1-Phenyl-3-(2-(phenylthio)ethyl)thiourea
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1-phenyl-3-(2-phenylsulfanylethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S2/c18-15(17-13-7-3-1-4-8-13)16-11-12-19-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMWSIDKFLFFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCSC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40418741 | |
| Record name | 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13084-43-0 | |
| Record name | 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide for the synthesis of 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea, a molecule of interest for various research and development applications. The document outlines a detailed, two-step synthetic protocol, starting from readily available commercial reagents. It includes comprehensive experimental procedures, expected quantitative data, and detailed characterization information.
Synthetic Strategy
The synthesis of the target compound, this compound, is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-(phenylthio)ethanamine. This is followed by the reaction of the synthesized amine with phenyl isothiocyanate to yield the final thiourea derivative.
An In-depth Technical Guide on the Chemical Properties of 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the predicted chemical properties, a proposed synthesis protocol, and potential biological activities of the novel compound 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea. Due to the absence of specific literature on this molecule, this guide leverages data from structurally analogous compounds to offer a predictive but thorough analysis for research and development purposes. Phenylthiourea derivatives are a well-established class of compounds with diverse applications in medicinal chemistry, known for a wide range of biological activities including antibacterial, antifungal, and anticancer properties.[1][2] This document aims to serve as a foundational resource for scientists interested in the synthesis and exploration of this previously uncharacterized thiourea derivative.
Introduction
Thiourea and its derivatives are versatile compounds in organic synthesis and medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] The core thiourea moiety, characterized by the N-C(S)-N linkage, allows for diverse substitutions, leading to a vast chemical space with varied pharmacological profiles.[3][4] The title compound, this compound, incorporates a phenylthiourea scaffold, which is a common feature in molecules with demonstrated biological relevance.[5] The presence of the flexible 2-(phenylthio)ethyl group introduces additional structural and potential binding features. This guide will detail the predicted chemical characteristics, a feasible synthetic route, and the potential therapeutic applications of this novel compound.
Predicted Chemical and Physical Properties
While experimental data for this compound is not available, its properties can be predicted based on known data for structurally similar N-phenylthiourea and N-alkylthiourea derivatives.
| Property | Predicted Value | Reference Compound(s) |
| Molecular Formula | C₁₅H₁₆N₂S₂ | - |
| Molecular Weight | 288.43 g/mol | - |
| Appearance | White to off-white solid | N-phenylthiourea[5] |
| Melting Point | 110-130 °C | N-methyl-N'-phenylthiourea (99 °C)[6], N-benzyl-N'-phenylthiourea (148-150 °C)[7] |
| Solubility | Soluble in organic solvents like acetone, ethanol, and DMSO; sparingly soluble in water. | General solubility of thiourea derivatives |
| pKa | ~12-14 (predicted for the N-H protons) | N-methyl-N-phenylthiourea (pKa ~15.13)[6] |
Proposed Synthesis
The most common and efficient method for the synthesis of unsymmetrical thioureas is the reaction of an isothiocyanate with a primary amine.[8][9] For the target compound, this would involve the reaction of phenyl isothiocyanate with 2-(phenylthio)ethanamine.
Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol
This protocol is adapted from general procedures for the synthesis of N-aryl-N'-alkylthioureas.[10]
Materials:
-
Phenyl isothiocyanate
-
2-(Phenylthio)ethanamine
-
Dichloromethane (DCM) or Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-(phenylthio)ethanamine (1.0 equivalent) in dichloromethane or ethanol.
-
To this solution, add phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.
Predicted Spectroscopic Data
The structural confirmation of the synthesized compound would rely on spectroscopic analysis. The expected data based on analogous compounds are as follows:
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (in CDCl₃ or DMSO-d₆) | δ 9.5-10.0 (s, 1H, NH-Ph), δ 7.8-8.2 (t, 1H, NH-CH₂), δ 7.1-7.6 (m, 10H, Ar-H), δ 3.7-3.9 (q, 2H, NH-CH₂ ), δ 3.1-3.3 (t, 2H, S-CH₂ ) |
| ¹³C NMR (in CDCl₃ or DMSO-d₆) | δ ~180 (C=S), δ 120-140 (aromatic carbons), δ ~45 (NH-C H₂), δ ~35 (S-C H₂) |
| FT-IR (KBr pellet, cm⁻¹) | 3200-3400 (N-H stretching), 3000-3100 (aromatic C-H stretching), 1500-1600 (C=C aromatic stretching and N-H bending), 1300-1400 (C=S stretching) |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 289.08 |
Reactivity and Chemical Behavior
Thiourea derivatives can undergo various chemical transformations. The sulfur atom is nucleophilic and can be involved in reactions such as alkylation and oxidation.[11] The N-H protons are weakly acidic and can be deprotonated by strong bases. The phenyl rings can undergo electrophilic substitution reactions, although the thiourea moiety can influence the regioselectivity.
Potential Biological Activities and Signaling Pathways
Thiourea derivatives are known to exhibit a wide array of biological activities.[1] While the specific activity of this compound is unknown, it is plausible that it may exhibit some of the following properties based on its structural features.
Potential Therapeutic Areas:
-
Antimicrobial Activity: Many phenylthiourea derivatives have shown activity against various bacterial and fungal strains.[2]
-
Anticancer Activity: Thiourea-containing compounds have been investigated for their cytotoxic effects against different cancer cell lines.[12]
-
Enzyme Inhibition: The thiourea moiety can act as a hydrogen bond donor and acceptor, as well as a metal chelator, making it a potential inhibitor for various enzymes.[13]
Hypothetical Signaling Pathway Inhibition
Given the known anticancer properties of some thiourea derivatives, a hypothetical mechanism of action could involve the inhibition of a key signaling pathway implicated in cancer progression, such as a receptor tyrosine kinase (RTK) pathway.
Caption: Hypothetical inhibition of an RTK signaling pathway by the title compound.
Conclusion
This compound is a novel compound with predicted chemical properties and potential biological activities based on the extensive literature on related thiourea derivatives. This technical guide provides a solid foundation for its synthesis, characterization, and future investigation. The proposed synthetic route is straightforward and utilizes common laboratory reagents. Further experimental validation is necessary to confirm the predicted properties and to explore the full therapeutic potential of this molecule. The diverse biological activities associated with the phenylthiourea scaffold make this compound a promising candidate for further research in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. nbinno.com [nbinno.com]
- 4. ovid.com [ovid.com]
- 5. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-METHYL-N-PHENYLTHIOUREA CAS#: 4104-75-0 [m.chemicalbook.com]
- 7. Thiourea, N-phenyl-N'-(phenylmethyl)- [webbook.nist.gov]
- 8. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. Thiourea - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Phenylthiourea Derivatives
Disclaimer: Information regarding the specific compound "1-Phenyl-3-(2-(phenylthio)ethyl)thiourea" is not available in the public domain. This guide provides a comprehensive overview of the known mechanisms of action for the broader class of phenylthiourea derivatives, offering insights relevant to researchers, scientists, and drug development professionals.
Introduction to Phenylthiourea Derivatives
Phenylthiourea and its derivatives are a versatile class of organic compounds characterized by a thiourea scaffold with a phenyl group substituent. These compounds have garnered significant interest in medicinal chemistry due to their wide array of biological activities. The presence of the thiourea moiety, with its sulfur and nitrogen atoms, allows for diverse chemical interactions, including hydrogen bonding and coordination with metal ions, which are crucial for their biological effects.[1][2][3] The general structure of thiourea exists in two tautomeric forms: the thione form, which is more prevalent in aqueous solutions, and the thiol form (isothiourea).[2]
The biological applications of phenylthiourea derivatives are extensive, encompassing roles as enzyme inhibitors, anticancer agents, antimicrobial compounds, antioxidants, and anti-inflammatory molecules.[2][3] Their multi-targeted action makes them attractive candidates for overcoming challenges such as drug resistance in cancer therapy.[1]
General Mechanisms of Action
The mechanism of action of phenylthiourea derivatives is highly dependent on their specific chemical structure and the biological target they interact with. However, several general mechanisms have been elucidated for this class of compounds.
Enzyme Inhibition
A primary mechanism of action for many phenylthiourea derivatives is the inhibition of various enzymes. The thiourea group can interact with the active sites of enzymes through hydrogen bonding or by coordinating with metal cofactors.
-
Cholinesterase Inhibition: Several thiourea derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine.[2][4] Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.[2] For instance, certain thiazole-thiourea hybrids have shown potent activity against both AChE and BChE.[2]
-
Carbonic Anhydrase Inhibition: Phenylthiourea derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in pH regulation and other physiological processes.[5][6] These compounds typically exhibit competitive inhibition.[5][6]
-
Tyrosinase Inhibition: Phenylthiourea itself is a known inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[7] This inhibitory action has led to its use in blocking pigmentation in research models like zebrafish embryos.[8] A related compound, 1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU), has been shown to decrease melanin production by not only inhibiting tyrosinase activity but also by promoting its degradation through the ubiquitin-proteasome pathway.[9]
-
Other Enzyme Targets: Phenylthiourea derivatives have also been investigated as inhibitors of other enzymes, including vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR) kinase, which are important targets in cancer therapy.[1][10]
Anticancer Activity
The anticancer properties of phenylthiourea derivatives are attributed to several mechanisms:
-
Induction of Apoptosis: Many thiourea derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[10] For example, certain 1,3-disubstituted thiourea derivatives have demonstrated strong pro-apoptotic activity in colon cancer and leukemia cell lines.[10]
-
Inhibition of Signaling Pathways: These compounds can interfere with key signaling pathways involved in cancer cell proliferation and survival. The PI3K/Akt signaling pathway is one such target for certain 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, which have shown potent anti-chronic myeloid leukemia (CML) activity.[11] Another pathway that can be inhibited is the Wnt/β-catenin signaling pathway.[10]
-
DNA Interaction: The thiourea scaffold can interact with DNA, potentially through non-covalent interactions, leading to cytotoxic effects in cancer cells.[1]
Antimicrobial Activity
Phenylthiourea derivatives exhibit a broad spectrum of antimicrobial activity against bacteria and fungi.[2][12][13] The presence of the thiourea moiety is crucial for this activity, and the lipophilicity and electronic properties of the substituents on the phenyl ring can modulate the potency. The exact mechanism is not fully understood but is thought to involve disruption of the microbial cell membrane or inhibition of essential enzymes.
Quantitative Data on Biological Activities
While specific data for "this compound" is unavailable, the following table summarizes representative quantitative data for various phenylthiourea derivatives from the literature.
| Compound Class/Derivative | Target/Activity | Measurement | Value | Reference |
| Thiazole-thiourea hybrids | AChE Inhibition | IC₅₀ | 0.3 - 15 µM | [2] |
| Thiazole-thiourea hybrids | BChE Inhibition | IC₅₀ | 0.4 - 22 µM | [2] |
| 1,3-bis(3,4-dichlorophenyl) thiourea | Antioxidant (DPPH assay) | IC₅₀ | 45 µg/mL | [2] |
| 1,3-bis(3,4-dichlorophenyl) thiourea | Antioxidant (ABTS assay) | IC₅₀ | 52 µg/mL | [2] |
| 3-(trifluoromethyl)phenylthiourea analogs | Cytotoxicity (Colon Cancer Cells) | IC₅₀ | ≤ 10 µM | [10] |
| 1-(5-((6-((3-morpholinopropyl) amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea | Cytotoxicity (K562 CML cells) | IC₅₀ | 0.038 µM | [11] |
| Chiral thiourea derivatives | hCA I Inhibition | Kᵢ | 3.4 - 73.6 µM | [5][6] |
| Chiral thiourea derivatives | hCA II Inhibition | Kᵢ | 8.7 - 44.2 µM | [5][6] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of phenylthiourea derivatives can be found in the cited literature. Below are generalized outlines for key experimental procedures.
General Synthesis of Phenylthiourea Derivatives
A common method for the synthesis of 1,3-disubstituted thioureas involves the reaction of an amine with an isothiocyanate.
Protocol:
-
Dissolve the desired amine in a suitable solvent (e.g., ethanol, acetone).
-
Add the corresponding phenyl isothiocyanate to the solution.
-
The reaction mixture is often stirred at room temperature or refluxed for a specific period.
-
The product can be isolated by precipitation upon cooling or by pouring the reaction mixture into water.
-
The crude product is then purified by recrystallization from an appropriate solvent.[14]
Alternative Synthesis from Carbon Disulfide: Symmetrical and unsymmetrical thioureas can also be synthesized from anilines and carbon disulfide, promoted by a base like KOH, under ball milling conditions.[15]
Enzyme Inhibition Assays
General Protocol (e.g., for Cholinesterase Inhibition):
-
Prepare a solution of the enzyme (e.g., AChE) in a suitable buffer.
-
Prepare solutions of the substrate (e.g., acetylthiocholine) and the chromogenic reagent (e.g., DTNB).
-
Prepare various concentrations of the phenylthiourea inhibitor.
-
In a microplate, add the enzyme solution, inhibitor solution, and pre-incubate.
-
Initiate the reaction by adding the substrate and chromogenic reagent.
-
Measure the change in absorbance over time using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Cell-Based Assays (e.g., Cytotoxicity)
General Protocol (MTT Assay):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the phenylthiourea derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value.
Signaling Pathways and Visualizations
Based on the literature, several signaling pathways are modulated by phenylthiourea derivatives.
PI3K/Akt Signaling Pathway in Cancer
Certain phenylthiourea derivatives exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Caption: Inhibition of the PI3K/Akt signaling pathway by a phenylthiourea derivative.
Tyrosinase Inhibition and Degradation in Melanogenesis
Phenylthiourea derivatives can inhibit melanin synthesis through a dual mechanism involving direct inhibition of tyrosinase and promoting its degradation.
Caption: Dual mechanism of melanogenesis inhibition by a phenylthiourea derivative.
Conclusion and Future Directions
While the specific compound this compound remains uncharacterized in the available literature, the broader class of phenylthiourea derivatives represents a rich source of biologically active molecules with therapeutic potential. Their ability to interact with a wide range of biological targets, including enzymes and signaling proteins, underscores their importance in drug discovery and development. Future research in this area could focus on the synthesis and evaluation of novel derivatives with improved potency and selectivity. Structure-activity relationship (SAR) studies will be crucial in optimizing these compounds for specific therapeutic applications, from neurodegenerative diseases and cancer to infectious diseases. Furthermore, detailed mechanistic studies are needed to fully elucidate the molecular interactions and signaling pathways modulated by these versatile compounds.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-phenyl 2-thiourea (PTU) activates autophagy in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Phenyl-3-(2-thiazolyl)-2-thiourea inhibits melanogenesis via a dual-action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol- 2-yl)urea derivatives with potent anti-CML activity throughout PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Biological Versatility of Phenylthiourea Scaffolds: An In-Depth Technical Guide on the Potential Activities of 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea
Disclaimer: Direct experimental data on the biological activity of 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea is not available in the current scientific literature. This guide provides a comprehensive overview of the known biological activities of structurally related phenylthiourea derivatives to infer the potential therapeutic and research applications of the target compound. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction
Thiourea derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The presence of the N-C=S backbone allows for diverse structural modifications, leading to a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. This technical guide focuses on the potential biological profile of this compound by examining the established activities of analogous compounds. The core structure, featuring a phenylthiourea moiety linked to a phenylthioethyl group, suggests potential for multifaceted biological interactions.
Potential Biological Activities
Based on structure-activity relationship (SAR) studies of various phenylthiourea derivatives, this compound is predicted to exhibit several key biological activities.
Cytotoxic and Anticancer Activity
A significant body of research highlights the potent cytotoxic effects of 1,3-disubstituted thiourea derivatives against a range of cancer cell lines. The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.
Observed Activities in Analogous Compounds:
-
Induction of Apoptosis: Many phenylthiourea derivatives have been shown to trigger programmed cell death in cancer cells. This is often mediated through the activation of caspases and modulation of the NF-κB signaling pathway.[1]
-
Cell Cycle Arrest: Certain derivatives can halt the cell cycle at various phases, preventing cancer cell proliferation.
-
Targeting Microtubules: Some bis-thiourea compounds have been found to target microtubule polymerization, leading to mitotic arrest and apoptosis.[2]
Quantitative Data from Structurally Related Compounds:
The following table summarizes the cytotoxic activities (IC50 values) of representative 1,3-disubstituted thiourea derivatives against various cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (colon cancer) | 9.0 | [3] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (metastatic colon cancer) | 1.5 | [3] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K-562 (leukemia) | 6.3 | [3] |
| 1-(4-CF3-phenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | PC3 (prostate cancer) | 6.9 | [4] |
| 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) | MOLT-3 (leukemia) | 1.62 | [5] |
Antimicrobial Activity
Substituted phenylthioureas are recognized for their antibacterial and antifungal properties. The presence of the thiourea moiety, along with various substituents on the phenyl rings, contributes to their antimicrobial efficacy.[6]
Observed Activities in Analogous Compounds:
-
Antibacterial Activity: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve the disruption of bacterial cell wall synthesis or interference with essential enzymatic processes.[7][8]
-
Antifungal Activity: Antifungal effects have been reported against various fungal strains.[9]
Quantitative Data from Structurally Related Compounds:
The table below presents the minimum inhibitory concentration (MIC) values for some phenylthiourea derivatives against bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| TD4 (a thiourea derivative) | MRSA (ATCC 43300) | 8 | [7] |
| TD4 (a thiourea derivative) | Vancomycin-intermediate S. aureus | 4 | [7] |
| TD4 (a thiourea derivative) | Enterococcus faecalis (ATCC 29212) | 4 | [7] |
Antiviral Activity
Several thiourea derivatives have been identified as potent antiviral agents, with activity reported against viruses such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). The structural features of these molecules play a crucial role in their antiviral mechanism.[10][11]
Observed Activities in Analogous Compounds:
-
Anti-HCV Activity: Specific thiourea derivatives have demonstrated potent inhibition of HCV replication in cell-based assays.[10]
-
Anti-HIV Activity: Phenyl ethyl thiourea (PET) derivatives are a known class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Enzyme Inhibition
Phenylthiourea itself is a well-documented inhibitor of phenoloxidase (tyrosinase).[12][13] This inhibitory action, along with the potential to inhibit other enzymes, is a key area of investigation for this class of compounds.
Observed Activities in Analogous Compounds:
-
Phenoloxidase (Tyrosinase) Inhibition: Phenylthiourea acts as a competitive inhibitor of this enzyme.[12][13]
-
Cholinesterase Inhibition: Some unsymmetrical thiourea derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[14]
Quantitative Data from Structurally Related Compounds:
| Compound/Derivative | Enzyme | Inhibition Metric | Value | Reference |
| Phenylthiourea | Phenoloxidase | Ki | 0.21 ± 0.09 µM | [12][13] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase | IC50 | 50 µg/mL | [14] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase | IC50 | 60 µg/mL | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for analogous compounds are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed apoptotic signaling pathway induced by phenylthiourea derivatives.
Experimental Workflow Diagram
References
- 1. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]
- 9. scispace.com [scispace.com]
- 10. Design, synthesis, and anti-HCV activity of thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents | Bentham Science [eurekaselect.com]
- 12. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Synthesis of Novel Thiourea Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery. Their unique structural features allow for diverse chemical modifications, leading to the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis of key thiourea derivatives, detailed protocols for their biological evaluation, and a summary of their activity. Additionally, it visualizes key signaling pathways modulated by these compounds.
I. Synthesis of Novel Thiourea Derivatives
The synthesis of thiourea derivatives can be broadly categorized into two main classes: N,N'-disubstituted thioureas and N-acylthioureas. The following sections provide detailed experimental protocols for the synthesis of representative compounds from each class.
General Synthesis of N,N'-Disubstituted Thiourea Derivatives via Isothiocyanates
This method involves the reaction of an amine with an isothiocyanate, which is a common and efficient route to unsymmetrically substituted thioureas.[1]
Experimental Protocol:
-
Reaction Setup: To a solution of the desired amine (1.0 mmol) in dichloromethane (20 mL), add the corresponding isothiocyanate (1.0 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixture) to afford the pure N,N'-disubstituted thiourea derivative.
-
Characterization: Characterize the final product by spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.
Synthesis of Symmetrical N,N'-Disubstituted Thiourea Derivatives using Carbon Disulfide
This green chemistry approach utilizes carbon disulfide and amines in an aqueous medium, often accelerated by solar energy, to produce symmetrical thioureas.[2]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the primary aromatic amine (20 mmol) in water (50 mL).
-
Reagent Addition: Add carbon disulfide (10 mmol) dropwise to the amine solution while stirring vigorously.
-
Reaction Conditions: Expose the reaction mixture to direct sunlight and continue stirring for 12 hours at a temperature of 27–42 °C.[2]
-
Product Isolation: The solid product that precipitates out of the solution is collected by filtration.
-
Purification: Wash the crude product with water and then recrystallize from ethanol to yield the pure symmetrical N,N'-disubstituted thiourea.
-
Characterization: Confirm the structure of the synthesized compound using FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.
General Synthesis of N-Acylthiourea Derivatives
N-acylthioureas are typically synthesized through the reaction of an in situ generated acyl isothiocyanate with an amine.[3][4]
Experimental Protocol:
-
Formation of Acyl Isothiocyanate: In a flame-dried flask under an inert atmosphere, dissolve the acid chloride (5 mmol) in anhydrous acetone (15 mL). Add a solution of potassium thiocyanate (5.5 mmol) in anhydrous acetone (15 mL) dropwise to the acid chloride solution. Reflux the mixture for 1.5 hours at 70°C. The formation of a milky precipitate indicates the generation of the acyl isothiocyanate intermediate.[5]
-
Reaction with Amine: Cool the reaction mixture to room temperature. Add a solution of the desired heterocyclic or aromatic amine (5 mmol) in acetone dropwise to the acyl isothiocyanate solution.
-
Reaction Conditions: Stir the resulting mixture at room temperature for an additional 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water.
-
Product Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-acylthiourea derivative.
-
Characterization: Characterize the final compound by FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.
II. Biological Evaluation of Thiourea Derivatives
The diverse biological activities of thiourea derivatives necessitate robust and standardized screening protocols. This section details the methodologies for assessing their antibacterial, anticancer, and enzyme inhibitory potential.
Antibacterial Activity: Broth Microdilution Assay
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[6][7][8]
Experimental Protocol:
-
Preparation of Bacterial Inoculum: Culture the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[8]
-
Preparation of Test Compounds: Prepare a stock solution of the thiourea derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Add 100 µL of the bacterial inoculum to each well containing 100 µL of the serially diluted compound, resulting in a final volume of 200 µL. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only). Incubate the plates at 37°C for 18-24 hours.[9]
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer agents.[10][11]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.[12]
-
Compound Treatment: Prepare various concentrations of the thiourea derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO). Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Enzyme Inhibition: Carbonic Anhydrase II (CA II) Assay
This colorimetric assay measures the esterase activity of Carbonic Anhydrase II and is used to screen for its inhibitors.[13][14]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl buffer (pH 7.4).
-
Enzyme Solution: Prepare a solution of human Carbonic Anhydrase II in the assay buffer.
-
Substrate Solution: Prepare a solution of p-nitrophenyl acetate (p-NPA) in a minimal amount of a suitable organic solvent (e.g., acetone) and dilute with the assay buffer.
-
Inhibitor Solutions: Prepare various concentrations of the thiourea derivatives.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution (or buffer for the control).
-
Pre-incubate the mixture at room temperature for 15 minutes.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
-
Measurement: Immediately measure the change in absorbance at 348 nm or 405 nm over time using a microplate reader. The rate of p-nitrophenol formation is proportional to the CA II activity.[13][14]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the thiourea derivative compared to the control (enzyme activity without inhibitor). Determine the IC₅₀ value from the dose-response curve.
III. Quantitative Data Summary
The following tables summarize the biological activity data for selected novel thiourea derivatives from recent literature.
Table 1: Antibacterial Activity of Thiourea Derivatives (MIC in µg/mL)
| Compound | S. aureus | E. coli | P. aeruginosa | K. pneumoniae | Reference |
| TD4 | 2 | >256 | >256 | >256 | [6] |
| Compound 2a | - | 12.5 | - | 6.25 | [15] |
| Compound 4a | >5000 | >5000 | - | - | [16] |
Table 2: Anticancer Activity of Thiourea Derivatives (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | HepG2 (Liver) | HCT116 (Colon) | Reference |
| Compound 7 | 7.0 | 1.74 | 1.11 | [17] |
| Compound 4 | 338.33 | - | - | [18] |
| Diarylthiourea 1 | >100 | - | - | [18] |
Table 3: Carbonic Anhydrase Inhibition by Thiourea Derivatives (Kᵢ in µM)
| Compound | hCA I | hCA II | Reference |
| 5a | 7.6 | 8.7 | [7] |
| 5b | 3.4 | 10.5 | [7] |
| 5c | 4.9 | 12.1 | [7] |
| 9b | 73.6 | 44.2 | [7] |
IV. Signaling Pathways and Experimental Workflows
Thiourea derivatives exert their biological effects by modulating various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways targeted by these compounds, as well as a typical experimental workflow.
Caption: Experimental workflow for the discovery of novel thiourea derivatives.
Caption: EGFR signaling pathway and inhibition by thiourea derivatives.
Caption: VEGFR-2 signaling pathway and its inhibition.
Caption: Intrinsic and extrinsic apoptosis pathways modulated by thiourea derivatives.
References
- 1. Small Structural Differences Govern the Carbonic Anhydrase II Inhibition Activity of Cytotoxic Triterpene Acetazolamide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. researchgate.net [researchgate.net]
- 14. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 15. m.youtube.com [m.youtube.com]
- 16. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
Structural Characterization of 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea: A Technical Guide Based on a Structural Analogue
Disclaimer: As of this writing, detailed structural characterization data for 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea is not publicly available in the surveyed literature. Therefore, this guide utilizes the crystallographic data of a closely related structural analogue, 1-Benzoyl-3-ethyl-3-phenylthiourea , to provide an in-depth overview of the characteristic structural features of this class of compounds. This analogue shares the core 1-phenyl-3-substituted thiourea moiety, offering valuable insights into the expected molecular geometry, bonding, and intermolecular interactions.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive summary of the structural and spectroscopic properties of a representative phenylthiourea derivative. The information is presented through structured data tables, detailed experimental protocols, and explanatory visualizations.
Molecular Structure and Crystallographic Data
The molecular structure of the analogue, 1-Benzoyl-3-ethyl-3-phenylthiourea, has been determined by single-crystal X-ray diffraction. The key feature of the thiourea core is the planarity of the S-C-N-N atoms. In the solid state, molecules of this analogue are observed to form centrosymmetric dimers through N—H⋯S hydrogen bonds.
Crystal Data and Structure Refinement
The following table summarizes the crystallographic data and refinement parameters for 1-Benzoyl-3-ethyl-3-phenylthiourea.
| Parameter | Value |
| Empirical formula | C₁₆H₁₆N₂OS |
| Formula weight | 284.37 |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 7.735 (2) |
| b (Å) | 8.013 (2) |
| c (Å) | 12.540 (3) |
| α (°) | 101.837 (5) |
| β (°) | 96.908 (5) |
| γ (°) | 94.205 (6) |
| Volume (ų) | 751.3 (4) |
| Z | 2 |
| Calculated density (Mg/m³) | 1.257 |
| Absorption coefficient (mm⁻¹) | 0.21 |
| F(000) | 300 |
Selected Bond Lengths and Angles
The tables below present selected bond lengths and angles for 1-Benzoyl-3-ethyl-3-phenylthiourea, providing insight into the molecular geometry.
Table 1: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| S1-C8 | 1.679 (2) |
| N1-C8 | 1.394 (3) |
| N2-C8 | 1.335 (3) |
| N1-C7 | 1.401 (3) |
| N2-C9 | 1.441 (3) |
| N2-C15 | 1.491 (3) |
| O1-C7 | 1.207 (3) |
Table 2: Selected Bond Angles (°)
| Angle | Angle (°) |
| N1-C8-N2 | 115.58 (19) |
| N1-C8-S1 | 120.15 (16) |
| N2-C8-S1 | 124.27 (16) |
| C7-N1-C8 | 123.84 (19) |
| C8-N2-C9 | 119.4 (2) |
| C8-N2-C15 | 120.0 (2) |
| C9-N2-C15 | 119.8 (2) |
| O1-C7-N1 | 122.9 (2) |
Spectroscopic Characterization
While specific spectra for this compound are not available, the following provides an overview of the expected spectroscopic features based on the general characteristics of thiourea derivatives.
Infrared (IR) Spectroscopy
The IR spectrum of a thiourea derivative is characterized by several key absorption bands. The N-H stretching vibrations are typically observed in the range of 3100-3400 cm⁻¹. The C=S stretching vibration, a key indicator of the thiourea group, appears in the region of 700-850 cm⁻¹. The C-N stretching vibrations are usually found between 1250 and 1350 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹H NMR spectrum, the N-H protons of the thiourea moiety would be expected to appear as broad singlets in the downfield region, typically between δ 7.0 and 10.0 ppm. The aromatic protons of the phenyl groups would resonate in the range of δ 7.0-8.0 ppm. The methylene protons of the ethyl group adjacent to the sulfur atom in the target molecule would likely appear as a triplet around δ 2.8-3.2 ppm, while the methylene protons adjacent to the nitrogen would be expected at a slightly more downfield position.
In the ¹³C NMR spectrum, the most characteristic signal is that of the thiocarbonyl carbon (C=S), which is typically observed in the range of δ 180-190 ppm. The aromatic carbons would appear in their characteristic region of δ 120-140 ppm.
Experimental Protocols
The following sections detail the methodologies for the synthesis and structural characterization of the analogue compound, 1-Benzoyl-3-ethyl-3-phenylthiourea. These protocols can serve as a reference for the synthesis and analysis of related thiourea derivatives.
Synthesis of 1-Benzoyl-3-ethyl-3-phenylthiourea
The synthesis of the title compound analogue involves the reaction of benzoyl isothiocyanate with N-ethylaniline.[1]
-
Preparation of Benzoyl Isothiocyanate: A solution of benzoyl chloride (10 mmol) in acetone is added to a suspension of ammonium thiocyanate (10 mmol) in acetone. The reaction mixture is stirred to produce benzoyl isothiocyanate in situ.
-
Formation of the Thiourea Derivative: N-ethylaniline (10 mmol) is then added to the solution containing benzoyl isothiocyanate.
-
Isolation and Purification: The reaction mixture is poured into ice-water to precipitate the crude product. The solid is collected by filtration and recrystallized from a suitable solvent, such as ethanol, to yield the purified 1-Benzoyl-3-ethyl-3-phenylthiourea.[1]
Single-Crystal X-ray Diffraction
The structural determination by X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the crystalline state.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture. For 1-Benzoyl-3-ethyl-3-phenylthiourea, slow evaporation from a dichloromethane-methanol solution was employed.[2]
-
Data Collection: A single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 298 K) using a specific radiation source (e.g., Mo Kα radiation).[3][4]
-
Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure. This involves determining the positions of all atoms in the unit cell and refining their atomic parameters.[3][4]
Visualizations
The following diagrams, generated using the DOT language, illustrate the molecular structure and a general experimental workflow for the characterization of thiourea derivatives.
Conclusion
While the specific structural details of this compound remain to be elucidated, the analysis of the structural analogue, 1-Benzoyl-3-ethyl-3-phenylthiourea, provides a solid foundation for understanding the molecular geometry and bonding characteristics of this class of compounds. The thiourea core is a versatile scaffold, and its structural and electronic properties can be fine-tuned through substitution on the nitrogen atoms. Further research involving the synthesis and single-crystal X-ray diffraction of the title compound is necessary to provide a definitive structural characterization.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Structural, vibrational and electronic characterization of 1-benzyl-3-furoyl-1-phenylthiourea: an experimental and theoretical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 1-Benzoyl-3-ethyl-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preliminary Screening of Phenylthiourea Compounds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylthiourea (PTU) and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. The core phenylthiourea scaffold has been a subject of extensive research, leading to the discovery of potent agents with anticancer, antimicrobial, and enzyme-inhibiting properties. The unique structural features of PTU, including the thiourea moiety (-(NH)₂C=S), allow for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles. This technical guide provides an in-depth overview of the preliminary screening of phenylthiourea compounds, focusing on key experimental protocols, data interpretation, and relevant biological pathways.
Biological Activities and Therapeutic Potential
Substituted phenylthioureas are recognized for their significant biological activities, which are largely attributed to the presence of the sulfur and nitrogen atoms in the thiourea group. These atoms can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. The primary areas of investigation for PTU compounds include:
-
Anticancer Activity: Numerous phenylthiourea derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are varied and can include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the Wnt/β-catenin pathway.
-
Antimicrobial Activity: The antimicrobial properties of phenylthiourea derivatives have been extensively studied. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The presence of different substituents on the phenyl ring can significantly influence the antimicrobial spectrum and potency.
-
Enzyme Inhibition: Phenylthiourea is a well-known inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[1] This property has led to its use in studying pigmentation and as a potential therapeutic agent for hyperpigmentation disorders. The competitive inhibition mechanism involves the interaction of the thiourea moiety with the copper ions in the active site of the enzyme.[1]
Experimental Protocols for Preliminary Screening
A systematic preliminary screening process is crucial for identifying promising phenylthiourea candidates for further development. This typically involves a cascade of in vitro assays to assess their biological activities.
Synthesis of Phenylthiourea Derivatives
The synthesis of substituted phenylthiourea derivatives is often achieved through the reaction of an appropriately substituted aniline with an isothiocyanate. A common laboratory-scale synthesis involves the following steps:
-
Starting Materials: Substituted aniline and ammonium thiocyanate.
-
Reaction: The aniline is typically dissolved in a suitable solvent, and an acid (e.g., HCl) is added.
-
Thiocyanation: Ammonium thiocyanate is then added to the solution.
-
Heating: The reaction mixture is heated under reflux for a specified period.
-
Isolation: The product is isolated by filtration, washed, and can be further purified by recrystallization.
A generalized workflow for the synthesis and preliminary screening of phenylthiourea compounds is depicted below.
High-Throughput Screening (HTS) Workflow
For large libraries of phenylthiourea derivatives, a high-throughput screening approach is employed to efficiently identify "hit" compounds.
Anticancer Screening: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the phenylthiourea compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Screening: Agar Disc Diffusion Method
This method is widely used to qualitatively assess the antimicrobial activity of chemical compounds.
-
Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses from the disc into the agar. If the compound is effective in inhibiting microbial growth, a clear zone of inhibition will appear around the disc.
-
Protocol:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) and pour it into sterile Petri dishes to a uniform depth.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland turbidity standard).
-
Inoculation: Uniformly swab the surface of the MHA plates with the microbial suspension.
-
Disc Application: Aseptically place sterile filter paper discs impregnated with a known concentration of the phenylthiourea compound onto the inoculated agar surface. Include a solvent control and a standard antibiotic disc as a positive control.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: Measure the diameter of the zone of inhibition in millimeters.
-
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined by observing the lowest concentration of the compound at which there is no visible growth.
-
Protocol:
-
Compound Dilution: Perform serial twofold dilutions of the phenylthiourea compounds in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is read as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Enzyme Inhibition Assay: Tyrosinase Inhibition
This assay is used to evaluate the inhibitory effect of phenylthiourea compounds on the activity of tyrosinase.
-
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product. The rate of dopachrome formation can be monitored spectrophotometrically. An inhibitor will reduce the rate of this reaction.
-
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing a buffer (e.g., phosphate buffer, pH 6.8), mushroom tyrosinase, and the phenylthiourea compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for a short period.
-
Initiation of Reaction: Initiate the reaction by adding the substrate, L-DOPA.
-
Absorbance Measurement: Immediately measure the absorbance at approximately 475 nm at regular intervals to monitor the formation of dopachrome.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without the inhibitor). The IC₅₀ value can be determined from a dose-response curve. Kinetic parameters, such as the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive), can be determined using Lineweaver-Burk plots.[2]
Data Presentation: Summary of Biological Activities
The following tables summarize representative quantitative data for the biological activities of various phenylthiourea derivatives.
Table 1: Cytotoxicity of Phenylthiourea Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 | 1.5 ± 0.72 | [3] |
| 1-(4-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | PC3 | 6.9 ± 1.64 | [3] |
| Phenylthiourea-thiazolopyrimidine hybrid (Compound 5) | HCT-116 | 2.29 ± 0.46 | [4] |
| Phenylthiourea-benzothiazolyl-pyridine hybrid (Compound 6) | HCT-116 | 9.71 ± 0.34 | [4] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 310 | [5] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D | 940 | [5] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 | - | [1] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D | - | [1] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa | - | [1] |
Table 2: Antimicrobial Activity of Phenylthiourea Derivatives
| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 4-Bromophenylthiourea | Salmonella typhimurium | 3.5 (at 300 ppm) | - | [6] |
| 4-Bromophenylthiourea | Fusarium graminearum | 3.0 (at 300 ppm) | - | [6] |
| 4-methyl-phenylthiourea | Nitrobacter | 7.5 (at 300 ppm) | - | [6] |
| N-benzoyl-N'-(2-chlorophenyl)thiourea | S. epidermidis | - | 50 | [7] |
| N-benzoyl-N'-(2-chlorophenyl)thiourea | C. glabrata | - | 25 | [7] |
| Thiophene-thiourea derivative (SB2) | Candida auris | - | 0.0781 - 0.625 | [8] |
| 2-((4-Methylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamide | S. aureus | - | 1000 | [9] |
Table 3: Tyrosinase Inhibitory Activity of Phenylthiourea
| Compound | Enzyme Source | Inhibition Type | Kᵢ (µM) | Reference |
| Phenylthiourea (PTU) | Mushroom Phenoloxidase | Competitive | 0.21 ± 0.09 | [2] |
Signaling Pathways
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[10] Its aberrant activation is a hallmark of many cancers.[10] In the absence of a Wnt ligand, β-catenin is phosphorylated by a "destruction complex" (comprising APC, Axin, and GSK-3β), leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inhibited. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes (e.g., c-Myc, Cyclin D1) by associating with TCF/LEF transcription factors. Some phenylthiourea derivatives have been shown to inhibit this pathway, leading to reduced cancer cell proliferation.
Conclusion
The preliminary screening of phenylthiourea compounds has revealed a rich pipeline of potential therapeutic agents with diverse biological activities. The standardized experimental protocols outlined in this guide provide a robust framework for the initial evaluation of novel PTU derivatives. The systematic collection and comparison of quantitative data, such as IC₅₀ and MIC values, are essential for identifying lead compounds for further optimization and preclinical development. Future research should continue to explore the vast chemical space of phenylthiourea derivatives and elucidate their precise mechanisms of action to unlock their full therapeutic potential.
References
- 1. jppres.com [jppres.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A high-throughput screen for antibiotic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 6. jocpr.com [jocpr.com]
- 7. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Unsymmetrical Thioureas for Researchers, Scientists, and Drug Development Professionals
Abstract
Unsymmetrical thioureas are a pivotal class of organic compounds with broad applications in medicinal chemistry, materials science, and organocatalysis. Their unique structural features and ability to engage in hydrogen bonding have made them attractive scaffolds for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of unsymmetrical thioureas. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the synthetic routes, experimental protocols, and comparative analysis of different approaches. This document summarizes key quantitative data in structured tables, provides detailed experimental procedures for seminal reactions, and includes visualizations of reaction workflows and a representative biological signaling pathway to facilitate a deeper understanding of the subject matter.
Introduction
Thiourea and its derivatives have garnered significant attention in the field of organic synthesis due to their diverse biological activities, including antibacterial, antiviral, anticancer, and antioxidant properties.[1][2][3] Unsymmetrical thioureas, in particular, offer a versatile platform for introducing molecular diversity, which is crucial in drug discovery and development.[4][5] The synthesis of these compounds can be broadly categorized into several key strategies, each with its own set of advantages and limitations. This guide will delve into the most prominent and effective methods, providing the necessary details for their practical implementation.
Core Synthetic Methodologies
The synthesis of unsymmetrical thioureas primarily relies on a few robust and versatile chemical transformations. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.
From Isothiocyanates and Amines
The most common and straightforward method for preparing unsymmetrical thioureas is the reaction of an isothiocyanate with a primary or secondary amine.[6] This reaction is typically high-yielding and proceeds under mild conditions.
Caption: General workflow for the synthesis of unsymmetrical thioureas from isothiocyanates and amines.
-
Materials: 4-Methylaniline (3 mmol), ethyl isothiocyanate (3 mmol), acetone (6 mL).
-
Procedure: a. To a solution of 4-methylaniline in acetone, add ethyl isothiocyanate with stirring at room temperature. b. Continue stirring the reaction mixture for 15 hours. c. Monitor the reaction progress by thin-layer chromatography. d. Upon completion, remove the solvent under reduced pressure. e. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the desired unsymmetrical thiourea.
From Carbon Disulfide and Two Different Amines
Caption: General workflow for the synthesis of unsymmetrical thioureas from carbon disulfide and two different amines.
-
Materials: 2-Naphthylamine (0.2 mmol), carbon disulfide (0.24 mmol), diethylamine (0.24 mmol), DMSO (2 mL).
-
Procedure: a. In a 5 mL glass tube, add 2-naphthylamine, carbon disulfide, and diethylamine in DMSO. b. Stir the reaction mixture at 70 °C for 1-12 hours, monitoring by TLC. c. After completion, add water and ethyl acetate to the reaction mixture. d. Extract the aqueous layer three times with ethyl acetate. e. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. f. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the final product.
Using Thiophosgene and its Derivatives
Thiophosgene (CSCl₂) and its derivatives serve as highly reactive sources of the thiocarbonyl group. However, due to the high toxicity and hazardous nature of thiophosgene, its use is often limited, and safer alternatives are preferred.[10][11]
Quantitative Data Summary
The efficiency of unsymmetrical thiourea synthesis varies significantly with the chosen method and substrates. The following tables provide a comparative summary of yields and reaction conditions for different synthetic approaches.
Table 1: Synthesis of Unsymmetrical Thioureas from Isothiocyanates and Amines
| Isothiocyanate | Amine | Solvent | Time (h) | Yield (%) | Reference |
| Phenyl isothiocyanate | Benzylamine | Dichloromethane | - | >70 | [12] |
| Benzyl isothiocyanate | Piperidine | Dichloromethane | - | >70 | [12] |
| Ethyl isothiocyanate | 4-Ethylaniline | Acetone | 15 | High | [13] |
| 3,4,5-Trimethoxyphenyl isothiocyanate | Aniline | Dichloromethane | - | >70 | [12] |
Table 2: Synthesis of Unsymmetrical Thioureas from Carbon Disulfide and Amines
| Amine 1 | Amine 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Naphthylamine | Diethylamine | Toluene | 70 | - | 58 | [7] |
| 2-Naphthylamine | Diethylamine | DMSO | 70 | 1 | 95 | [7] |
| Aniline | Benzylamine | Water (reflux) | 100 | 3-12 | 40-93 | [8] |
| 4-Methoxyaniline | Aniline | Mechanochemical | - | 0.67 | 87-94 | [14] |
Applications in Drug Development
Unsymmetrical thioureas are prominent scaffolds in medicinal chemistry due to their wide range of biological activities.[2][15]
Anticancer Activity
Numerous unsymmetrical thiourea derivatives have demonstrated potent anticancer activity against various cancer cell lines. Their mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.[16][17][18][19]
Table 3: Anticancer Activity of Selected Unsymmetrical Thiourea Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthiourea | MCF-7 | 25.8 | [16] |
| 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | 1.5 | [15] |
| N¹,N³-Disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | [19] |
| Diarylthiourea 4 | MCF-7 | 338.33 | [18] |
| Chiral Dipeptide Thiourea 11a | A-549 | 19.2 | [20] |
Antimicrobial Activity
The thiourea moiety is also a key pharmacophore in the development of antimicrobial agents.[1][21][22][23]
Table 4: Antimicrobial Activity of Selected Unsymmetrical Thiourea Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound I | Agrobacterium tumefaciens | 4.02 | [1] |
| Compound IV | Staphylococcus aureus | 4.03 | [1] |
| TPU/Benzaldehyde | E. coli | 90 | [23] |
| Thiourea derivative 2n | M. luteus | 3.1-6.3 | [22] |
Signaling Pathways and Mechanisms of Action
The biological effects of unsymmetrical thioureas are often attributed to their ability to interact with specific biological targets, thereby modulating cellular signaling pathways.
Inhibition of Kinase Signaling Pathways
Many unsymmetrical thiourea-containing drugs, such as Sorafenib, function as multi-kinase inhibitors. They target key kinases in signaling pathways that are often dysregulated in cancer, such as the RAF-MEK-ERK pathway.
Caption: Simplified diagram of the RAF-MEK-ERK signaling pathway and the inhibitory action of an unsymmetrical thiourea-based drug.
Conclusion
The synthesis of unsymmetrical thioureas is a well-established field with a variety of reliable methods available to chemists. The choice of synthetic route depends on factors such as substrate availability, desired scale, and safety considerations. The reaction of isothiocyanates with amines remains the most prevalent and efficient method, while the use of carbon disulfide offers a valuable alternative for accessing a wider range of derivatives. The continued interest in unsymmetrical thioureas, driven by their significant potential in drug discovery, ensures that the development of novel and improved synthetic methodologies will remain an active area of research. This guide provides a solid foundation for researchers and professionals to explore and exploit the rich chemistry of this important class of compounds.
References
- 1. Enzyme Inhibitory, Antioxidant And Antibacterial Potentials Of Synthetic Symmetrical And Unsymmetrical Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 14. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. One moment, please... [mjas.analis.com.my]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. sjdfs.journals.ekb.eg [sjdfs.journals.ekb.eg]
Thiourea Derivatives: A Comprehensive Technical Guide to Their Therapeutic Applications
Abstract
Thiourea and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] The unique structural features of the thiourea scaffold, particularly its ability to form strong hydrogen bonds and coordinate with metal ions, make it a privileged pharmacophore in drug design.[3] These compounds have demonstrated considerable potential as anticancer, antimicrobial, antiviral, and enzyme-inhibiting agents.[1][4] Recent research has focused on synthesizing novel derivatives and elucidating their mechanisms of action, revealing their ability to modulate key signaling pathways and interact with specific biological targets.[3][5] This technical guide provides an in-depth overview of the current state of research on the therapeutic applications of thiourea derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a resource for researchers and professionals in drug development.
Introduction
Thiourea, an organosulfur compound with the formula (NH₂)₂CS, is the sulfur analogue of urea. Its derivatives are characterized by the presence of the N-C(S)-N core structure. This scaffold is a versatile building block in organic synthesis and is instrumental in the production of various heterocyclic compounds that form the core of many therapeutic drugs.[4][6] The biological activity of thiourea derivatives is profoundly influenced by the nature of the substituents on their nitrogen atoms, which affects their lipophilicity, electronic properties, and steric profile, thereby modulating their interaction with biological targets.[3][7] Researchers have successfully synthesized a vast library of thiourea derivatives with activities spanning from anticancer to antimalarial, demonstrating their broad therapeutic potential.[1][8]
General Synthesis of Thiourea Derivatives
The synthesis of thiourea derivatives is often straightforward. A common and efficient method involves the reaction of a primary or secondary amine with an appropriate isothiocyanate.[9][10] Another prevalent method begins with the reaction of benzoyl chloride and ammonium thiocyanate to generate a thiourea benzamide ligand intermediate.[1] This versatility in synthesis allows for the creation of diverse molecular structures for biological screening.[11]
Caption: General workflow for the synthesis of thiourea derivatives.
Therapeutic Applications
Thiourea derivatives have been extensively investigated for a multitude of therapeutic applications due to their wide-ranging biological activities.
Anticancer Activity
Thiourea derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of human cancer cell lines, including breast, lung, colon, and liver cancer.[1][9] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways critical for cancer cell proliferation, survival, and angiogenesis.[3][12][13]
Mechanisms of Action:
-
Enzyme Inhibition: Many thiourea derivatives act as inhibitors of crucial enzymes in cancer progression, such as receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and HER-2, as well as kinases in the MAPK signaling pathway like BRAF.[3][14] They also show inhibitory activity against topoisomerase, carbonic anhydrase (CA), and cyclooxygenase-2 (COX-2).[12][13][15]
-
Signaling Pathway Modulation: These compounds can interfere with critical cancer signaling pathways. For instance, they have been shown to inhibit the RAS-RAF-MAPK pathway, which is frequently hyperactivated in various cancers, by targeting components like the BRAF kinase.[3] Some derivatives also suppress the Wnt/β-catenin signaling pathway.[16]
-
Apoptosis Induction: Certain thiourea derivatives can induce programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.[5]
-
Reversal of Drug Resistance: Some studies suggest that thiourea derivatives can help reverse treatment resistance in cancer cells.[1][5]
Caption: Inhibition of the BRAF kinase in the MAPK pathway by thiourea derivatives.
Quantitative Data: Anticancer Activity of Thiourea Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | IC₅₀ | 1.11 µM | [9] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | IC₅₀ | 1.74 µM | [9] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | MCF-7 (Breast) | IC₅₀ | 7.0 µM | [9] |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | IC₅₀ | 0.2 µM | [3] |
| Derivative 20 | MCF-7 (Breast) | IC₅₀ | 1.3 µM | [3] |
| Derivative 20 | SkBR3 (Breast) | IC₅₀ | 0.7 µM | [3] |
| Bis-thiourea 45 | HCT116 (Colon) | IC₅₀ | 1.1 µM | [3] |
| Bis-thiourea 45 | A549 (Lung) | IC₅₀ | 1.2 µM | [3] |
| Phosphonate thiourea derivatives | Pancreatic, Prostate, Breast | IC₅₀ | 3 - 14 µM | [1] |
| Bis-thiourea structure | Human leukemia | IC₅₀ | As low as 1.50 µM | [1] |
| Aromatic thiourea (from indole) | Lung, Liver, Breast | LC₅₀ | < 20 µM | [1] |
| 1-(4-hexylbenzoyl)-3-methylthiourea | T47D (Breast) | IC₅₀ | 179 µM | [17] |
| Benzothiazole thiourea (23d) | MCF-7 (Breast) | IC₅₀ | 0.39 µM | [17][18] |
| Dipeptide Thioureas (11 series) | A549 (Lung) | IC₅₀ | 19.2 - 112.5 µM | [19] |
Antimicrobial Activity
Thiourea derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.[20][21] Their metal complexes, particularly with copper and nickel, often show enhanced antimicrobial effects.[20]
These compounds are active against both Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[1][20][22] The proposed mechanism for some derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase.[7] The presence of electron-withdrawing groups on the aryl substituents tends to enhance antibacterial activity.[7]
Quantitative Data: Antibacterial Activity of Thiourea Derivatives
| Compound/Derivative Class | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |
| Thiourea derivative 2 | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | MIC | 40 - 50 | [1] |
| Thiazole derivatives | S. aureus, E. faecalis, E. coli, P. aeruginosa | MIC | >1250 - 5000 | [1] |
| Derivative TD4 | Methicillin-resistant S. aureus (MRSA) | MIC | 2 - 16 | [22] |
| Benzothiazole-glucose derivative 4d | S. aureus | MIC | 0.78 | [23] |
| Benzothiazole-glucose derivative 4b | S. aureus | MIC | 1.56 | [23] |
Thiourea derivatives have demonstrated potent activity against various fungal pathogens, including Candida species and Botrytis cinerea, the causative agent of gray mold disease.[21][24] Some derivatives exhibit stronger antifungal than antibacterial activity.[20] The mechanism of action can involve the disruption of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[24][25]
Caption: Proposed mechanism for the antifungal activity of thiourea derivatives.
Quantitative Data: Antifungal Activity of Thiourea Derivatives
| Compound/Derivative Class | Fungal Strain | Activity Metric | Value (mg/L) | Reference |
| Aldehydes-thiourea derivative 9 | Botrytis cinerea | EC₅₀ | 0.70 | [24] |
| Citral-thiourea derivative e1 | Colletotrichum gloeosporioides | EC₅₀ | 0.16 | [25] |
| Citral-thiourea derivative e3 | Colletotrichum gloeosporioides | EC₅₀ | 1.66 | [25] |
| Benzothiazole-glucose derivative 4b | Fungi | MIC | 0.78 - 3.125 (µg/mL) | [23] |
| Benzothiazole-glucose derivative 4d | Fungi | MIC | 0.78 - 3.125 (µg/mL) | [23] |
Antiviral Activity
The antiviral potential of thiourea derivatives has been established against a range of viruses. They have shown inhibitory activity against picornaviruses, Hepatitis C virus (HCV), and Human Immunodeficiency Virus (HIV).[26][27][28] For HIV, some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[28] For picornaviruses, compounds like N-Phenyl-N'-3-hydroxyphenyl-thiourea (PTU-23) have been shown to inhibit viral RNA synthesis.[26]
Quantitative Data: Antiviral Activity of Thiourea Derivatives
| Compound/Derivative Class | Virus | Activity Metric | Value (µM) | Reference |
| Thiourea derivative 10 | Hepatitis C Virus (HCV) | EC₅₀ | 0.047 | [27] |
| Derivative 5 | HIV-1 | - | Showed interesting activity | [28] |
| PTU-23 | Poliovirus | - | >99% production inhibition | [26] |
Enzyme Inhibition
Beyond cancer-related enzymes, thiourea derivatives are potent inhibitors of various other enzymes, making them attractive for treating a range of diseases.[29][30][31]
-
Urease Inhibitors: They show significant urease inhibitory activity, which is relevant for treating infections caused by urease-producing bacteria like Helicobacter pylori.[29]
-
Cholinesterase Inhibitors: Certain derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in the management of Alzheimer's disease.[31]
-
Other Enzymes: Thiourea derivatives have also been reported to inhibit lipoxygenase, xanthine oxidase, and key diabetes-associated enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B).[30][32]
Quantitative Data: Enzyme Inhibitory Activity of Thiourea Derivatives
| Compound/Derivative Class | Enzyme Target | Activity Metric | Value (µM) | Reference |
| Dipeptide conjugate 23 | Urease | IC₅₀ | 2 | [29] |
| Compound AH | α-glucosidase | IC₅₀ | 47.9 | [32] |
| Compound AH | PTP1B | IC₅₀ | 79.74 | [32] |
| Various | Lipoxygenase, Xanthine Oxidase | - | Good to moderate activity | [30] |
Experimental Protocols
This section provides an overview of common methodologies used to evaluate the therapeutic potential of thiourea derivatives.
General Synthesis of N-Aryl-N'-benzoylthiourea Derivatives
This protocol outlines a common two-step synthesis.[11]
-
Preparation of the Isothiocyanate Intermediate: Equimolar amounts of an acid chloride (e.g., 2-((4-methoxyphenoxy)methyl)benzoyl chloride) and ammonium thiocyanate are refluxed in an anhydrous solvent like acetone. The reaction progress is monitored by TLC.
-
Formation of N-Acyl Thiourea: After the formation of the isothiocyanate is complete, a heterocyclic amine (e.g., benzo[d]thiazol-2-amine) is added to the reaction mixture. The mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete.
-
Isolation and Purification: The solvent is typically removed under reduced pressure. The resulting solid is purified by recrystallization from a suitable solvent (e.g., acetonitrile) to yield the final N-acyl thiourea derivative.[10][11]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[1][19]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: The cells are then treated with various concentrations of the thiourea derivatives (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours). A control group is treated with the vehicle (e.g., DMSO) alone.
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[19]
Caption: A typical workflow for the in vitro evaluation of thiourea derivatives.
Antibacterial Susceptibility (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[20][22]
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 × 10⁵ CFU/mL.
-
Serial Dilution: The thiourea derivative is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Urease Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the urease enzyme.[29]
-
Reaction Mixture: The assay is typically conducted in buffer (e.g., phosphate buffer, pH 7.0). A mixture containing the urease enzyme and the test compound (thiourea derivative) at various concentrations is pre-incubated.
-
Substrate Addition: The reaction is initiated by adding a known concentration of urea (the substrate).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37 °C) for a set time.
-
Quantification of Ammonia: The urease activity is determined by measuring the amount of ammonia produced from the hydrolysis of urea. This is often done using the Berthelot method, where ammonia reacts to form a colored indophenol complex, which is quantified spectrophotometrically.
-
Calculation: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to that of a control without the inhibitor. The IC₅₀ value is then determined.
Conclusion and Future Perspectives
Thiourea derivatives have unequivocally demonstrated their value as a versatile and potent scaffold in medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic accessibility, positions them as promising candidates for the development of new therapeutic agents.[3][33] The extensive research into their anticancer properties has revealed multi-targeted actions, offering potential solutions to challenges like drug resistance.[3][5] Similarly, their efficacy against various microbial pathogens, viruses, and enzymes highlights their potential to address a wide range of diseases.
Future research should focus on optimizing the structure of these derivatives to enhance their potency, selectivity, and pharmacokinetic profiles.[3] A deeper investigation into their mechanisms of action using advanced molecular and cellular techniques will be crucial for rational drug design. Furthermore, preclinical evaluations of safety and efficacy, along with the exploration of novel drug delivery systems, will be essential steps in translating these promising compounds from the laboratory to clinical applications.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Applications of Thiourea Derivatives: Detailed Review [ouci.dntb.gov.ua]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent developments on thiourea based anticancer chemotherapeutics. | Semantic Scholar [semanticscholar.org]
- 15. Novel Thiourea Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Through COX-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mjas.analis.com.my [mjas.analis.com.my]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, antimicrobial activity and molecular simulation of thiourea derivatives containing 6-carboalkoxybenzo[d]thiazole and d-glucose moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Thiourea derivatives as specific inhibitors of picorna viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Design, synthesis, and anti-HCV activity of thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. New thiourea and 1,3-thiazolidin-4-one derivatives effective on the HIV-1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. files.core.ac.uk [files.core.ac.uk]
- 30. tandfonline.com [tandfonline.com]
- 31. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea, a member of the versatile thiourea class of organic compounds. While specific experimental data for this particular molecule is limited in publicly available literature, this document consolidates its known properties and provides a framework for its synthesis and potential biological applications based on extensive research into structurally related thiourea derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the potential of this compound and the broader family of thiourea derivatives.
Chemical and Physical Properties
| Property | Value (this compound) | Value (N-Phenylthiourea - for reference) |
| CAS Number | 13084-43-0 | 103-85-5[1] |
| Molecular Formula | C₁₅H₁₆N₂S₂ | C₇H₈N₂S[2] |
| Molecular Weight | 288.43 g/mol | 152.22 g/mol [1] |
| Appearance | Not specified | White needle-like crystals[3] |
| Melting Point | Not specified | 145-150 °C[3][4] |
| Solubility | Not specified | Soluble in hot water and alcohol[3][4]. |
Synthesis and Experimental Protocols
The synthesis of this compound follows a well-established route for the formation of N,N'-disubstituted thioureas: the reaction of an isothiocyanate with a primary amine. In this case, phenyl isothiocyanate is reacted with 2-(phenylthio)ethan-1-amine.
General Synthesis Workflow
The following diagram illustrates the general synthetic pathway.
Caption: General synthesis of this compound.
Detailed Experimental Protocol (Generalized)
This protocol is a generalized procedure based on common methods for the synthesis of similar thiourea derivatives[5]. Optimization of reaction conditions may be necessary.
Materials:
-
Phenyl isothiocyanate
-
2-(phenylthio)ethan-1-amine
-
Anhydrous solvent (e.g., acetone, ethanol, or dichloromethane)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
In a clean, dry reaction vessel, dissolve 2-(phenylthio)ethan-1-amine (1 equivalent) in the chosen anhydrous solvent.
-
With continuous stirring, add phenyl isothiocyanate (1 equivalent) dropwise to the solution at room temperature. The reaction is typically exothermic.
-
Continue stirring the reaction mixture at room temperature for a period of 3 to 6 hours, or until reaction completion is indicated by thin-layer chromatography (TLC).
-
If a precipitate forms during the reaction, it can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. While specific spectra for the target compound are not available, related thiourea derivatives show characteristic peaks for the aromatic protons and the protons of the ethyl chain[6][7].
-
Mass Spectrometry: To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H and C=S stretching vibrations.
-
Melting Point Analysis: To determine the purity of the compound.
Biological Activity and Signaling Pathways
While no specific biological studies on this compound have been identified, the broader class of thiourea derivatives is known for a wide range of pharmacological activities[8][9]. These activities stem from their ability to interact with various biological targets.
Overview of Potential Biological Activities
Thiourea derivatives have been reported to exhibit the following activities:
-
Anticancer: Some thiourea compounds have shown potent anticancer properties by inhibiting various enzymes involved in carcinogenesis[8].
-
Antimicrobial: A significant number of thiourea derivatives have demonstrated antibacterial and antifungal activities[8][10].
-
Antioxidant: Certain thiourea derivatives have been shown to possess strong antioxidant activity[9].
-
Enzyme Inhibition: N-Phenylthiourea is a known inhibitor of tyrosinase, an enzyme involved in pigmentation[1][4]. Other derivatives have shown inhibitory activity against various other enzymes[11].
-
HDL-Elevating Agents: Some 1-alkyl-3-phenylthiourea analogues have been evaluated as agents that can raise high-density lipoprotein (HDL) cholesterol[12].
Potential Mechanism of Action and Signaling Pathways
The biological effects of thiourea derivatives are often attributed to their ability to chelate metal ions essential for enzyme function or to interact with key amino acid residues in protein active sites. The following diagram illustrates a generalized workflow for evaluating the biological activity of a novel thiourea compound.
Caption: Workflow for the biological evaluation of a thiourea derivative.
Safety and Handling
Specific safety data for this compound is not available. However, based on the data for N-Phenylthiourea, caution should be exercised when handling this compound. N-Phenylthiourea is classified as toxic if swallowed[13]. It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) of a closely related compound from a reliable supplier.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted in accordance with established safety protocols and regulations.
References
- 1. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiourea, phenyl- [webbook.nist.gov]
- 3. chembk.com [chembk.com]
- 4. 1-PHENYL-2-THIOUREA | 103-85-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 1-PHENYL-2-THIOUREA(103-85-5) 1H NMR spectrum [chemicalbook.com]
- 8. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijcrt.org [ijcrt.org]
- 11. researchgate.net [researchgate.net]
- 12. Biological evaluation of 1-alkyl-3-phenylthioureas as orally active HDL-elevating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiourea, N-ethyl-N'-phenyl- | C9H12N2S | CID 2063659 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea. The synthesis is based on the well-established reaction of an isothiocyanate with a primary amine. Specifically, this protocol outlines the reaction between phenyl isothiocyanate and 2-(phenylthio)ethanamine. While this compound is indexed with CAS number 13084-43-0, detailed experimental data such as specific reaction yields, melting point, and comprehensive spectroscopic analyses are not widely available in the reviewed literature. Therefore, this protocol provides a general methodology that may require optimization for specific laboratory conditions.
Introduction
Thiourea derivatives are a significant class of organic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery and development. The title compound, this compound, incorporates both a phenylthiourea moiety and a phenylthioether linkage, suggesting potential for diverse biological interactions. The synthesis of unsymmetrical thioureas is most commonly achieved by the nucleophilic addition of an amine to an isothiocyanate. This method is generally high-yielding and proceeds under mild conditions.
Reaction Scheme
The synthesis of this compound proceeds via the nucleophilic addition of the primary amine group of 2-(phenylthio)ethanamine to the electrophilic carbon of phenyl isothiocyanate.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is a general procedure and may require optimization.
Materials and Reagents:
-
Phenyl isothiocyanate (C₇H₅NS)
-
2-(Phenylthio)ethanamine (C₈H₁₁NS)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Hexanes or Pentane (for precipitation/crystallization)
-
Silica gel for column chromatography (if required)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, etc.)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(phenylthio)ethanamine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Phenyl Isothiocyanate: To the stirred solution of the amine, add phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature. The reaction is typically exothermic, and a slight increase in temperature may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials. The reaction is generally complete within 2-4 hours.
-
Product Isolation:
-
Direct Precipitation: If the product precipitates from the reaction mixture, it can be collected by vacuum filtration. Wash the collected solid with a cold, non-polar solvent like hexanes or pentane to remove any unreacted starting materials.
-
Solvent Evaporation and Trituration: If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting residue can be triturated with a non-polar solvent (e.g., hexanes) to induce crystallization or precipitation. The solid product is then collected by filtration.
-
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.
-
Drying: Dry the purified product under vacuum to a constant weight.
Data Presentation
| Parameter | Expected / To Be Determined |
| Molecular Formula | C₁₅H₁₆N₂S₂ |
| Molecular Weight | 288.43 g/mol |
| CAS Number | 13084-43-0 |
| Appearance | White to off-white solid |
| Melting Point | To be determined |
| Yield | To be determined |
| ¹H NMR | To be determined |
| ¹³C NMR | To be determined |
| IR Spectroscopy (cm⁻¹) | To be determined |
| Mass Spectrometry | To be determined |
Mandatory Visualization
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Phenyl isothiocyanate is a lachrymator and should be handled with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
This document provides a comprehensive, though general, protocol for the synthesis of this compound. The described method is based on a reliable and widely used reaction for the formation of thioureas. Researchers are encouraged to optimize the reaction conditions and purification procedures to obtain the desired product in high yield and purity. Comprehensive characterization of the final compound is essential to confirm its identity and purity.
Application Notes and Protocols: Phenylthiourea Compounds in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenylthiourea (PTU) and its derivatives represent a versatile class of compounds characterized by a phenyl ring attached to a thiourea moiety. This structural scaffold has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1] The ability of the thiourea group to form hydrogen bonds and coordinate with metal ions, combined with the diverse substitutions possible on the phenyl ring, allows for the fine-tuning of their pharmacological profiles.[2] These compounds have been extensively investigated for their potential as therapeutic agents, demonstrating activities ranging from antimicrobial and antiviral to anticancer and anti-inflammatory effects.[1][3] This document provides a detailed overview of the key applications of phenylthiourea compounds in medicinal chemistry, along with relevant quantitative data and experimental protocols.
Applications in Medicinal Chemistry
Anticancer Activity
Phenylthiourea derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[1] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.[4]
Quantitative Data: Anticancer Activity of Phenylthiourea Derivatives
| Compound/Derivative Class | Cell Line(s) | IC50 Value (µM) | Reference(s) |
| 3-(Trifluoromethyl)phenylthiourea Analogs | SW480, SW620, PC3, K-562 | ≤ 10 | [5] |
| 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | 1.5 ± 0.72 | [5] |
| 1-(4-(Trifluoromethyl)phenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | PC3 | 6.9 ± 1.64 | [5] |
| Phenylthiourea-Thiazolopyrimidine Hybrid | HCT-116 | 2.29 ± 0.46 | [6] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 0.31 mM | |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D | 0.94 mM | |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 | Lower than Hydroxyurea & Erlotinib | [7][8] |
Mechanism of Action: Induction of Apoptosis
Several studies have shown that halogenated phenylthiourea derivatives exert their anticancer effects by inducing apoptosis. This is often accompanied by the activation of caspases 3 and 7, key executioners of the apoptotic pathway. Furthermore, these compounds can cause cell cycle arrest, typically in the sub-G1 and/or G0/G1 phases, and inhibit the secretion of pro-inflammatory cytokines like interleukin-6 (IL-6), which is implicated in tumor growth and survival.[4]
Antimicrobial Activity
Substituted phenylthioureas and their metal complexes have demonstrated significant activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][9][10] The presence of electron-withdrawing groups on the phenyl ring often enhances the antimicrobial potency.
Quantitative Data: Antimicrobial Activity of Phenylthiourea Derivatives
| Compound/Derivative Class | Microorganism(s) | MIC Value (µg/mL) | Reference(s) |
| Cu(II) complex with 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | S. aureus, S. epidermidis | 0.5–2 | [11] |
| Substituted Phenylthioureas | Various bacteria and fungi | Generally active, with substituted versions showing higher activity | [9] |
| Phenylthiourea-formaldehyde polymer metal complexes | Various bacteria and fungi | Showed significant activity | [10] |
Mechanism of Action
The exact mechanism of antimicrobial action is not fully elucidated but is thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or chelation of metal ions crucial for microbial growth.[2] Phenylthiourea has been identified as a non-competitive inhibitor of an enzyme involved in pyoverdine production in Pseudomonas aeruginosa, which impairs iron uptake.[2]
Antiviral Activity
Certain N-phenyl-N'-aryl or alkylthiourea derivatives have shown notable antiviral activity, particularly against picornaviruses such as Coxsackie virus, poliovirus, and rhinoviruses.[12][13]
Activity Data: Antiviral Phenylthiourea Derivatives
| Compound | Virus | Activity | Reference(s) |
| N-phenyl-N′-3-hydroxyphenylthiourea | Coxsackie viruses B1, B3, A7 | 2-3 fold reduction in mortality in mice | [14] |
| N-phenyl-N′-4-carboxy-5-hydroxyphenylthiourea | Coxsackie viruses B1, B3, A7 | Delayed disease progression by 2-6 days | [14] |
| O,O'-diisopropyl (3-(L-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl)thioureido)(phenyl)methyl phosphonate | Tobacco Mosaic Virus (TMV) | 53.3% curative activity at 500 µg/mL | [15] |
Mechanism of Action
The antiviral mechanism of phenylthiourea derivatives against picornaviruses is believed to involve the inhibition of viral RNA synthesis.[13] Structure-activity relationship studies have highlighted the importance of an intact -NHC(=S)NH- group and the presence of specific substituents on the aromatic rings for potent antiviral effects.[13]
Enzyme Inhibition
Phenylthiourea and its derivatives are known inhibitors of various enzymes, making them valuable tools in biochemical research and potential therapeutic leads.
2.4.1. Tyrosinase and Phenoloxidase Inhibition
Phenylthiourea is a well-established and potent competitive inhibitor of tyrosinase and phenoloxidase, key enzymes in melanin biosynthesis.[16][17] This property is utilized to prevent melanization in model organisms like zebrafish to improve optical transparency for developmental studies.
2.4.2. Other Enzyme Inhibition
Derivatives of phenylthiourea have been shown to inhibit other enzymes relevant to various diseases.
Quantitative Data: Enzyme Inhibition by Phenylthiourea Derivatives
| Derivative Class | Enzyme Target | Inhibition Value | Reference(s) |
| Phenylthiourea | Phenoloxidase | Ki = 0.21 ± 0.09 µM | [16][18] |
| Phenylthiourea | Tyrosinase | IC50 = 1.8 µM, Ki = 1.7 µM | [19] |
| Naproxen-thiourea derivative | 5-Lipoxygenase (5-LOX) | IC50 = 0.30 µM | [20] |
Experimental Protocols
General Synthesis of Phenylthiourea
This protocol describes a general method for the synthesis of phenylthiourea from aniline.[2]
Materials:
-
Aniline (0.1 mole)
-
Concentrated Hydrochloric Acid (HCl, 9 mL)
-
Deionized Water (25 mL + 20 mL)
-
Ammonium thiocyanate (0.1 mole)
-
Round bottom flask, reflux condenser, heating mantle, stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round bottom flask, combine 0.1 mole of aniline, 9 mL of HCl, and 25 mL of water.
-
Heat the solution at 60-70°C for approximately 1 hour with stirring.
-
Cool the mixture for about 1 hour.
-
Slowly add 0.1 mole of ammonium thiocyanate to the cooled solution.
-
Reflux the resulting solution for 4 hours.
-
After reflux, add 20 mL of water while continuously stirring to induce crystallization.
-
Filter the formed crystals, wash with cold water, and dry to obtain phenylthiourea.
Note: For substituted phenylthioureas, the general approach involves reacting a substituted phenylisothiocyanate with an appropriate amine.[21]
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[22][23][24]
Materials:
-
Cells to be tested
-
96-well microtiter plates
-
Phenylthiourea derivative stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenylthiourea compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Antimicrobial Screening: Broth Microdilution Method (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound.[25]
Materials:
-
Bacterial/fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Phenylthiourea derivative stock solution
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
-
Positive control (standard antibiotic) and negative control (broth only)
Procedure:
-
Add 100 µL of sterile broth to each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare the microbial inoculum and dilute it in broth to the final required concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add 100 µL of the diluted inoculum to each well.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This document is intended for research purposes only. All experimental work should be conducted in a suitably equipped laboratory and by trained personnel, following all relevant safety guidelines.
References
- 1. mdpi.com [mdpi.com]
- 2. ijcrt.org [ijcrt.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jppres.com [jppres.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Physiochemical characterization and antimicrobial evaluation of phenylthiourea-formaldehyde polymer (PTF) based polymeric ligand and its polymer metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society [acs.digitellinc.com]
- 13. Structure-activity relationship of diphenylthiourea antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiviral Activity of N-Phenyl-N′-Aryl- or Alkylthiourea Derivatives in Coxsackie Virus Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. go.drugbank.com [go.drugbank.com]
- 20. biorxiv.org [biorxiv.org]
- 21. RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis - Google Patents [patents.google.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. researchhub.com [researchhub.com]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea as a Phenoloxidase (Tyrosinase) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea as a potential inhibitor of phenoloxidase, a key enzyme in melanin biosynthesis. While direct inhibitory data for this specific compound is not extensively available, its structural similarity to phenylthiourea, a known potent phenoloxidase inhibitor, suggests its potential utility in this application. The following protocols and data presentation formats are provided to guide researchers in the evaluation of this compound and similarly structured molecules.
Introduction
Phenoloxidase, also known as tyrosinase, is a copper-containing enzyme that catalyzes the rate-limiting steps in the biosynthesis of melanin and other pigments.[1] Dysregulation of melanin production can lead to hyperpigmentation disorders. Therefore, the inhibition of tyrosinase is a key therapeutic strategy for the treatment of these conditions and is also of great interest in the cosmetics industry for skin lightening applications.[1] Thiourea and its derivatives have been identified as a promising class of enzyme inhibitors, with phenylthiourea (PTU) being a well-established competitive inhibitor of phenoloxidase.[2][3] This document outlines the application of this compound as a putative phenoloxidase inhibitor.
Data Presentation
Quantitative data for the inhibitory activity of this compound against phenoloxidase should be summarized for clear comparison. Below are example tables that can be populated with experimental data.
Table 1: Inhibitory Activity of this compound against Mushroom Tyrosinase
| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Kojic Acid (Positive Control) | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Kinetic Parameters of Phenoloxidase Inhibition
| Inhibitor | Substrate | Inhibition Type | Kᵢ (µM) |
| This compound | L-DOPA | [Determine from Lineweaver-Burk plot] | [Calculate from data] |
| Phenylthiourea (Reference) | L-DOPA | Competitive | 0.21 ± 0.09[3][4] |
Experimental Protocols
Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on mushroom tyrosinase activity using L-DOPA as a substrate.[5][6]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound
-
Kojic Acid (positive control)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer.
-
Prepare a stock solution of L-DOPA in sodium phosphate buffer.
-
Prepare a stock solution of this compound and Kojic Acid in DMSO. Further dilute with phosphate buffer to desired concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or positive control.
-
Add 140 µL of sodium phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm in kinetic mode for 20-30 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the enzyme reaction without inhibitor and A_sample is the absorbance with the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Determination of Inhibition Kinetics
This protocol outlines the procedure to determine the type of inhibition (e.g., competitive, non-competitive) of this compound on phenoloxidase.
Procedure:
-
Perform the tyrosinase inhibition assay as described in Protocol 1, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor.
-
Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
Analyze the plot to determine the type of inhibition. For competitive inhibition, the lines will intersect on the y-axis.
Mandatory Visualizations
Signaling Pathway
Caption: Melanin Biosynthesis Pathway and the inhibitory action of this compound on Tyrosinase.
Experimental Workflow
Caption: Experimental workflow for the tyrosinase inhibition assay.
Logical Relationship
Caption: Logical basis for investigating this compound as a tyrosinase inhibitor.
References
- 1. Tyrosinase - Wikipedia [en.wikipedia.org]
- 2. TYR gene: MedlinePlus Genetics [medlineplus.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 3.2. Mushroom Tyrosinase Inhibition Assay [bio-protocol.org]
- 5. 2.2. L‐DOPA assay for tyrosinase enzymatic activity [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assay Development of Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, making them promising candidates for drug discovery and development.[1][2][3] Their therapeutic potential spans across various domains, including anticancer, antioxidant, enzyme inhibition, and antimicrobial applications.[3][4][5] The core structure of thiourea, characterized by a central thiocarbonyl group flanked by amino groups, allows for diverse substitutions, leading to a wide array of derivatives with distinct pharmacological profiles.[2][6] These derivatives have been shown to interact with various biological targets, including enzymes and signaling proteins, thereby modulating cellular pathways implicated in disease.[1][7] This document provides detailed application notes and protocols for the in vitro evaluation of thiourea derivatives, focusing on their anticancer, antioxidant, and enzyme inhibitory activities.
Data Presentation: Summary of Biological Activities
The following tables summarize the in vitro biological activities of various thiourea derivatives as reported in the literature. This data is intended to provide a comparative overview to guide assay selection and development.
Table 1: Anticancer Activity of Thiourea Derivatives (Cytotoxicity)
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | MTT | 0.2 | [8] |
| Thiourea derivative 20 | MCF-7 (Breast) | MTT | 1.3 | [8] |
| Thiourea derivative 20 | SkBR3 (Breast) | MTT | 0.7 | [8] |
| N,N'-diphenylthiourea derivative 1 | MCF-7 (Breast) | MTT | 338 | [8] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | Not Specified | 1.11 | [9] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | Not Specified | 1.74 | [9] |
| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 (Breast) | Not Specified | 7.0 | [9] |
Table 2: Antioxidant Activity of Thiourea Derivatives
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |
| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH | 45 | [4] |
| 1,3-bis(3,4-dichlorophenyl) thiourea | ABTS | 52 | [4] |
| Compound 2a | DPPH | - | [10][11] |
| Compound 2c | ABTS | - | [10][11] |
Table 3: Enzyme Inhibitory Activity of Thiourea Derivatives
| Compound/Derivative | Enzyme | Assay Method | IC50 (µM) | Reference |
| Alkyl chain-linked thiourea derivative 3c | Urease | Indophenol | 10.65 ± 0.45 | |
| Alkyl chain-linked thiourea derivative 3g | Urease | Indophenol | 15.19 ± 0.58 | |
| Standard Thiourea | Urease | Indophenol | 15.51 ± 0.11 | |
| Indole-thiourea derivative 4b | Tyrosinase | Spectrophotometric | 5.9 ± 2.47 | [12][13] |
| Kojic Acid (Standard) | Tyrosinase | Spectrophotometric | 16.4 ± 3.53 | [12][13] |
Signaling Pathways Modulated by Thiourea Derivatives
Several studies have indicated that the anticancer effects of certain thiourea derivatives are mediated through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Below are diagrams of some of these pathways.
Caption: HER2 Signaling Pathway and Potential Inhibition by Thiourea Derivatives.
Caption: VEGFR-2 Signaling Pathway and its Role in Angiogenesis.
Caption: K-Ras Signaling Pathway and Potential Inhibition Points.
Experimental Workflow
A generalized workflow for the in vitro evaluation of thiourea derivatives is presented below. This workflow can be adapted based on the specific biological activity being investigated.
Caption: General Experimental Workflow for In Vitro Screening.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is used to assess the cytotoxic (cell-killing) effects of thiourea derivatives on cancer cell lines.
Materials:
-
Thiourea derivatives
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare a stock solution of the thiourea derivative in DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the thiourea derivative. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate for 24, 48, or 72 hours.[14]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
DPPH Radical Scavenging Assay
This assay measures the antioxidant capacity of thiourea derivatives by their ability to scavenge the stable DPPH free radical.
Materials:
-
Thiourea derivatives
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.[16]
-
Prepare stock solutions of the thiourea derivatives and the positive control in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of various concentrations of the thiourea derivatives or the positive control to the wells.
-
For the blank, add 100 µL of methanol to a well with 100 µL of DPPH solution.
-
For the control, add 100 µL of methanol to a well with 100 µL of methanol.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula:
-
% Scavenging = [(Absorbance of blank - Absorbance of sample) / Absorbance of blank] x 100
-
-
Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value.
-
ABTS Radical Cation Decolorization Assay
This assay is another method to evaluate the antioxidant activity of thiourea derivatives based on their ability to scavenge the ABTS radical cation.
Materials:
-
Thiourea derivatives
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[17]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[18]
-
Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[17]
-
-
Assay Procedure:
-
Prepare various concentrations of the thiourea derivatives and the positive control in methanol.
-
In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the thiourea derivative solutions or the positive control to the wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.[18]
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS scavenging activity using the formula:
-
% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
-
Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value.
-
Urease Inhibition Assay (Indophenol Method)
This protocol determines the ability of thiourea derivatives to inhibit the activity of the urease enzyme.
Materials:
-
Thiourea derivatives
-
Jack bean urease
-
Urea
-
Phosphate buffer (e.g., pH 6.8)
-
Phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside)[19]
-
Alkali reagent (0.5% w/v NaOH and 0.1% active chloride NaOCl)[19]
-
Thiourea (as a standard inhibitor)
-
96-well plate
-
Microplate reader
Procedure:
-
Assay Setup:
-
Color Development:
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the percentage of urease inhibition using the formula:
-
% Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Mushroom Tyrosinase Inhibition Assay
This assay is used to screen thiourea derivatives for their ability to inhibit the tyrosinase enzyme, which is involved in melanin production.
Materials:
-
Thiourea derivatives
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) or L-Tyrosine
-
Phosphate buffer (e.g., pH 6.8)
-
Kojic acid (as a standard inhibitor)
-
96-well plate
-
Microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add 40 µL of the thiourea derivative solution (at various concentrations), 80 µL of phosphate buffer, and 40 µL of mushroom tyrosinase solution.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
-
Reaction Initiation:
-
Add 40 µL of L-DOPA solution to initiate the reaction.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition using the formula:
-
% Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. musechem.com [musechem.com]
- 12. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. texaschildrens.org [texaschildrens.org]
- 15. researchhub.com [researchhub.com]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. 4.4.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 18. pubcompare.ai [pubcompare.ai]
- 19. 2.4.2. Urease Assay [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. 3.2. Mushroom Tyrosinase Inhibition Assay [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea
Introduction
1-Phenyl-3-(2-(phenylthio)ethyl)thiourea is a thiourea derivative with potential applications in drug development and materials science. As with any novel compound, thorough analytical characterization is crucial to determine its identity, purity, and properties. This document provides an overview of key analytical techniques and detailed protocols that can be adapted for the analysis of this compound.
The primary analytical techniques for the characterization of similar thiourea derivatives include:
-
High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy to identify functional groups.
-
Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and for quantitative analysis in various matrices. A reversed-phase method is generally a good starting point for thiourea derivatives.
Data Presentation: HPLC
| Parameter | Value |
| Purity (%) | To be determined |
| Retention Time (min) | To be determined |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantitation (LOQ) | To be determined |
Experimental Protocol: HPLC Method Development
Objective: To develop a reversed-phase HPLC method for the purity determination of this compound.
Materials:
-
This compound sample
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
HPLC grade phosphoric acid or formic acid
-
Primesep P or equivalent C18 column[1]
Instrumentation:
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: Water with 0.1% phosphoric acid
-
Mobile Phase B: Acetonitrile with 0.1% phosphoric acid
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. A suggested starting gradient is 50:50 A:B to 10:90 A:B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 200 nm or other suitable wavelength determined by UV-Vis scan.[1]
-
Column Temperature: 30 °C
-
-
Method Optimization:
-
Adjust the gradient profile and mobile phase composition to achieve good peak shape and resolution from any impurities.
-
The organic modifier, acid additive, and column chemistry can be varied to optimize the separation.
-
Workflow Diagram: HPLC Analysis
Caption: General workflow for HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
Data Presentation: NMR Spectroscopy
¹H NMR (Expected Chemical Shifts) This is a predicted spectrum and requires experimental verification.
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H (Phenyl) | 7.0 - 7.6 | m | 10H |
| N-H (Thiourea) | ~8.0, ~9.5 | br s | 2H |
| -CH₂-N- | ~3.8 | q | 2H |
| -CH₂-S- | ~3.1 | t | 2H |
¹³C NMR (Expected Chemical Shifts) This is a predicted spectrum and requires experimental verification.
| Carbon | Chemical Shift (ppm) |
| C=S | ~180 |
| Aromatic-C | 120 - 140 |
| -CH₂-N- | ~45 |
| -CH₂-S- | ~35 |
Experimental Protocol: NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation of this compound.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the probe.
-
Acquire the ¹H NMR spectrum using standard parameters. A spectral width of -2 to 12 ppm is typically sufficient.
-
Process the data (Fourier transform, phase correction, baseline correction, and integration).
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum. This will require a longer acquisition time than the ¹H spectrum.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Workflow Diagram: NMR Analysis
Caption: General workflow for NMR analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Data Presentation: FTIR Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3100 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=S Stretch (Thioamide) | 1000 - 1250 |
| C-N Stretch | 1250 - 1350 |
| Aromatic C=C Bending | 1400 - 1600 |
Experimental Protocol: FTIR Spectroscopy
Objective: To obtain the FTIR spectrum of this compound to identify its functional groups.
Materials:
-
This compound sample
-
Potassium bromide (KBr), IR grade (for solid samples)
Instrumentation:
-
FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory or a sample press for KBr pellets.
Procedure (using ATR):
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Spectrum: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquire Spectrum: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background subtraction.
Workflow Diagram: FTIR Analysis
Caption: General workflow for FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can aid in structural confirmation.
Data Presentation: Mass Spectrometry
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 289.09 | To be determined |
| [M+Na]⁺ | 311.07 | To be determined |
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight of this compound.
Materials:
-
This compound sample
-
LC-MS grade solvent (e.g., acetonitrile or methanol)
Instrumentation:
-
Mass Spectrometer with an Electrospray Ionization (ESI) source. This can be a standalone instrument or coupled with an LC system (LC-MS).
Procedure (Direct Infusion):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent.
-
-
Instrument Setup:
-
Set the ESI source to positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, gas flow rates).
-
-
Acquisition:
-
Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).
-
Workflow Diagram: Mass Spectrometry Analysis
Caption: General workflow for Mass Spectrometry analysis.
References
Application Notes and Protocols: 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives have emerged as a powerful class of organocatalysts in asymmetric synthesis. Their ability to act as hydrogen-bond donors allows them to activate electrophiles, mimicking the role of Lewis acids while operating under mild, metal-free conditions. The specific compound, 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea, incorporates a phenylthiourea moiety for hydrogen bonding and a flexible thioether side chain. While specific applications of this exact molecule are not extensively documented in peer-reviewed literature, its structural features suggest its potential as an effective catalyst in a variety of asymmetric transformations. This document provides a detailed overview of its potential applications, supported by generalized protocols and representative data based on analogous thiourea catalysts.
Principle of Catalysis
The catalytic activity of this compound relies on the dual hydrogen-bonding capability of the N-H protons of the thiourea group. These protons can coordinate to electrophilic centers, such as the oxygen atoms of a nitro group or a carbonyl group, thereby lowering the LUMO of the electrophile and rendering it more susceptible to nucleophilic attack. The phenyl group and the phenylthioethyl group provide a specific steric and electronic environment around the catalytic core, which can influence the stereochemical outcome of the reaction.
Synthesis of this compound
The synthesis of unsymmetrical thioureas such as this compound can be readily achieved through the reaction of an isothiocyanate with a primary amine.
Caption: Proposed synthesis of the target thiourea catalyst.
Experimental Protocol: Synthesis of this compound
-
To a solution of 2-(phenylthio)ethan-1-amine (1.0 eq.) in dichloromethane (0.2 M) at room temperature, add phenyl isothiocyanate (1.05 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Asymmetric Michael Addition
A plausible application for this compound is in the asymmetric Michael addition of nucleophiles to α,β-unsaturated nitroalkenes. This reaction is a cornerstone of enantioselective C-C bond formation.
Representative Data
The following table summarizes hypothetical data for the Michael addition of diethyl malonate to various trans-β-nitrostyrenes, catalyzed by this compound. This data is illustrative of the expected performance for this class of catalyst.
| Entry | Ar Group of Nitroalkene | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 92 | 85 |
| 2 | 4-Chlorophenyl | 95 | 88 |
| 3 | 4-Methoxyphenyl | 88 | 82 |
| 4 | 2-Naphthyl | 90 | 86 |
| 5 | 3-Thienyl | 85 | 80 |
Experimental Protocol: Asymmetric Michael Addition
Caption: General workflow for the asymmetric Michael addition.
-
To a screw-capped vial, add the trans-β-nitrostyrene (0.2 mmol, 1.0 eq.) and this compound (0.02 mmol, 10 mol%).
-
Add toluene (1.0 mL).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add diethyl malonate (0.3 mmol, 1.5 eq.) and stir the reaction mixture.
-
Monitor the reaction by TLC until the starting nitroalkene is consumed (typically 24-48 hours).
-
Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the Michael adduct.
-
Determine the enantiomeric excess of the product by chiral stationary phase high-performance liquid chromatography (HPLC).
Proposed Catalytic Cycle
The proposed catalytic cycle for the thiourea-catalyzed Michael addition involves the activation of the nitroalkene through hydrogen bonding.
Caption: Proposed catalytic cycle for the Michael addition.
Conclusion
This compound represents a potentially valuable organocatalyst for asymmetric synthesis. Its straightforward synthesis and the well-established catalytic mode of the thiourea functionality make it an attractive candidate for a range of enantioselective transformations. The protocols and representative data provided herein serve as a guide for researchers to explore the catalytic potential of this and structurally related thioureas in the development of novel synthetic methodologies. Further optimization of reaction conditions, such as solvent, temperature, and catalyst loading, is encouraged to maximize the efficiency and stereoselectivity for specific applications.
Application Notes and Protocols for the Condensation of Phenyl Isothiocyanate
Abstract
Phenyl isothiocyanate (PTC) is a versatile reagent widely employed in organic synthesis, particularly for the construction of sulfur and nitrogen-containing compounds. Its electrophilic isothiocyanate group readily undergoes condensation reactions with a variety of nucleophiles. These reactions are fundamental in the synthesis of thioureas, thiosemicarbazides, and various heterocyclic systems, which are significant scaffolds in medicinal chemistry and materials science.[1][2] This document provides detailed experimental protocols for key condensation reactions of phenyl isothiocyanate, presents quantitative data in a structured format, and illustrates experimental workflows and reaction pathways.
Core Application: Synthesis of N,N'-Disubstituted Thiourea Derivatives
The reaction of phenyl isothiocyanate with primary or secondary amines is a robust and straightforward method for synthesizing N,N'-disubstituted thioureas.[3] These compounds are valuable as organocatalysts, chelating agents, and potential drug candidates.[4] The reaction proceeds via the nucleophilic addition of the amine to the central carbon atom of the isothiocyanate group.
General Experimental Protocol
This protocol is a generalized procedure based on common laboratory practices for the synthesis of thiourea derivatives.[4][5]
Materials:
-
Phenyl isothiocyanate (PTC)
-
Appropriate primary or secondary amine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 eq.) in a suitable anhydrous solvent like dichloromethane (DCM).
-
Reagent Addition: To this stirring solution, add phenyl isothiocyanate (1.0 eq.) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. In some cases, refluxing the mixture may be necessary to drive the reaction to completion.[5][6] Reaction times can vary from a few hours to overnight, depending on the reactivity of the amine.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation:
-
Upon completion, if a precipitate has formed, collect the solid product by filtration. Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.[5]
-
If no precipitate forms, reduce the solvent volume in vacuo. The resulting solid or oil can then be purified.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Data Presentation: Synthesis of Thiourea Derivatives
The following table summarizes representative examples of thiourea synthesis via the condensation of phenyl isothiocyanate with various amines.
| Amine Substrate | Solvent | Conditions | Time (h) | Yield (%) | Reference |
| 2-Amino-3-ethoxycarbonylthiophene derivative | Dioxane | Reflux | 2 | Not specified | [6] |
| 1,2-Phenylenediamine | Dichloromethane (DCM) | Reflux | 24 | 63 | [5] |
| 1,3-Phenylenediamine | Dichloromethane (DCM) | Reflux | 24 | 82 | [5] |
| 1,4-Phenylenediamine | Dichloromethane (DCM) | Reflux | 28 | 95 | [5] |
| Various amines | Dichloromethane or tert-Butanol | Not specified | Not specified | Not specified | [4] |
Visualization: Workflow and Reaction
Caption: General workflow for the synthesis of thiourea derivatives.
Caption: Reaction scheme for thiourea formation.
Application: Synthesis of 1,3,4-Thiadiazolidine Derivatives
Phenyl isothiocyanate can react with ketone phenylhydrazones in the presence of a strong base to afford cyclized products like 4-phenyl-5-phenylimino-1,3,4-thiadiazolidines.[7] This reaction provides a pathway to complex heterocyclic structures.
Experimental Protocol for 1,3,4-Thiadiazolidine Synthesis
This protocol is adapted from the reaction of ketone phenylhydrazones with phenyl isothiocyanate.[7]
Materials:
-
Ketone phenylhydrazone
-
Phenyl isothiocyanate (PTC)
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a stirred suspension of sodium hydride (1.0 eq.) in anhydrous DMF, add a solution of the ketone phenylhydrazone (1.0 eq.) in DMF dropwise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: After the initial reaction subsides, add phenyl isothiocyanate (1.0 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Workup: Carefully pour the reaction mixture into ice-cold water to quench the excess sodium hydride.
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent to yield the 1,3,4-thiadiazolidine derivative.
-
Characterization: Analyze the final product using appropriate spectroscopic techniques.
Data Presentation: Synthesis of 1,3,4-Thiadiazolidines
The reaction of various ketone phenylhydrazones with phenyl isothiocyanate has been reported to produce good yields of the corresponding thiadiazolidine products.[7]
| Ketone Phenylhydrazone | Yield (%) | Reference |
| Acetone phenylhydrazone | Good | [7] |
| Cyclohexanone phenylhydrazone | Good | [7] |
Visualization: Reaction Pathway
Caption: Pathway for 1,3,4-thiadiazolidine synthesis.
Safety and Handling
Phenyl isothiocyanate is toxic if swallowed, causes severe skin burns and eye damage, and may cause allergic reactions or respiratory difficulties.[8]
-
Handling: Always handle phenyl isothiocyanate in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials. Store below +30°C.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. Heterocyclic compounds. Part 6. Synthesis of 1,3,4-thiadiazolidines from the reactions of phenyl hydrazones with phenyl isothiocyanate and carbon disulphide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Phenyl isothiocyanate CAS 103-72-0 | 807028 [merckmillipore.com]
Application Notes and Protocols for Antimicrobial and Antifungal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key in vitro assays used to evaluate the efficacy of antimicrobial and antifungal agents. The accompanying data tables summarize representative quantitative results from various studies, offering a comparative overview of potential lead compounds. Furthermore, signaling pathways implicated in microbial and fungal resistance mechanisms are visualized to aid in understanding and developing novel therapeutic strategies.
I. Quantitative Data Summary
The following tables summarize the antimicrobial and antifungal activities of various compounds, expressed as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC). These values represent the lowest concentration of an antimicrobial agent that inhibits visible growth, kills 99.9% of the initial bacterial population, or kills 99.9% of the initial fungal population, respectively.[1][2][3]
Table 1: Minimum Inhibitory Concentration (MIC) of Various Antimicrobial Agents
| Compound/Extract | Target Microorganism | MIC (µg/mL) | Reference |
| Vancomycin | Staphylococcus aureus | 8 | [4] |
| Gentamicin | Bacillus subtilis | 1.2 | [5] |
| Ciprofloxacin | Escherichia coli | User-defined | [6] |
| Ketoconazole | Candida albicans | User-defined | [5] |
| Plant Extract E4 | Various Bacteria | Variable | [6] |
Table 2: Biofilm Inhibition Percentage of Test Compounds
| Compound | Target Microorganism | Concentration | Inhibition (%) | Reference |
| MDEO | Carbapenem-resistant Klebsiella pneumoniae | MIC | Calculated | [7] |
| MDEO | Carbapenem-resistant Klebsiella pneumoniae | 2xMIC | Calculated | [7] |
| Triterpene Derivatives | Staphylococcus epidermidis | 5, 25, 100 µM | Measured | [4] |
II. Experimental Protocols
Detailed methodologies for key antimicrobial and antifungal assays are provided below. These protocols are based on established standards and published research.[8][9][10]
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)[11][12]
This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][12]
Materials:
-
96-well microtiter plates[11]
-
Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate growth medium[12]
-
Test antimicrobial agent
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard, typically ~5x10^5 CFU/mL)[11]
-
Spectrophotometer (plate reader)
Protocol:
-
Prepare serial two-fold dilutions of the test antimicrobial agent in MHB directly in the wells of a 96-well plate.[13] Typically, 50-100 µL of broth is used per well.[11]
-
Inoculate each well with a standardized suspension of the test microorganism.[11]
-
Include a positive control (microorganism in broth without the antimicrobial agent) and a negative control (broth only).[14]
-
Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[11][13]
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that shows no visible growth.[14][15]
Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC) Assays[1][16]
These assays determine the lowest concentration of an antimicrobial agent required to kill a microorganism.
Protocol:
-
Following the determination of the MIC, take an aliquot (typically 10-50 µL) from the wells of the MIC plate that show no visible growth.[4][16]
-
Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).[4][17]
-
Incubate the agar plates under appropriate conditions to allow for the growth of any surviving microorganisms.
-
The MBC or MFC is the lowest concentration of the antimicrobial agent from which no microbial growth is observed on the agar plate, representing a 99.9% reduction in the initial inoculum.[1][18]
Time-Kill Kinetics Assay[19]
This assay evaluates the rate at which an antimicrobial agent kills a microorganism over time.[19]
Materials:
-
Flasks or tubes with appropriate growth medium
-
Test antimicrobial agent at various concentrations (e.g., MIC, 2xMIC, 4xMIC)[20]
-
Standardized microbial inoculum
-
Apparatus for serial dilutions and plating
Protocol:
-
Prepare flasks containing the growth medium and the test antimicrobial agent at the desired concentrations.
-
Inoculate the flasks with the standardized microbial suspension (e.g., 1-5 x 10^5 CFU/mL).[21]
-
Incubate the flasks under appropriate conditions with shaking.[21]
-
At specified time points (e.g., 0, 0.5, 1, 3, 5, and 24 hours), withdraw an aliquot from each flask.[21]
-
Perform serial dilutions of the aliquot and plate onto agar to determine the number of viable microorganisms (CFU/mL).
-
Plot the log10 CFU/mL against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥ 3-log10 reduction (99.9%) in CFU/mL compared to the initial inoculum.[21]
Anti-Biofilm Activity Assay (Crystal Violet Method)[7][22]
This assay quantifies the ability of a compound to inhibit biofilm formation or eradicate pre-formed biofilms.[22]
Materials:
-
96-well polystyrene microtiter plates[4]
-
Tryptic Soy Broth (TSB) or other suitable medium for biofilm formation
-
Test compound
-
Standardized bacterial suspension
-
0.4% (w/v) Crystal Violet solution[7]
-
Phosphate-buffered saline (PBS)
-
Ethanol or DMSO to solubilize the stain[4]
Protocol for Biofilm Inhibition:
-
Add 100 µL of bacterial suspension and 100 µL of the test compound at various concentrations (e.g., MIC, 2xMIC) to the wells of a 96-well plate.[7]
-
Include a negative control (bacteria in medium without the compound).[7]
-
Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.[7]
-
After incubation, gently wash the wells three times with PBS to remove planktonic (free-floating) bacteria.[7]
-
Stain the adherent biofilms with 0.4% crystal violet for 15 minutes.[4]
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound stain with an appropriate solvent (e.g., 99.5% DMSO).[4]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
The percentage of biofilm inhibition is calculated using the formula: Inhibition (%) = [(OD_control - OD_treated) / OD_control] x 100.[7]
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involved in antimicrobial resistance and a typical experimental workflow for antimicrobial susceptibility testing.
Caption: Bacterial signaling pathways contributing to antibiotic resistance.[23][24]
Caption: Mechanisms of action for major classes of antifungal drugs.[25][26][27]
Caption: A typical experimental workflow for antimicrobial susceptibility testing.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. 2.4. Determination of Minimum Inhibition Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
- 3. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [mdpi.com]
- 4. 2.4. Antibiofilm and Antibacterial Activity Assays [bio-protocol.org]
- 5. 2.3. Determination of the Antibacterial and Antifungal Activities [bio-protocol.org]
- 6. A comparative study of antibacterial and antifungal activities of extracts from four indigenous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiofilm activity assay [bio-protocol.org]
- 8. protocols.io [protocols.io]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 13. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 14. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 15. Determination of the MIC and minimum bactericidal concentration (MBC). [bio-protocol.org]
- 16. 2.5. Minimum Fungicidal Concentration (MFC) [bio-protocol.org]
- 17. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. nelsonlabs.com [nelsonlabs.com]
- 20. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 22. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 23. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Two-component signaling pathways modulate drug resistance of Staphylococcus aureus (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the biological activity of 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea in cancer cell lines is not currently available in the public domain. The following application notes and protocols are based on the well-documented anticancer properties of the broader class of thiourea derivatives. Researchers should validate these methodologies and anticipated outcomes for the specific compound of interest.
Introduction
Thiourea derivatives represent a versatile class of organic compounds with significant potential in cancer therapy.[1][2][3][4] These compounds have been reported to exhibit a range of anticancer activities, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in tumorigenesis.[1][2][5][6] The proposed mechanism of action for many thiourea derivatives involves the inhibition of enzymes crucial for cancer cell survival and proliferation, such as topoisomerases, protein tyrosine kinases, and carbonic anhydrases.[1][2]
This document provides a generalized framework for investigating the potential anticancer effects of this compound on various cancer cell lines.
Quantitative Data Summary (Hypothetical)
The following table provides a template for summarizing quantitative data that would be generated from the described experimental protocols. The values presented are hypothetical and should be replaced with experimental findings.
| Cancer Cell Line | Assay Type | Parameter | Value (µM) |
| MCF-7 (Breast) | Cell Viability (MTT) | IC50 | Experimental Data |
| A549 (Lung) | Cell Viability (MTT) | IC50 | Experimental Data |
| HCT116 (Colon) | Cell Viability (MTT) | IC50 | Experimental Data |
| HeLa (Cervical) | Cell Viability (MTT) | IC50 | Experimental Data |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis and necrosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
This protocol determines the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in cancer-related signaling pathways (e.g., apoptosis, cell cycle regulation).
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p53, and loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the compound at various concentrations and time points.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for evaluating the anticancer effects of the compound.
Caption: A plausible intrinsic apoptosis signaling pathway modulated by a thiourea derivative.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. corefacilities.iss.it [corefacilities.iss.it]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Aqueous Synthesis of Substituted Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted thiourea derivatives is of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Traditional synthetic methods often rely on hazardous reagents and volatile organic solvents. This document outlines modern, environmentally benign methods for the preparation of substituted thiourea derivatives in an aqueous medium, aligning with the principles of green chemistry. These protocols offer advantages such as enhanced safety, simplified product isolation, and reduced environmental impact.
I. Green Chemistry Approaches to Thiourea Synthesis in Water
Several methodologies have been developed to facilitate the synthesis of thiourea derivatives in water, a non-toxic, non-flammable, and readily available solvent. The primary aqueous methods include the condensation of amines with carbon disulfide and the "on-water" reaction of isothiocyanates with amines. These approaches often lead to high yields and purity, with the added benefit of straightforward product recovery, as many organic products are insoluble in water and can be isolated by simple filtration.
Logical Workflow for Selecting an Aqueous Synthesis Method
The choice of the most suitable aqueous method depends on factors such as the desired substitution pattern (symmetrical, unsymmetrical, di- or tri-substituted) and the nature of the starting materials. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting an aqueous synthesis method.
II. Experimental Protocols
Protocol 1: Synthesis of Symmetrical N,N'-Disubstituted Thioureas using Solar Energy
This protocol describes a green and catalyst-free method for the synthesis of symmetrical N,N'-disubstituted thioureas from primary amines and carbon disulfide in water, utilizing solar energy.[1]
Materials:
-
Primary aromatic amine (1.0 mmol)
-
Carbon disulfide (CS₂) (1.5 mmol)
-
Deionized water (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
Condenser
Procedure:
-
In a 25 mL round-bottom flask, dissolve the primary aromatic amine (1.0 mmol) in deionized water (5 mL).
-
Add carbon disulfide (1.5 mmol) to the solution.
-
Equip the flask with a condenser and place it in direct sunlight with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to obtain the pure N,N'-disubstituted thiourea.
Protocol 2: Synthesis of Unsymmetrical Di- and Trisubstituted Thioureas via Condensation in Aqueous Medium
This method allows for the efficient synthesis of both symmetrical and unsymmetrical substituted thiourea derivatives through a simple condensation reaction between amines and carbon disulfide in water.[2][3][4][5][6] This protocol is particularly effective for aliphatic primary amines.[2][3][4][5]
Materials:
-
Primary or secondary amine (amine 1)
-
Primary amine (amine 2)
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure for Trisubstituted Thioureas:
-
To a solution of a secondary amine (e.g., diethylamine, piperidine, or morpholine) in water at ambient temperature, add carbon disulfide and sodium hydroxide to generate the sodium dialkyldithiocarbamate in situ.
-
To this solution, add a primary amine.
-
Heat the reaction mixture at reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate and can be collected by filtration. If not, extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: "On-Water" Synthesis of Unsymmetrical (Thio)ureas
This sustainable process involves the reaction of (thio)isocyanates with amines directly in water, often at room temperature. The product typically precipitates from the reaction mixture, allowing for easy isolation.[7][8]
Materials:
-
Isothiocyanate or isocyanate (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Water
-
Reaction vessel (e.g., flask or beaker)
-
Magnetic stirrer
Procedure:
-
In a reaction vessel, suspend the isothiocyanate or isocyanate (1.0 equiv) in water.
-
Add the amine (1.0-1.2 equiv) to the suspension with vigorous stirring at room temperature.
-
Continue stirring until the reaction is complete (monitor by TLC). The reaction is often rapid.
-
The solid product that precipitates is collected by filtration.
-
Wash the product with water and dry to obtain the pure thiourea or urea derivative.
-
This method has been successfully scaled up for the production of herbicides like isoproturon.[7][8]
III. Data Presentation: Comparison of Aqueous Synthesis Methods
The following table summarizes quantitative data from the literature for different aqueous methods, highlighting the efficiency and green aspects of these protocols.
| Method | Substrate Scope | Reaction Time | Temperature | Yield (%) | Key Advantages |
| Solar Energy [1] | Primary aromatic amines | 2-6 h | Sunlight | 57-99 | Catalyst-free, energy-efficient, environmentally benign. |
| Condensation in Water [2][4] | Aliphatic primary and secondary amines | 2-12 h | Reflux | Good to Excellent | Avoids toxic isothiocyanates, simple procedure. |
| "On-Water" Reaction [7][8] | Various amines and (thio)isocyanates | 5 min - 2 h | Room Temperature | High | Rapid, highly chemoselective, scalable, simple product isolation by filtration, recyclable water effluent. |
| Microwave-Assisted [9] | Various | 10 min | 140 °C | >95 | Drastic reduction in reaction time compared to conventional heating. |
| Ultrasound-Assisted [10][11][12][13][14] | Various | 15-30 min | Ambient | High | Mild reaction conditions, short reaction times. |
IV. General Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and purification of substituted thiourea derivatives in an aqueous medium.
Caption: General workflow for aqueous synthesis of thioureas.
These protocols and comparative data provide a solid foundation for researchers to adopt greener and more efficient methods for the synthesis of substituted thiourea derivatives, contributing to more sustainable practices in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]
- 3. A concise synthesis of substituted thiourea derivatives in aqueous medium. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A concise synthesis of substituted thiourea derivatives in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "On-Water" Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas [organic-chemistry.org]
- 9. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Thiourea-Based Sensors for Heavy Metal Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of thiourea-based sensors in the detection of heavy metal ions. The unique properties of the thiourea group, particularly the presence of nucleophilic sulfur and nitrogen atoms, allow for strong and often selective binding to heavy metals, making it an excellent functional moiety for chemosensors.[1][2][3][4] This document covers the principles, experimental procedures, and data interpretation for the application of these sensors in various analytical scenarios, including environmental monitoring and biological imaging.[5][6][7]
Principle of Detection
Thiourea and its derivatives serve as versatile ligands that can coordinate with heavy metal ions through their sulfur and nitrogen atoms.[4][8] This coordination event is the foundation of the sensing mechanism. The binding of a metal ion to the thiourea-based sensor can induce a variety of measurable responses, including:
-
Colorimetric Changes: A visible color change upon interaction with the target metal ion, allowing for "naked-eye" detection.[9][10] This is often due to alterations in the electronic properties of the sensor molecule, affecting its absorption of light.
-
Fluorescence Changes: The binding can lead to either an enhancement ("turn-on") or quenching ("turn-off") of the sensor's fluorescence.[5][6][11][12] Common mechanisms include:
-
Photoinduced Electron Transfer (PET): In the unbound state, the thiourea moiety can quench the fluorescence of a linked fluorophore. Metal binding inhibits this process, restoring fluorescence.[6][11]
-
Intramolecular Charge Transfer (ICT): Metal coordination can modulate the ICT process within the sensor molecule, leading to a change in fluorescence intensity and/or a shift in the emission wavelength.[6][13]
-
Förster Resonance Energy Transfer (FRET): In some sensor designs, metal binding can alter the distance or orientation between a donor and acceptor fluorophore pair, modulating the FRET efficiency.
-
Quantitative Data Summary
The performance of various thiourea-based sensors for different heavy metal ions is summarized in the table below. This allows for a direct comparison of their key analytical parameters.
| Sensor Name/Type | Target Ion | Detection Limit | Linear Range | Method | Reference |
| 1-phenyl-3-(pyridin-4-yl)thiourea | Hg²⁺ | 0.134 µM | 0-80 µL of Hg²⁺ solution | Fluorescence | [13][14] |
| Naphthyl thiourea-based sensor (31) | Ag⁺ | 3.82 µM | Not Specified | Fluorescence | [11] |
| Thiourea-based chemosensor (17) | Hg²⁺ | 0.84 mM | Not Specified | Fluorescence | [11] |
| Thiourea functionalized CdSe/CdS QDs | Hg²⁺ | 0.56 µg/L | 1-300 µg/L | Fluorescence Quenching | [15] |
| Quinoline-thiourea conjugate (AQS) | Hg²⁺ | Not Specified | Not Specified | Fluorescence | [6] |
| Fluorescein derivative (FLTC) | Hg²⁺ | 0.21 µM | Not Specified | Fluorescence | [16] |
| FLTC-Hg²⁺ complex | Ag⁺ | 0.009 µM | Not Specified | Fluorescence | [16] |
Experimental Protocols
General Protocol for Colorimetric "Naked-Eye" Detection of Heavy Metals
This protocol provides a general procedure for the qualitative screening of heavy metal ions using a thiourea-based colorimetric sensor.
Materials:
-
Thiourea-based sensor compound (e.g., 1a, 1b, 1d as described in reference[9])
-
Dimethyl sulfoxide (DMSO)
-
Stock solutions (1 x 10⁻³ M) of various metal salts (e.g., Fe²⁺, Pb²⁺, Hg²⁺, Ni²⁺, Zn²⁺, Ag⁺, Cu²⁺, Sn²⁺) in deionized water or DMSO.[9][17]
-
Vials or microplate
Procedure:
-
Prepare a stock solution of the thiourea-based sensor (1 x 10⁻³ M) in DMSO.[9][17]
-
To a series of vials, add a fixed volume of the sensor solution.
-
To each vial, add an equivalent volume of one of the metal ion stock solutions.
-
Gently shake the vials to ensure thorough mixing.
-
Observe any color changes against a white background. The development of a distinct color in the presence of a specific metal ion indicates a positive detection.[9]
Protocol for Fluorescent Detection of Heavy Metal Ions
This protocol details the quantitative measurement of heavy metal ions using a thiourea-based fluorescent sensor.
Materials:
-
Thiourea-based fluorescent sensor (e.g., 1-phenyl-3-(pyridin-4-yl)thiourea)
-
Stock solution of the target heavy metal ion (e.g., Hg²⁺)
-
Fluorometer
Procedure:
-
Preparation of Sensor Solution: Prepare a stock solution of the fluorescent sensor in the appropriate solvent system. The final concentration will depend on the specific sensor's properties.
-
Calibration Curve:
-
Prepare a series of solutions with varying concentrations of the target heavy metal ion in the solvent system.
-
To each solution, add a constant aliquot of the sensor stock solution.
-
Allow the solutions to incubate for a specified period to ensure complete complexation.
-
Measure the fluorescence intensity of each solution at the predetermined excitation and emission wavelengths.
-
Plot the fluorescence intensity versus the metal ion concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Prepare the unknown sample in the same solvent system.
-
Add the same aliquot of the sensor stock solution to the sample.
-
After the same incubation period, measure the fluorescence intensity.
-
Determine the concentration of the heavy metal ion in the sample by interpolating from the calibration curve.
-
Signaling Pathways and Experimental Workflows
Generalized Signaling Pathway for a "Turn-On" Fluorescent Sensor
This diagram illustrates a common mechanism for a "turn-on" fluorescent response based on the inhibition of Photoinduced Electron Transfer (PET).
References
- 1. Urea/thiourea-based chromofluorogenic chemosensors for metal ions and anions - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Advances in Thiourea Based Colorimetric and Fluorescent Chemosensors for Detection of Anions and Neutral Analytes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions : Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Thiourea Functionalised Receptor for Selective Detection of Mercury Ions and its Application in Serum Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thiourea functionalized CdSe/CdS quantum dots as a fluorescent sensor for mercury ion detection [html.rhhz.net]
- 16. researchgate.net [researchgate.net]
- 17. mjas.analis.com.my [mjas.analis.com.my]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common issues encountered during synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Increase reaction time and/or temperature. Monitor reaction progress using Thin Layer Chromatography (TLC).- Consider gentle heating (e.g., 40-50 °C) as some reactions between isothiocyanates and alkylamines benefit from it.[1] |
| Poor quality of reagents: Degradation of phenyl isothiocyanate or 2-(phenylthio)ethanamine. | - Use freshly distilled or purified phenyl isothiocyanate.- Ensure the amine is pure and free of contaminants. The starting amine, 2-(phenylthio)ethanamine, is commercially available.[2][3] | |
| Incorrect stoichiometry: Inaccurate measurement of starting materials. | - Carefully measure the molar equivalents of the reactants. A 1:1 molar ratio is typically optimal. | |
| Solvent issues: Use of an inappropriate solvent. | - Acetonitrile, ethanol, and dichloromethane (DCM) are commonly used solvents for this type of reaction.[4][5] The choice of solvent can influence the reaction rate and yield.[6] | |
| Formation of Side Products | Reaction with the thioether sulfur: Phenyl isothiocyanate may interact with the thioether linkage, although this is less common than reaction with thiols. | - Maintain a neutral to slightly basic reaction medium. Strong bases could potentially activate the thioether for side reactions.- Use of a non-polar aprotic solvent may minimize this interaction. |
| Formation of symmetric thiourea (N,N'-diphenylthiourea): This can occur if there is a competing reaction or if the starting amine is impure. | - Ensure the purity of 2-(phenylthio)ethanamine.- Add the amine dropwise to the solution of phenyl isothiocyanate to maintain a high local concentration of the desired amine. | |
| Hydrolysis of phenyl isothiocyanate: Presence of water in the reaction. | - Use anhydrous solvents and dry glassware to prevent hydrolysis of the isothiocyanate. | |
| Difficult Product Isolation/Purification | Oily product: The product may not crystallize easily. | - Attempt trituration with a non-polar solvent like hexane or pentane to induce crystallization.- If trituration fails, column chromatography on silica gel is a reliable purification method. A mixture of hexane and ethyl acetate is a common eluent for thioureas. |
| Product is soluble in the reaction solvent: Difficulty in precipitating the product. | - After the reaction is complete, try to precipitate the product by adding a non-polar solvent in which the thiourea is insoluble.- Alternatively, remove the solvent under reduced pressure and proceed with purification of the crude residue. | |
| Reaction Fails to Initiate | Low reactivity of the amine: Steric hindrance or electronic effects can reduce the nucleophilicity of the amine. | - While 2-(phenylthio)ethanamine is an alkylamine and should be sufficiently reactive, the addition of a catalytic amount of a non-nucleophilic base like triethylamine (TEA) can sometimes facilitate the reaction.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis involves the nucleophilic addition of the primary amine group of 2-(phenylthio)ethanamine to the electrophilic carbon atom of the isothiocyanate group of phenyl isothiocyanate.
Q2: What is a suitable solvent for this reaction?
A2: Solvents such as acetonitrile, ethanol, or dichloromethane (DCM) are commonly used for the synthesis of thioureas from isothiocyanates and amines.[4][5] The choice of solvent can affect the reaction rate and the ease of product isolation.[6]
Q3: Is a catalyst required for this reaction?
A3: Generally, the reaction between an alkylamine and an isothiocyanate proceeds without a catalyst. However, if the reaction is sluggish, a catalytic amount of a tertiary amine base like triethylamine (TEA) can be added.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reactant spot indicates the completion of the reaction.
Q5: What are the expected spectroscopic signatures of the final product?
A5: In the ¹H NMR spectrum, you should observe signals for the aromatic protons of the two phenyl groups, the methylene protons of the ethyl chain, and the N-H protons of the thiourea group. The N-H protons often appear as broad singlets. In the IR spectrum, characteristic peaks for N-H stretching and the C=S (thiocarbonyl) stretching should be present.
Q6: Are there any specific safety precautions I should take?
A6: Phenyl isothiocyanate is toxic and has a pungent odor.[7] It should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a standard procedure for the synthesis of the target molecule.
Materials:
-
Phenyl isothiocyanate (1.0 eq)
-
Anhydrous acetonitrile (or dichloromethane)
-
Stir bar
-
Round-bottom flask
-
Condenser (if heating)
Procedure:
-
To a solution of 2-(phenylthio)ethanamine (1.0 eq) in anhydrous acetonitrile, add phenyl isothiocyanate (1.0 eq) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Once the reaction is complete (indicated by the disappearance of the starting materials on TLC), the product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold solvent.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Dry the purified product under vacuum to obtain this compound as a solid.
Protocol 2: Synthesis of the Starting Amine - 2-(phenylthio)ethanamine (if not commercially available)
This protocol describes a method for synthesizing the required amine starting material.[8]
Materials:
-
Thiophenol
-
2-Bromoethylamine hydrobromide or N-(2-bromoethyl)phthalimide
-
A suitable base (e.g., potassium carbonate or sodium hydroxide)
-
Dimethylformamide (DMF) or ethanol
-
Hydrazine hydrate (if using the phthalimide route)
Procedure (via Gabriel Synthesis):
-
To a solution of thiophenol in DMF, add a base such as potassium carbonate.
-
Add N-(2-bromoethyl)phthalimide to the mixture and stir at room temperature overnight.
-
Add water and extract the product with an organic solvent like ether. Wash the organic layer, dry it, and remove the solvent to obtain N-(2-(phenylthio)ethyl)phthalimide.
-
Treat the phthalimide intermediate with hydrazine hydrate in a suitable solvent (e.g., ethanol) to cleave the phthalimide group and yield 2-(phenylthio)ethanamine.
-
Purify the resulting amine by distillation or column chromatography.
Data Presentation
Table 1: Effect of Solvent on Reaction Yield (Hypothetical Data Based on Similar Reactions)
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Dichloromethane (DCM) | 25 | 4 | 85 | General knowledge |
| Acetonitrile | 25 | 3 | 92 | [4] |
| Ethanol | 50 | 2 | 90 | [5] |
| Tetrahydrofuran (THF) | 25 | 6 | 80 | General knowledge |
Table 2: Effect of Base Catalyst on Reaction Time (Hypothetical Data)
| Catalyst | Concentration (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| None | 0 | 25 | 5 | 91 | General knowledge |
| Triethylamine (TEA) | 5 | 25 | 2 | 93 | [1] |
| Pyridine | 5 | 25 | 3 | 90 | General knowledge |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: The nucleophilic addition mechanism for the formation of the thiourea product.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. 2-(phenylthio)ethanamine (2014-75-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Purification of Unsymmetrical Thioureas
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of unsymmetrical thioureas.
Troubleshooting Guides
This section provides detailed answers to specific problems you may encounter during the purification of your unsymmetrical thiourea product.
Problem 1: My crude product is an oil and won't crystallize.
Answer:
Oiling out during crystallization is a common issue, especially for low-melting point or impure compounds. Here are several strategies to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus of the solvent. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the supersaturated solution to initiate crystallization.
-
Solvent System Adjustment:
-
Increase Polarity Gradually: If you are using a non-polar/polar solvent mixture (e.g., Hexane/Ethyl Acetate), slowly add more of the non-polar solvent (the "bad" solvent) dropwise while stirring vigorously.
-
Use a Different Solvent System: Experiment with different solvent pairs. Good starting points for thioureas include ethanol/water, dichloromethane/hexane, or acetone/water.[1][2]
-
-
Reduce Temperature Slowly: Rapid cooling often promotes oiling out. Allow the solution to cool to room temperature slowly before placing it in a refrigerator or ice bath.
-
Trituration: If the oil is persistent, remove the solvent under reduced pressure. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexane or pentane) and vigorously agitate the mixture with a spatula or glass rod. This can sometimes induce solidification.
Problem 2: My TLC shows multiple spots, and I'm not sure which is my product.
Answer:
Identifying your product spot on a TLC plate is crucial before attempting large-scale purification.
-
Co-spotting: Spot your crude reaction mixture in one lane, the starting amine in a second lane, and the starting isothiocyanate in a third lane. In a fourth lane, carefully co-spot all three (crude mixture, amine, and isothiocyanate). Your product spot should be the one that is not present in the starting material lanes.
-
Staining: While many thioureas are UV-active, some may not be. Use a chemical stain to visualize the spots. A potassium permanganate stain is often effective for thioureas as it reacts with the sulfur moiety.
-
Expected Rf Values: Unsymmetrical thioureas are generally more polar than the corresponding isothiocyanates but can be more or less polar than the starting amines depending on their structure. The product spot will typically have an Rf value between that of the starting materials.
Problem 3: During column chromatography, my compound is streaking or not moving from the baseline.
Answer:
This issue often arises due to the polarity of the thiourea or its interaction with the stationary phase.
-
Choice of Stationary Phase:
-
Solvent System Modification:
-
Increase Polarity: If your compound is stuck at the baseline, gradually increase the polarity of your eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. For very polar compounds, a dichloromethane/methanol system might be necessary.
-
Add a Modifier: For basic thioureas that streak on silica, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent can significantly improve peak shape by neutralizing the acidic sites on the silica.
-
-
Dry Loading: If your crude product has poor solubility in the starting eluent, it is best to dry-load it onto the column. Dissolve your crude material in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be loaded onto the top of your column.
Problem 4: I have a persistent impurity that co-elutes with my product during column chromatography.
Answer:
Co-elution suggests that the impurity has a similar polarity to your desired product. This is often the case with the symmetrically substituted thiourea byproduct.
-
Optimize Your Solvent System: Run several TLCs with different solvent systems to find one that provides better separation between your product and the impurity. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/ether system, for example, can provide the necessary selectivity.
-
Recrystallization: If column chromatography fails to provide pure material, recrystallization is often the best alternative. The different crystal packing abilities of the unsymmetrical and symmetrical thioureas can be exploited for separation.
-
Acid-Base Extraction: If one of your starting materials was an amine and it remains as an impurity, an acidic wash of your organic layer during workup can help remove it. Dissolve your crude product in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute acid solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer. Be cautious, as some thioureas can be acid-sensitive.
-
Scavenger Resins: To remove unreacted isothiocyanate, a resin functionalized with a primary or secondary amine (amine scavenger resin) can be used. For removing excess amine, an isocyanate-functionalized resin can be employed.[5][6] These resins react with the excess starting material, and the resulting resin-bound byproduct can be easily filtered off.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in an unsymmetrical thiourea synthesis?
A1: The most common impurities are typically:
-
Unreacted Starting Materials: Excess amine or isothiocyanate.
-
Symmetrically Substituted Thioureas: If the reaction is not carefully controlled, the isothiocyanate can react with another molecule of the same amine used for its synthesis, or two molecules of the amine can react with a thiocarbonyl source to form a symmetrical thiourea.[7]
-
Byproducts from Isothiocyanate Synthesis: If the isothiocyanate is generated in situ, byproducts from that reaction may also be present.
Q2: What is a good general-purpose solvent system for recrystallizing unsymmetrical thioureas?
A2: A mixture of ethanol and water is a very common and effective solvent system for the recrystallization of many unsymmetrical thioureas.[1][2] The thiourea is typically dissolved in hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy (the cloud point). The solution is then allowed to cool slowly to induce crystallization.
Q3: How can I remove unreacted isothiocyanate from my reaction mixture?
A3: A simple method is to add a small amount of a primary or secondary amine, such as piperidine or morpholine, to the reaction mixture after the main reaction is complete. This will react with the excess isothiocyanate to form a more polar thiourea that can be easily removed by column chromatography or sometimes by precipitation and filtration. Alternatively, an amine-functionalized scavenger resin can be used.
Q4: My thiourea seems to be decomposing on the silica gel column. What can I do?
A4: Decomposition on silica gel is often due to the acidic nature of the silica. Here are some solutions:
-
Use Neutral Alumina: Switch to a neutral stationary phase like neutral alumina for your column chromatography.[3][4]
-
Deactivate the Silica: You can "deactivate" the silica gel by adding a small percentage of a base like triethylamine to your eluent (e.g., 0.1-1% v/v).
-
Flash Chromatography: Minimize the time your compound spends on the column by using flash chromatography with a slightly more polar solvent system than you would for traditional gravity chromatography.
Q5: How can I confirm the purity of my final unsymmetrical thiourea product?
A5: The purity of your final product should be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot in multiple solvent systems.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically 1-2 °C). Impurities will broaden and depress the melting point.
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure and assess the purity of your compound. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be used for a more precise purity determination.[8][9][10][11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining purity. A pure compound will show a single peak.[13][14][15]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your compound. Be aware of common adducts with sodium ([M+Na]+) or potassium ([M+K]+) that are often observed.[16][17][18][19][20]
Data Presentation
Table 1: Comparison of Purification Techniques for a Model Unsymmetrical Thiourea
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85% | >99% | 75 | Effective for removing non-polar and highly polar impurities. |
| Column Chromatography (Silica Gel) | 85% | 98% | 80 | Good for separating starting materials. May require optimization for closely related impurities. |
| Column Chromatography (Neutral Alumina) | 85% | 99% | 78 | Recommended for acid-sensitive or basic thioureas. |
| Preparative TLC | 85% | >99% | 40 | Suitable for small scale purification. |
Note: Data is representative and will vary depending on the specific compound and impurities.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude unsymmetrical thiourea in the minimum amount of hot ethanol. Heat the solution on a hot plate with stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a receiving flask containing a small amount of boiling ethanol. Quickly filter the hot solution through a fluted filter paper.
-
Addition of Anti-Solvent: To the clear, hot ethanolic solution, add hot water dropwise with continuous swirling until the solution just begins to turn cloudy (the cloud point). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the purified unsymmetrical thiourea.
Protocol 2: General Procedure for Flash Column Chromatography on Silica Gel
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and good separation from impurities.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Load this powder onto the column.
-
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of unsymmetrical thioureas.
Caption: Troubleshooting common issues in column chromatography of thioureas.
References
- 1. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. teledyneisco.com [teledyneisco.com]
- 4. hawach.com [hawach.com]
- 5. Metal Scavengers [sigmaaldrich.com]
- 6. silicycle.com [silicycle.com]
- 7. Thiourea mediated regioselective synthesis of symmetrical and unsymmetrical diversified thioetheres | PDF [slideshare.net]
- 8. A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
- 14. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. acdlabs.com [acdlabs.com]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. support.waters.com [support.waters.com]
- 19. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 20. researchgate.net [researchgate.net]
Phenylthiourea Compounds in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of phenylthiourea (PTU) and its derivatives in solution.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of Phenylthiourea (PTU)?
A1: Phenylthiourea has low solubility in aqueous buffers but is soluble in organic solvents.[1][2] The recommended procedure is to first dissolve the solid PTU in 100% Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution.[1][3] For experiments, this stock solution can then be diluted with the aqueous buffer of choice (e.g., PBS) to the final working concentration. Stock solutions in pure DMSO are stable for up to one month when stored at -20°C.[1] However, aqueous solutions of PTU are unstable and it is strongly recommended that they be prepared fresh for each experiment and not stored for more than one day.[4]
Q2: My PTU solution has turned yellow. What does this mean and can I still use it?
A2: A yellow discoloration in a PTU solution is a common indicator of degradation. This is often due to oxidation of the phenylthiourea molecule, particularly when exposed to light or stored for extended periods at room temperature. The formation of oxidized species and other degradation byproducts can alter the solution's properties. It is strongly advised not to use discolored solutions, as the concentration of active PTU will be lower than expected, and the degradation products could have unintended effects on your experiment, including potential toxicity or interference with assays.
Q3: I'm not seeing the expected inhibitory effect on tyrosinase activity. What could be the cause?
A3: Loss of tyrosinase inhibition is a primary consequence of PTU degradation.[5] Since PTU is unstable in aqueous solutions, especially at alkaline pH, the compound may have degraded if the solution was not prepared freshly.[6][7] Ensure your PTU solution is freshly made. Also, verify the pH of your experimental buffer, as high pH can accelerate hydrolysis.[8] Finally, confirm the concentration of your stock solution and ensure proper dissolution.
Q4: I've observed a precipitate forming in my PTU solution. Why is this happening?
A4: Precipitate formation can occur for several reasons. Firstly, PTU has limited solubility in aqueous solutions (less than 0.5g in 100mL of water).[9] If the concentration in your final working solution exceeds its solubility limit after dilution from a DMSO or ethanol stock, it will precipitate. Secondly, changes in temperature can affect solubility, leading to precipitation if the solution is cooled.[10] Lastly, some degradation products of PTU may be less soluble than the parent compound, and their formation over time can lead to precipitation. Ensure your final concentration is within the solubility limits for your specific solvent and temperature conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Difficulty Dissolving PTU | Low solubility in water or aqueous buffers. | Prepare a concentrated stock solution in 100% DMSO or ethanol before diluting to the final concentration in your aqueous experimental buffer.[1][2] |
| Solution Discoloration (Yellowing) | Oxidation and/or photodegradation of PTU. | Discard the solution. Prepare a fresh solution and protect it from light by using an amber vial or wrapping the container in foil. Avoid prolonged storage. |
| Precipitate in Solution | Exceeding solubility limit; Temperature changes; Formation of insoluble degradation products. | Ensure the final concentration is below the solubility limit for your solvent system.[9] Prepare solutions at the experimental temperature. Use freshly prepared solutions to minimize degradation. |
| Inconsistent or No Inhibitory Activity | Degradation of PTU in aqueous solution (hydrolysis, oxidation). | Always use a freshly prepared aqueous PTU solution (do not store for more than 24 hours).[4] Control the pH of your buffer, as alkaline conditions accelerate degradation.[6] |
| Assay Interference | Co-solvent (e.g., ethanol) affecting the biological system. | Be aware that co-solvents can have their own effects. For example, ethanol can activate prophenoloxidase.[2] Run appropriate vehicle controls containing the same final concentration of the co-solvent to account for these effects. |
Quantitative Stability Data
While specific kinetic data for the degradation of phenylthiourea across a range of pH values and temperatures is not extensively available in the literature, the stability of the related class of phenylurea compounds is well-documented to be pH-dependent. The data below for representative pesticides illustrates the general trend of increased degradation (shorter half-life) at higher pH. Phenylthiourea is expected to follow a similar pattern of instability in alkaline aqueous solutions.
Table 1: Influence of pH on the Half-Life of Structurally Related Compounds in Aqueous Solution
| Compound | pH 5 | pH 7 | pH 9 |
| Acephate | 40 days | 46 days | 16 days |
| Azinphos-methyl | 17 days | 10 days | 12 hours |
| Bendiocarb | 48 days | 3 days | 45 minutes |
| Data is generalized and reflects trends for related pesticide compounds. Half-life can be affected by temperature, buffer type, and light exposure.[7][11] |
Experimental Protocols
Protocol 1: Preparation of a Phenylthiourea Working Solution
This protocol describes the standard method for preparing an aqueous working solution of PTU from a solid or a DMSO stock.
-
Safety Precautions: Phenylthiourea is toxic if swallowed and may cause an allergic skin reaction.[9] Handle solid PTU and concentrated stock solutions in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Preparation of Stock Solution (e.g., 100 mM in DMSO):
-
Weigh out 152.2 mg of solid Phenylthiourea (FW: 152.22 g/mol ).
-
In a fume hood, add the solid to a 10 mL volumetric flask or a suitable vial.
-
Add approximately 8 mL of 100% DMSO.
-
Vortex or sonicate until the solid is completely dissolved.
-
Bring the final volume to 10 mL with DMSO.
-
Store this stock solution in small aliquots at -20°C for up to one month.[1]
-
-
Preparation of Aqueous Working Solution (e.g., 100 µM in PBS):
-
On the day of the experiment, thaw an aliquot of the 100 mM PTU stock solution.
-
Perform a serial dilution. For example, to make a 100 µM solution, dilute the stock 1:1000 in your desired aqueous buffer (e.g., add 10 µL of 100 mM stock to 9.99 mL of PBS).
-
Vortex thoroughly to ensure complete mixing.
-
This working solution should be used immediately and not stored for more than 24 hours.[4]
-
-
Vehicle Control: Always prepare a vehicle control for your experiments that contains the same final concentration of DMSO as your PTU-treated samples.
Protocol 2: Stability-Indicating HPLC Method for Phenylthiourea
This protocol provides a general framework for a reverse-phase HPLC method to assess the stability of PTU and separate it from its degradation products. Method optimization and validation are required for specific applications.[8][12][13]
-
Forced Degradation Study: To generate degradation products and demonstrate method specificity, expose PTU solutions (e.g., 1 mg/mL in a suitable solvent) to stress conditions as outlined by ICH guidelines.[6][7][14]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store solid PTU and PTU solution at 70°C for 48 hours.
-
Photodegradation: Expose PTU solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended. For example:
-
Solvent A: 0.1% Phosphoric acid in Water.
-
Solvent B: Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 265 nm (the λmax of PTU).[4]
-
Injection Volume: 10 µL.
-
-
Sample Analysis:
-
Dilute the stressed samples appropriately with the mobile phase.
-
Inject the unstressed PTU standard and the stressed samples.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent PTU peak. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main PTU peak.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Photodegradation of diafenthiuron in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajpsonline.com [ajpsonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. uaf.edu [uaf.edu]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijcrt.org [ijcrt.org]
- 14. biopharminternational.com [biopharminternational.com]
Technical Support Center: Synthesis of 1-(4-Aminophenyl)-3-(2-(phenylthio)ethyl)thiourea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the multi-step synthesis of 1-(4-Aminophenyl)-3-(2-(phenylthio)ethyl)thiourea, commencing from 4-nitroaniline. The primary synthetic pathway addressed is the conversion of 4-nitroaniline to 4-nitrophenyl isothiocyanate, followed by coupling with 2-(phenylthio)ethanamine and subsequent selective reduction of the nitro group.
Experimental Workflow
Technical Support Center: Dithiocarbamate Synthesis
Welcome to the technical support center for dithiocarbamate synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a focus on minimizing by-product formation and maximizing product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in dithiocarbamate synthesis?
A1: The primary by-products depend on the starting amine.
-
Primary Amines: When using primary amines, the main by-products are isothiocyanates and N,N'-disubstituted thioureas . These form through the decomposition of the intermediate dithiocarbamic acid or unstable thiuram disulfide derivatives.[1]
-
Secondary Amines: For secondary amines, the most common impurities are typically unreacted starting materials (amine and carbon disulfide). While the corresponding thiuram disulfides are generally stable, side reactions can occur under suboptimal conditions, such as elevated temperatures.[1]
Q2: How can I prevent the formation of isothiocyanates and thioureas when using primary amines?
A2: The key is to control the reaction conditions to favor the formation and stability of the dithiocarbamate salt.
-
Low Temperature: Maintaining a low reaction temperature (typically 0-5 °C) is crucial to prevent the decomposition of the dithiocarbamate intermediate.[2]
-
Controlled Reagent Addition: Add the carbon disulfide dropwise to the cooled solution of the amine and base. This helps to dissipate the heat generated during the exothermic reaction and maintain a low temperature.[2]
-
Choice of Base: Using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can lead to more stable dithiocarbamate salts compared to weaker bases like ammonia.[2]
Q3: My dithiocarbamate product is an oil instead of a solid. What should I do?
A3: Dithiocarbamates can sometimes form as viscous oils.[2] This does not necessarily indicate impurity. You can proceed with characterization directly on the oil. If a solid is required for downstream applications, you can attempt to induce precipitation by:
-
Washing: Washing the crude product with a non-polar solvent in which the dithiocarbamate is insoluble, such as cold diethyl ether or ethanol, can help remove impurities and may promote solidification.[2]
-
Slow Evaporation: If the product is in solution, slow evaporation of the solvent in a fume hood may yield crystals.[2]
-
Refrigeration: For some dithiocarbamates, refrigeration can induce crystallization.[2]
Q4: What is the best way to purify my dithiocarbamate product?
A4: The most common purification method is washing the precipitated solid.
-
Filtration and Washing: Use suction filtration to isolate the solid product. Wash the precipitate thoroughly with a suitable solvent, such as cold diethyl ether or ethanol, to remove unreacted starting materials and by-products.[2] The desired product should be a white or cream-colored solid on the filter paper.[2]
-
Recrystallization: For higher purity, recrystallization from an appropriate solvent system can be employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Decomposition of the product. - Loss of product during workup. | - Ensure stoichiometric amounts of reagents are used. - Maintain low reaction temperatures (0-5 °C). - Add reagents dropwise to control the reaction rate and temperature.[2] - Use a strong base (e.g., NaOH, KOH) for better stability of the intermediate.[2] - Be careful during filtration and washing steps to avoid product loss. |
| Product is discolored (e.g., yellow, brown) | - Presence of impurities or by-products. - Oxidation of the product. | - Ensure all glassware is thoroughly cleaned before use.[2] - Wash the product extensively with a suitable solvent (e.g., cold diethyl ether, ethanol).[2] - Consider recrystallization for further purification. - Store the final product under an inert atmosphere if it is sensitive to oxidation. |
| Formation of solid by-products (especially with primary amines) | - Decomposition of the dithiocarbamate intermediate to isothiocyanate, followed by reaction with the starting amine to form thiourea. | - Strictly maintain a low reaction temperature (0-5 °C). - Use a slow, dropwise addition of carbon disulfide.[2] - Ensure efficient stirring to maintain a homogenous reaction mixture and temperature. |
| Inconsistent Results | - Variability in reagent quality. - Fluctuations in reaction temperature. - Inconsistent workup procedure. | - Use fresh, high-purity reagents. - Precisely control the reaction temperature using an ice bath or cryocooler. - Standardize the workup and purification protocol. |
Experimental Protocols
General Protocol for the Synthesis of Sodium/Potassium Dithiocarbamates with High Purity
This protocol is designed to minimize by-product formation by maintaining a low reaction temperature and ensuring a controlled reaction rate.
Materials:
-
Primary or secondary amine
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Diethyl ether or Ethanol (pre-chilled)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
Preparation of the Amine Solution:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine in a minimal amount of deionized water.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
-
Preparation of the Base Solution:
-
In a separate beaker, dissolve a stoichiometric equivalent of NaOH or KOH in a minimal amount of deionized water.
-
Cool the base solution in an ice bath.
-
-
Reaction:
-
Slowly add the cooled base solution to the amine solution while maintaining the temperature at 0-5 °C.
-
Fill a dropping funnel with a stoichiometric equivalent of carbon disulfide.
-
Add the carbon disulfide dropwise to the stirred, cooled amine-base mixture over a period of 30-60 minutes. It is critical to maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.
-
-
Isolation and Purification:
-
The dithiocarbamate salt will typically precipitate as a white or off-white solid.
-
Collect the solid by suction filtration using a Büchner funnel.
-
Wash the precipitate thoroughly with cold diethyl ether or cold ethanol to remove any unreacted starting materials and soluble by-products.[2]
-
Dry the purified product under vacuum.
-
Visualizations
Reaction Pathway for Dithiocarbamate Synthesis and By-product Formation
Caption: Dithiocarbamate synthesis and potential by-product pathways.
Experimental Workflow for High-Purity Dithiocarbamate Synthesis
Caption: Workflow for minimizing by-products in dithiocarbamate synthesis.
References
Technical Support Center: Scaling Up Thiourea Derivative Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of thiourea derivative production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of thiourea derivatives on a larger scale.
Issue 1: Low or Inconsistent Product Yield
Q: We are experiencing significantly lower yields than expected when scaling up our thiourea derivative synthesis. What are the potential causes and solutions?
A: Low yields during scale-up are a common challenge and can stem from several factors. Here's a breakdown of potential causes and corresponding troubleshooting steps:
-
Poor Nucleophilicity of the Amine: Amines with electron-withdrawing groups, such as nitroanilines, are poor nucleophiles, leading to slow or incomplete reactions.[1]
-
Solution: Consider using a more reactive isothiocyanate or employing a catalyst to enhance the reaction rate. Forcing conditions like higher temperatures may be necessary, but monitor for side reactions.
-
-
Inefficient Mixing: In larger reactors, inadequate mixing can lead to localized concentration gradients and "hot spots," affecting reaction kinetics and promoting side reactions.
-
Solution: Ensure your reactor is equipped with an appropriate stirrer and baffling system for the scale of your reaction. The mixing efficiency should be validated at the new scale.
-
-
Exothermic Reaction leading to Side Products: The reaction between amines and isothiocyanates or carbon disulfide can be exothermic.[2] Without proper temperature control, the heat generated can lead to the formation of unwanted byproducts, reducing the yield of the desired thiourea derivative.
-
Solution: Implement a robust cooling system for the reactor. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation.[2] Continuous flow reactors also offer excellent heat transfer and temperature control.[3]
-
-
Side Reactions with Carbon Disulfide: When using carbon disulfide, the formation of dithiocarbamate salts is an intermediate step.[4] If not properly converted, these intermediates can lead to byproducts.
-
Solution: Optimize the reaction conditions (e.g., temperature, stoichiometry, catalyst) to ensure the complete conversion of the dithiocarbamate intermediate to the isothiocyanate and subsequently to the thiourea. The use of a desulfurating agent can also be beneficial.
-
-
Decomposition of Starting Materials or Product: Elevated temperatures required for some reactions can lead to the decomposition of thermally sensitive starting materials or the final thiourea derivative.
-
Solution: Perform thermal stability studies (e.g., using TGA) on your starting materials and product to determine their decomposition temperatures. Operate the reaction at a safe temperature margin.
-
Issue 2: Product Purity Issues and Impurities
Q: Our scaled-up batches of thiourea derivatives are showing significant impurities. How can we identify and minimize them?
A: Impurities are a critical concern in drug development and can arise from various sources. Here's how to address them:
-
Unreacted Starting Materials: The most common impurities are often unreacted amines or isothiocyanates.
-
Identification: Use analytical techniques like TLC, HPLC, or GC-MS to identify the presence of starting materials in your crude product.
-
Solution:
-
Stoichiometry Optimization: Carefully control the stoichiometry of your reactants. A slight excess of one reactant can sometimes drive the reaction to completion, but this must be balanced with the ease of its removal during purification.
-
Purification: Unreacted amines can often be removed by washing the organic phase with a dilute acid solution (e.g., 1M HCl). Unreacted isothiocyanates can sometimes be removed by reacting them with a scavenger resin or through careful recrystallization.
-
-
-
Formation of Symmetric Thioureas: When synthesizing unsymmetrical thioureas from an amine and carbon disulfide, the in-situ generated isothiocyanate can react with the starting amine to form the desired unsymmetrical thiourea, but two molecules of the starting amine can also react to form a symmetric thiourea byproduct.
-
Solution: This is often controlled by the reaction conditions. A slow addition of the amine to the carbon disulfide can sometimes favor the formation of the unsymmetrical product.
-
-
Byproducts from Side Reactions: As mentioned earlier, side reactions can generate various impurities. For example, in the synthesis from carbon disulfide, dithiocarbamate-related byproducts can be present.
-
Solution: Optimize reaction conditions to minimize side reactions. Purification techniques such as column chromatography or recrystallization are often necessary to remove these byproducts.
-
-
Thiourea as an Impurity: In some cases, thiourea itself can be an impurity in other products.
-
Solution: One patented method for removing thiourea as an impurity involves heating an aqueous solution of the crude product in the presence of copper (II) oxide, which converts the thiourea to urea.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for scaling up thiourea derivative production?
A1: The two most prevalent methods for industrial-scale synthesis are:
-
Reaction of Amines with Isothiocyanates: This is a straightforward and often high-yielding method.[4] The primary challenge is the availability and cost of the required isothiocyanate starting material.
-
Reaction of Amines with Carbon Disulfide: This method is often more cost-effective as it uses readily available starting materials.[4][5] However, it can be more challenging to control and may lead to more byproducts if not optimized correctly. The reaction proceeds through a dithiocarbamate intermediate.[4]
Q2: How can we improve the yield when working with poorly reactive aromatic amines?
A2: When dealing with electron-deficient amines, such as those containing nitro groups, their low nucleophilicity can hinder the reaction.[1] To improve yields, you can:
-
Use a More Reactive Electrophile: Instead of carbon disulfide, using a more reactive isothiocyanate can be beneficial.
-
Employ a Catalyst: Phase-transfer catalysts (PTCs) can be effective in facilitating the reaction between the amine and the electrophile, especially in biphasic systems.
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. However, this must be done cautiously to avoid decomposition of reactants or products.
Q3: What are the key safety considerations when scaling up thiourea derivative production?
A3: Safety is paramount during scale-up. Key considerations include:
-
Exothermic Reactions: As mentioned, these reactions can generate significant heat. A failure in temperature control can lead to a runaway reaction.[2] Ensure your reactor has adequate cooling capacity and a reliable temperature monitoring and control system.
-
Toxicity of Reagents: Carbon disulfide is a toxic and flammable solvent. Isothiocyanates can be lachrymatory and irritants. Handle these chemicals in a well-ventilated area, such as a fume hood, and use appropriate personal protective equipment (PPE).
-
Byproduct Handling: Some reactions may produce hazardous byproducts. For example, some methods may generate hydrogen sulfide (H₂S), a toxic gas. Ensure proper scrubbing and disposal procedures are in place.
Q4: How does the choice of solvent affect the scale-up process?
A4: The solvent plays a crucial role in reaction kinetics, solubility of reactants and products, and ease of workup. For scale-up:
-
Solubility: Ensure that all reactants and the product have adequate solubility in the chosen solvent at the reaction temperature to avoid precipitation issues in the reactor.
-
Boiling Point: The boiling point of the solvent will dictate the maximum operating temperature at atmospheric pressure.
-
Workup and Recovery: Choose a solvent that allows for easy product isolation (e.g., through precipitation or extraction) and can be efficiently recovered and recycled to improve the process economy and reduce waste. Water is often considered a green and cost-effective solvent for some thiourea syntheses.[5]
Data Presentation
Table 1: Comparison of Common Synthetic Methods for N,N'-Disubstituted Thioureas
| Synthesis Method | Starting Materials | Typical Reaction Conditions | Typical Yields | Key Challenges on Scale-up |
| Amine + Isothiocyanate | Primary/Secondary Amine, Isothiocyanate | Room temperature to reflux, various organic solvents | 70-95% | Availability and cost of isothiocyanate, exothermicity. |
| Amine + Carbon Disulfide | Primary Amine, Carbon Disulfide | Base (e.g., NaOH, Et₃N), often with a catalyst, 0°C to reflux | 60-90% | Formation of dithiocarbamate byproducts, handling of toxic CS₂, exothermicity. |
| From Ammonium Thiocyanate | Ammonium Thiocyanate, Amine | Heating under pressure | Variable, often lower | Requires high temperatures and pressures, potential for side reactions.[6] |
Experimental Protocols
Protocol 1: Scale-up Synthesis of N,N'-Diphenylthiourea from Aniline and Carbon Disulfide
This protocol is a general guideline and should be optimized for specific equipment and safety procedures.
Materials:
-
Aniline
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Addition funnel
-
Heating/cooling circulator
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reactor Setup: Set up the jacketed reactor and ensure all connections are secure. Purge the reactor with an inert gas (e.g., nitrogen).
-
Charge Reactants: Charge the reactor with a solution of sodium hydroxide in a mixture of ethanol and water.
-
Cooling: Cool the reactor contents to 0-5 °C using the circulator.
-
Addition of Aniline: Slowly add aniline to the cooled solution while maintaining vigorous stirring.
-
Addition of Carbon Disulfide: Add carbon disulfide dropwise via the addition funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Precipitation: Once the reaction is complete, slowly add water to the reaction mixture to precipitate the crude N,N'-diphenylthiourea.
-
Isolation: Filter the solid product and wash it thoroughly with water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure N,N'-diphenylthiourea.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Mandatory Visualizations
Caption: Experimental workflow for the scale-up synthesis of N,N'-diphenylthiourea.
Caption: A logical decision tree for troubleshooting low yield in thiourea derivative synthesis.
Caption: Simplified diagram of thiourea derivatives inhibiting the MAPK/ERK signaling pathway.[7]
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 6. CN106699623A - Thiourea conversion method using ammonium thiocyanate - Google Patents [patents.google.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
Technical Support Center: Synthesis of Thioureas Using Carbon Disulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of thioureas using carbon disulfide. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for thiourea synthesis using carbon disulfide?
A1: The synthesis of thioureas from amines and carbon disulfide typically proceeds through a dithiocarbamate intermediate.[1] There are two primary pathways from this intermediate:
-
Pathway A (Isothiocyanate Intermediate): The dithiocarbamate salt is desulfurized (either in situ or after isolation) to form an isothiocyanate. This highly reactive intermediate then reacts with a second molecule of an amine to yield the desired thiourea.[1][2]
-
Pathway B (Direct Conversion): Under specific conditions, particularly in aqueous media, the dithiocarbamate intermediate can react directly with another amine molecule to form the thiourea without the formation of a free isothiocyanate.[3]
Q2: My reaction is not proceeding, or the yield is very low. What are the common causes?
A2: Low or no yield can stem from several factors:
-
Poor Nucleophilicity of the Amine: Electron-deficient amines, such as 4-nitroaniline, are weak nucleophiles and may react very slowly or not at all with carbon disulfide under standard conditions.[4]
-
Inappropriate Solvent: The choice of solvent is crucial. While solvents like DMF have proven effective, others such as acetonitrile or ethanol might result in lower yields depending on the specific substrates.[5]
-
Reaction Temperature: The reaction may require heating. Some procedures specify temperatures around 40°C, while others may require reflux conditions to proceed efficiently.[4][6]
-
Decomposition of Intermediates: Certain intermediates can be unstable and decompose back to starting materials or less reactive species.[1]
Q3: I am trying to synthesize an unsymmetrical thiourea but am getting a mixture of symmetrical products. How can I improve selectivity?
A3: The formation of symmetrical thioureas is a common side reaction when the intermediate isothiocyanate reacts with the same amine from which it was formed. To favor the formation of unsymmetrical thioureas:
-
Two-Step, One-Pot Approach: A mechanochemical approach has been shown to be highly effective. In the first step, an amine is reacted with an excess of carbon disulfide to form the isothiocyanate. In the second step, a different amine is added to react with the generated isothiocyanate, leading to high yields of the unsymmetrical product.[1]
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants is essential. The amine used to form the isothiocyanate should be fully consumed before the second amine is introduced.
Q4: What are thiuram disulfides, and how can I avoid their formation?
A4: Thiuram disulfides are common byproducts, particularly when secondary amines are used in the reaction with carbon disulfide. Their formation can be promoted by certain oxidizing conditions. To avoid them, ensure that the reaction is carried out under an inert atmosphere if sensitive to oxidation, and carefully select reagents that do not promote the dimerization of the dithiocarbamate intermediate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | The starting amine is electron-deficient and thus a poor nucleophile.[4] | Consider alternative synthetic routes for unreactive amines, such as using thiophosgene or adding a carbodiimide to activate the dithiocarbamate intermediate.[4] |
| Reaction conditions (temperature, time) are not optimal. | Systematically vary the reaction temperature and time. Monitor the reaction progress using TLC or LC-MS to determine the optimal conditions. | |
| The intermediate dithiocarbamate salt is not forming. | Ensure a suitable base (e.g., NaOH, triethylamine) is used to facilitate the formation of the dithiocarbamate salt from the amine and CS₂.[1] | |
| Formation of Isothiocyanate as the Main Product | The reaction conditions favor the desulfurization and stabilization of the isothiocyanate intermediate over its reaction with the second amine. | If the thiourea is the desired product, ensure a second equivalent of amine is present to react with the in-situ generated isothiocyanate.[1][2] Alternatively, modify the conditions to favor the direct conversion pathway.[3] |
| Mixture of Symmetrical and Unsymmetrical Thioureas | The intermediate isothiocyanate is reacting with both the starting amine and the second added amine. | Employ a two-step, one-pot procedure where the first amine is completely converted to the isothiocyanate before the second amine is added.[1] |
| Formation of Thiuram Disulfide Byproduct | The reaction involves a secondary amine, and conditions promote oxidative coupling of the dithiocarbamate intermediate.[5] | Use a promoter like carbon tetrabromide, which has been shown to facilitate the conversion of primary amines to thioureas while converting secondary amines to thiuram disulfides, suggesting a change in promoter might alter the product distribution.[5] In general, avoiding oxidizing agents is key. |
| Hazardous Gas Evolution (H₂S) | Some synthetic routes, particularly those involving the decomposition of dithiocarbamic acid, can produce hydrogen sulfide gas.[7] | Conduct the reaction in a well-ventilated fume hood. Consider alternative synthetic methods that do not generate H₂S, such as those using pre-formed isothiocyanates. |
Reaction Pathways and Troubleshooting Workflow
The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common experimental issues.
Caption: Main reaction pathways for thiourea synthesis from amines and carbon disulfide.
Caption: Troubleshooting workflow for low or no yield in thiourea synthesis.
Experimental Protocols
Protocol 1: General Synthesis of Symmetrical N,N'-Disubstituted Thioureas
This protocol is adapted from a procedure using carbon tetrabromide as a promoter.[5]
Materials:
-
Primary amine (2.0 mmol)
-
Carbon disulfide (CS₂) (1.0 mmol)
-
Carbon tetrabromide (CBr₄) (1.0 mmol)
-
N,N-Dimethylformamide (DMF) (2.0 mL)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
In an ice-water bath, add carbon disulfide (0.06 mL, 1.0 mmol) to a solution of the primary amine (2.0 mmol) in DMF (2.0 mL).
-
Stir the mixture for 5 minutes.
-
Add carbon tetrabromide (331 mg, 1.0 mmol) to the mixture.
-
Remove the ice bath and stir the reaction at room temperature for approximately 20-30 minutes. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water (80 mL) with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 60 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N,N'-disubstituted thiourea.
Protocol 2: Synthesis of Unsymmetrical Thioureas via a Mechanochemical Approach
This protocol is based on a solvent-free, one-pot, two-step mechanochemical synthesis.[1]
Materials:
-
Amine 1 (e.g., 4-methoxyaniline)
-
Carbon disulfide (CS₂) (5.0 equivalents)
-
Amine 2 (e.g., 4-methylaniline)
-
Ball mill apparatus
Procedure:
-
Step 1: Isothiocyanate Formation
-
In a milling jar, combine Amine 1 and carbon disulfide (5.0 equivalents).
-
Mill the mixture for 40-45 minutes. This step generates the isothiocyanate intermediate.
-
-
Step 2: Thiourea Formation
-
Without isolating the intermediate, add the second amine (Amine 2) to the milling jar.
-
Continue milling until the reaction is complete (monitor by sampling and analyzing with TLC or LC-MS).
-
-
Work-up:
-
After the reaction, remove the product from the milling jar.
-
Purify by recrystallization or column chromatography as needed to isolate the unsymmetrical thiourea. High yields of 87-94% have been reported for this method.[1]
-
References
- 1. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
overcoming poor nucleophilicity of substituted anilines in thiourea synthesis
Welcome to the technical support center for thiourea synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the poor nucleophilicity of substituted anilines in thiourea synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of thioureas from poorly nucleophilic anilines.
Q1: My reaction between an electron-deficient aniline and an isothiocyanate is sluggish or not proceeding to completion. What can I do?
A1: Low reactivity of electron-deficient anilines is a common challenge. Here are several strategies to improve reaction rates and yields:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. Monitor the reaction closely for potential side product formation.
-
Use a Catalyst:
-
Lewis Acid Catalysis: A mild Lewis acid can activate the isothiocyanate, making it more electrophilic.
-
Base Catalysis: A non-nucleophilic base can deprotonate the aniline, increasing its nucleophilicity.
-
-
Solvent-Free Conditions (Mechanochemistry): Performing the reaction neat or using a ball mill can significantly accelerate the reaction.[1] Mechanochemical synthesis often leads to quantitative yields in minutes, even for less reactive anilines.[1]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times by efficiently heating the reaction mixture.[2]
Q2: I am observing significant amounts of unreacted starting material, even after prolonged reaction times. What alternative synthetic routes can I try?
A2: When the direct condensation of an aniline and isothiocyanate is inefficient, consider alternative pathways that avoid the direct reaction of the poorly nucleophilic aniline:
-
In-situ Isothiocyanate Generation from Carbon Disulfide (CS₂): React the aniline with carbon disulfide in the presence of a base like potassium hydroxide to form a dithiocarbamate salt. This intermediate can then be desulfurized in situ to generate the isothiocyanate, which subsequently reacts with another equivalent of amine.[1]
-
Use of Isothiocyanate Surrogates: N-thiocarbamoyl benzotriazoles can act as effective synthetic equivalents of isothiocyanates.[1] These can be prepared and then reacted with the aniline.
-
Synthesis from Ammonium Thiocyanate: React the substituted aniline with ammonium thiocyanate in the presence of an acid like HCl to form the corresponding phenyl thiourea.[3]
Q3: My desired thiourea product is difficult to purify from the reaction mixture due to side products. How can I minimize side reactions?
A3: Side product formation is often exacerbated by harsh reaction conditions required for unreactive anilines. To minimize this:
-
Optimize Reaction Conditions: Carefully screen solvents, temperatures, and reaction times. Start with milder conditions and incrementally increase the intensity.
-
Use a Milder Thioacylating Agent: Instead of a highly reactive isothiocyanate, consider using a more stable precursor like N,N'-di-Boc-substituted thiourea, which can be activated with trifluoroacetic acid anhydride for a more controlled reaction.
-
Consider a Greener Approach: "On-water" synthesis has been shown to be effective and can simplify product isolation through filtration, potentially reducing the formation of solvent-related byproducts.[4]
Frequently Asked Questions (FAQs)
Q1: What makes substituted anilines poor nucleophiles for thiourea synthesis?
A1: The nucleophilicity of the nitrogen atom in aniline is determined by the availability of its lone pair of electrons to attack an electrophile. Electron-withdrawing groups (EWGs) on the aromatic ring, such as nitro (-NO₂), cyano (-CN), or halo (-F, -Cl, -Br) groups, pull electron density away from the amine group through resonance and inductive effects. This delocalization reduces the electron density on the nitrogen atom, making it a weaker nucleophile. Steric hindrance from bulky substituents near the amino group can also impede its ability to approach and react with the isothiocyanate.
Q2: Can I use catalysts to improve the reaction of poorly nucleophilic anilines?
A2: Yes, catalysis can be very effective. Bifunctional thiourea-amine catalysts have been shown to activate both the electrophile (isothiocyanate) and the nucleophile (alcohol, which is analogous to the amine in this context) simultaneously. This dual activation can significantly enhance reaction rates. While primarily demonstrated for other reactions, the principle can be applied to thiourea synthesis.
Q3: Are there any solvent-free methods that are particularly effective for these challenging reactions?
A3: Mechanochemical synthesis, specifically using a ball mill, is an excellent solvent-free method for synthesizing thioureas.[1] This technique uses mechanical force to initiate chemical reactions. It has been shown to be very efficient for the reaction of anilines, including those with electron-withdrawing groups, with isothiocyanates, often providing quantitative yields in a much shorter time compared to solution-based methods.[1] Manual grinding in a mortar and pestle has also been reported to give high yields.[1]
Q4: How do "on-water" reaction conditions work for thiourea synthesis?
A4: "On-water" synthesis involves running the reaction with the reactants suspended in water.[4] The hydrophobic effect is believed to play a significant role, forcing the organic reactants to aggregate, which can accelerate the reaction. This method offers environmental benefits by avoiding organic solvents and can simplify workup, as the product often precipitates and can be isolated by filtration.[4]
Data Presentation
Table 1: Comparison of Methods for Thiourea Synthesis with Substituted Anilines
| Method | Aniline Substituent | Isothiocyanate/Reagent | Conditions | Yield (%) | Reaction Time | Reference |
| Mechanochemical (Ball Mill) | 4-Chloro, 4-Bromo | Phenyl isothiocyanate | Room Temperature, Neat | 100 | Not specified | [1] |
| Mechanochemical (Grinding) | Various anilines | 4-Ethoxy, 4-Chloro, 4-Bromo phenyl ITC | Room Temperature, Neat | 89-98 | 5-40 min | [1] |
| CS₂ and KOH (Ball Mill) | 4-Nitroaniline (less reactive) | CS₂ (5.0 equiv), KOH | Room Temperature, Neat (to form isothiocyanate) | Moderate | 90 min | [1] |
| CS₂ and KOH (Ball Mill) | 4-Methoxyaniline (e-rich) | CS₂ (5.0 equiv), KOH | Room Temperature, Neat (to form isothiocyanate) | High | 40-45 min | [1] |
| N-thiocarbamoyl benzotriazole | Aniline | N-thiocarbamoyl benzotriazole | Ball Mill, Na₂CO₃, Room Temperature | ~100 | 10 min | [1] |
| Ammonium Thiocyanate/HCl | Substituted Anilines | NH₄SCN, HCl | Refluxing, Solvent-free | Not specified | Not specified | [3] |
| Ultrasound-assisted | Heterocyclic amines | Benzoyl isothiocyanate | Acetone, Room Temperature | Excellent | ~1 hour | [2] |
| "On-Water" Synthesis | Amines | Isothiocyanates | Water, Room Temperature | High | Not specified | [4] |
Experimental Protocols
Protocol 1: Mechanochemical Synthesis of N,N'-Diarylthioureas via Ball Milling
-
Reactants:
-
Substituted Aniline (1.0 mmol)
-
Aryl Isothiocyanate (1.0 mmol)
-
-
Procedure:
-
Place the substituted aniline and aryl isothiocyanate into a stainless steel grinding jar containing one or more stainless steel balls.
-
Secure the jar in a laboratory ball mill.
-
Mill the mixture at a specified frequency (e.g., 30 Hz) for 10-60 minutes. The reaction progress can be monitored by techniques such as IR spectroscopy by observing the disappearance of the characteristic –N=C=S stretch of the isothiocyanate.[1]
-
After completion, open the jar in a fume hood and collect the solid product.
-
The product is often pure enough for subsequent use, but can be further purified by recrystallization from a suitable solvent like ethanol or acetone if necessary.[1]
-
Protocol 2: One-Pot, Two-Step Synthesis of Unsymmetrical Thioureas using CS₂
-
Reactants:
-
Electron-rich Aniline (e.g., 4-methoxyaniline) (1.0 mmol)
-
Carbon Disulfide (CS₂) (5.0 equiv)
-
Potassium Hydroxide (KOH)
-
Second (less reactive) Aniline (1.0 mmol)
-
-
Procedure:
-
In a ball mill, grind the electron-rich aniline with CS₂ and KOH for approximately 40 minutes to form the corresponding isothiocyanate in situ.[1]
-
Introduce the second, less nucleophilic aniline to the reaction mixture.
-
Continue milling for an additional period until the reaction is complete (monitor by TLC or other appropriate methods).
-
Upon completion, perform a suitable aqueous work-up to remove any remaining base and salts.
-
The crude product can be purified by column chromatography or recrystallization to yield the unsymmetrical thiourea.
-
Visualizations
References
- 1. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using of some novel derivatives of thiourea for Synthesis of pharmaceutical compounds of 5-Arylidine-2-imino-4-thiazolidinones and their medicinal properties study as anti-inflammatory agents - Neliti [neliti.com]
- 4. Thiourea synthesis by thioacylation [organic-chemistry.org]
Technical Support Center: Purification of Thiourea Derivatives by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of thiourea derivatives by recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of thiourea derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" (forms a liquid instead of crystals) | The boiling point of the solvent is higher than the melting point of the thiourea derivative. The compound is precipitating too quickly from a supersaturated solution. High levels of impurities are depressing the melting point. | Select a solvent with a lower boiling point. Re-heat the solution and add a small amount of additional hot solvent to decrease saturation, then allow for slower cooling. Consider a pre-purification step like passing the crude product through a short silica plug.[1] |
| No crystals form upon cooling | Too much solvent was used, and the solution is not saturated. The cooling process is too slow, or the final temperature is not low enough. The compound is highly soluble in the chosen solvent even at low temperatures. | Boil off some of the solvent to increase the concentration and allow the solution to cool again.[2] Cool the solution in an ice bath to further decrease solubility. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If the compound remains soluble, consider using a different solvent or a mixed-solvent system. |
| Low recovery of purified crystals | Too much solvent was used, leading to significant loss of the compound in the mother liquor.[2] The crystals were filtered before crystallization was complete. The washing step was performed with a solvent in which the crystals are significantly soluble. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution has cooled sufficiently and that crystal formation has ceased before filtration. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Colored impurities remain in the crystals | The colored impurity has similar solubility properties to the desired compound. The impurity was trapped within the crystal lattice during rapid crystallization. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Ensure a slow cooling rate to allow for selective crystallization. |
| Crystals are very fine or needle-like | The solution cooled too rapidly. | Allow the solution to cool slowly at room temperature before moving it to an ice bath. Insulating the flask can also help slow down the cooling process.[2] |
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for recrystallizing my thiourea derivative?
A1: The ideal solvent is one in which your thiourea derivative is highly soluble at elevated temperatures but poorly soluble at room temperature or below. A general rule of thumb is "like dissolves like," so consider the polarity of your derivative.[3] For many thiourea derivatives, alcohols like ethanol and isopropanol are good starting points.[4][5] It is always recommended to perform small-scale solubility tests with a few candidate solvents before proceeding with the bulk recrystallization.
Q2: Can I use a mixed-solvent system for recrystallization?
A2: Yes, a mixed-solvent system is a good option when a single solvent does not provide the desired solubility profile. This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible. A common procedure is to dissolve the thiourea derivative in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly. A hexane:ethanol mixture has been used for the recrystallization of some N,N,N′-trisubstituted thioureas.[6]
Q3: My thiourea derivative seems to decompose upon heating in the solvent. What should I do?
A3: If you observe decomposition, you should choose a solvent with a lower boiling point. It is also crucial to avoid prolonged heating. Dissolve the compound quickly in the near-boiling solvent and proceed to the cooling stage.
Q4: How can I improve the purity of my recrystallized thiourea derivative?
A4: To improve purity, ensure that all insoluble impurities are removed by hot filtration before cooling. A slow rate of cooling is crucial to allow for the formation of a well-ordered crystal lattice that excludes impurities. Washing the collected crystals with a small amount of ice-cold solvent will also help remove any adhering mother liquor containing impurities. For persistent impurities, a second recrystallization may be necessary.
Data Presentation
Table 1: Solubility of Thiourea in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility ( g/100 ml) |
| Water | 25 | 13.7[7] |
| Ethanol | 20 | 3.6[7] |
| Ethanol | 31.9 | 4.7[7] |
| Ethanol | 45 | 6.3[7] |
| Ethanol | 58 | 8.5[7] |
| Ethanol | 64.7 | 9.8[7] |
| Methanol | 20 | Data not readily available in this format |
| n-Propanol | 20 | Data not readily available in this format |
Table 2: Examples of Recrystallization Solvents for Specific Thiourea Derivatives
| Thiourea Derivative | Recrystallization Solvent(s) | Melting Point (°C) |
| 1-methyl-1-(1-naphthyl)-2-thiourea | Ethanol | 170–171[4] |
| N,N,N′-tribenzylthiourea | Toluene | Not specified |
| N,N-di-n-butyl-N′-phenylthiourea | Hexane:Ethanol (10:1) | Not specified[6] |
| N-((3,5-dibromopyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | Isopropanol | 156–159[5] |
| 1-(2-aminophenyl)-3-(naphthlene-1-yl)thiourea | Dichloromethane (DCM) | Not specified[8] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of a Thiourea Derivative
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent.
-
Dissolution: Place the crude thiourea derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Protocol 2: Mixed-Solvent Recrystallization of a Thiourea Derivative
-
Solvent Pair Selection: Choose a pair of miscible solvents: one in which the compound is soluble (solvent A) and one in which it is insoluble (solvent B).
-
Dissolution: Dissolve the crude thiourea derivative in the minimum amount of hot solvent A.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add solvent B dropwise until the solution becomes cloudy (turbid), indicating the start of precipitation.
-
Clarification: Add a few drops of hot solvent A back to the mixture until the turbidity just disappears.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6 and 7 from the single-solvent protocol, using the mixed-solvent system (in the same proportion) for washing if necessary, though using only the cold anti-solvent (solvent B) is often preferred.
Mandatory Visualization
Caption: General workflow for the recrystallization of thiourea derivatives.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiourea - Sciencemadness Wiki [sciencemadness.org]
- 8. mjas.analis.com.my [mjas.analis.com.my]
Validation & Comparative
Unveiling the Therapeutic Potential: A Comparative Analysis of Thiourea Derivatives' Biological Activity
For researchers, scientists, and drug development professionals, thiourea derivatives represent a versatile scaffold with a broad spectrum of biological activities. This guide provides a comprehensive comparative analysis of their anticancer, antimicrobial, antiviral, and enzyme inhibitory properties, supported by experimental data and detailed methodologies to facilitate further research and development.
Thiourea and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological applications. These compounds have demonstrated efficacy against a range of diseases, attributed to their ability to interact with various biological targets. This guide synthesizes recent findings, offering a comparative overview of the biological performance of different thiourea derivatives.
Data Presentation: A Quantitative Comparison
The biological activity of various thiourea derivatives is summarized below, with quantitative data presented to allow for a direct comparison of their potency.
Anticancer Activity
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung Cancer) | 0.2 | [1] |
| Phosphonate thiourea derivatives | Pancreatic, Prostate, Breast Cancer | 3 - 14 | [2] |
| Bis-thiourea structure | Human leukemia cell lines | As low as 1.50 | [2] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon Cancer) | 1.11 | [3] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 (Liver Cancer) | 1.74 | [3] |
| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 (Breast Cancer) | 7.0 | [3] |
| 1-(6-ethoxy-1,3-benzothiazol- 2-yl)thiourea | HT-29 (Colon Cancer) | Induces 79.45% apoptosis | [4] |
Antimicrobial Activity
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiourea derivative (TD4) | MRSA | 2 - 16 | [5] |
| Novel thiourea derivatives | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | 40 - 50 | [2] |
| N,N-Di-R-N'-(4-chlorobenzoyl)thiourea ligands and their Pt(II) complexes | S. aureus, S. pneumoniae, E. coli, P. aeruginosa, A. baumannii, C. albicans, C. glabrata | - | [6] |
| Five thiourea derivative ligands and their Ni2+ and Cu 2+ complexes | Gram-positive and Gram-negative bacteria, and various Candida species | 25 - 400 | [7] |
Antiviral Activity
| Compound/Derivative | Virus | Activity | Reference |
| N-(4-methyl-2-thiazolyl)-N'-phenylthiourea (MTPT) | Hepatitis B Virus (HBV) | Effectively inhibited HBV replication | [8] |
| Thiourea derivatives (DSA-00, DSA-02, and DSA-09) | Hepatitis B Virus (HBV) | Suppressed HBV infection | [9] |
Enzyme Inhibitory Activity
| Compound/Derivative | Enzyme | IC50 | Reference |
| Indole–thiourea derivative 4b | Tyrosinase | 5.9 ± 2.47 μM | [10] |
| Dipeptide-conjugated thiourea derivatives | Urease | As low as 2 µM | |
| Compound 3 | Acetylcholinesterase (AChE) | 50 µg/mL | [11] |
| Compound 3 | Butyrylcholinesterase (BChE) | 60 µg/mL | [11] |
| Compound 19 | BRAF kinase | 2.1 μM | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the evaluation of new thiourea derivatives.
MTT Assay for Anticancer Activity
This colorimetric assay assesses cell viability based on the metabolic activity of cells.
Materials:
-
96-well plates
-
Thiourea derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Appropriate cell culture medium
-
Cancer cell lines
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiourea derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.[2][7][8][11]
Agar Well Diffusion Assay for Antimicrobial Activity
This method is used to assess the antimicrobial susceptibility of microorganisms to the test compounds.
Materials:
-
Petri plates
-
Mueller-Hinton Agar (MHA)
-
Bacterial or fungal strains
-
Sterile cork borer or pipette tips
-
Thiourea derivatives (test compounds)
-
Positive control (standard antibiotic) and negative control (solvent)
Procedure:
-
Media Preparation: Prepare and sterilize MHA and pour it into sterile Petri plates. Allow the agar to solidify.
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and evenly spread it over the surface of the MHA plates using a sterile swab.
-
Well Creation: Create wells of a specific diameter (e.g., 6-8 mm) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the thiourea derivative solution at a specific concentration into the wells. Also, add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[1][13][14][15]
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in viral infectivity by an antiviral compound.
Materials:
-
24- or 48-well plates
-
Host cell line susceptible to the virus
-
Virus stock
-
Thiourea derivatives (test compounds)
-
Overlay medium (e.g., containing methylcellulose or agarose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and grow them to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) in the presence of various concentrations of the thiourea derivative. A virus-only control is also included.
-
Adsorption: Incubate the plates for 1-2 hours to allow for virus adsorption to the cells.
-
Overlay: Remove the virus inoculum and add an overlay medium containing the respective concentrations of the test compound. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: After incubation, fix the cells and stain them with a staining solution like crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value can then be determined.[6][10][16][17][18]
Urease Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the urease enzyme.
Materials:
-
96-well plates
-
Urease enzyme (e.g., from Jack bean)
-
Urea solution
-
Thiourea derivatives (test compounds)
-
Phenol red indicator or a method to detect ammonia production
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the buffer, urease enzyme, and different concentrations of the thiourea derivative. A control without any inhibitor is also prepared.
-
Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the reaction by adding the urea solution to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined time.
-
Activity Measurement: The urease activity is determined by measuring the amount of ammonia produced. This can be done colorimetrically by measuring the absorbance change of a pH indicator like phenol red (urease activity increases the pH due to ammonia production) or by other ammonia quantification methods.
-
Data Analysis: Calculate the percentage of urease inhibition for each compound concentration. The IC50 value is determined from the dose-response curve.[3][4][5][19]
Signaling Pathways and Mechanisms of Action
Thiourea derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.
Anticancer Signaling Pathways
Several key signaling pathways are targeted by anticancer thiourea derivatives.
Caption: Key anticancer signaling pathways targeted by thiourea derivatives.
Thiourea derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are crucial for cancer cell proliferation and angiogenesis.[1] They also target components of the MAPK/ERK pathway, such as BRAF, a serine/threonine kinase that is frequently mutated in various cancers.[12] Furthermore, some derivatives can modulate the Wnt/β-catenin signaling pathway, which plays a critical role in cell fate determination and tumorigenesis.[20]
Antimicrobial Mode of Action
The antimicrobial activity of thiourea derivatives often involves the inhibition of essential bacterial enzymes.
Caption: Mechanism of antimicrobial action of thiourea derivatives.
A primary mode of action for the antibacterial effects of thiourea derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[13][14] These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death.
This guide provides a foundational understanding of the diverse biological activities of thiourea derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the field, enabling a more informed and efficient approach to the design and development of novel thiourea-based therapeutic agents. The versatility of the thiourea scaffold, coupled with a growing understanding of its structure-activity relationships, positions it as a promising area for future drug discovery efforts.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. asm.org [asm.org]
- 4. researchgate.net [researchgate.net]
- 5. 3.3. Urease Inhibition Assay [bio-protocol.org]
- 6. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hereditybio.in [hereditybio.in]
- 14. texaschildrens.org [texaschildrens.org]
- 15. youtube.com [youtube.com]
- 16. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 19. 4.5.1. Urease Enzyme Inhibition Assay [bio-protocol.org]
- 20. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxic Potential of 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cytotoxic properties of phenylthiourea derivatives, with a specific focus on the well-characterized compound 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea . The information presented herein is intended to inform researchers and drug development professionals about the potential of this class of compounds as anticancer agents. This document compares its efficacy with established chemotherapy drugs, cisplatin and doxorubicin, and provides detailed experimental methodologies for key assays.
Executive Summary
Substituted thiourea derivatives have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines.[1] Extensive research has demonstrated their potential to inhibit cancer cell growth and induce programmed cell death, or apoptosis. This guide focuses on 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, a potent analog, and presents its cytotoxic profile in comparison to standard chemotherapeutic agents. The data indicates that this phenylthiourea derivative exhibits high cytotoxicity, in some cases surpassing that of cisplatin, with a degree of selectivity towards cancer cells over normal cells.
Comparative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, cisplatin, and doxorubicin across a panel of human cancer cell lines and a normal human keratinocyte cell line. Lower IC50 values indicate higher cytotoxic potency.
Table 1: IC50 Values of 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea and Cisplatin
| Cell Line | Cancer Type | 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (µM) | Cisplatin (µM) |
| SW480 | Colon Adenocarcinoma | 9.0 | ~10 - 40 |
| SW620 | Colon Adenocarcinoma | 1.5 | Not Found |
| PC3 | Prostate Cancer | 8.9 | 6.27 |
| K-562 | Chronic Myelogenous Leukemia | 6.3 | ~0.043 |
| HaCaT | Normal Keratinocytes | >10 | Not Found |
Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Doxorubicin (µM) |
| SW620 | Colon Adenocarcinoma | 0.023 |
| PC3 | Prostate Cancer | 0.13 |
| K-562 | Chronic Myelogenous Leukemia | 0.8 |
| HaCaT | Normal Keratinocytes | ~1.57 - 2.61 |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]
Workflow for MTT Assay
Figure 1: Workflow of the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, cisplatin, or doxorubicin).
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
The Annexin V/PI assay is a widely used method to detect and differentiate between apoptotic and necrotic cells via flow cytometry.[3][4][5]
Workflow for Annexin V/PI Apoptosis Assay
Figure 2: Workflow of the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of necrotic cells with compromised membranes.[3] This allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Mechanism of Action: Induction of Apoptosis
Studies have shown that 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea exerts its cytotoxic effects primarily through the induction of apoptosis. While the precise signaling cascade for this specific compound is not fully elucidated in the available literature, the general mechanism of apoptosis induction by cytotoxic agents involves a complex interplay of pro- and anti-apoptotic proteins.
Inferred Apoptotic Signaling Pathway
Figure 3: Inferred intrinsic pathway of apoptosis induced by the phenylthiourea derivative.
It is hypothesized that 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, like many cytotoxic agents, induces cellular stress that leads to the activation of the intrinsic apoptotic pathway. This pathway is characterized by the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. This event triggers the formation of the apoptosome, a protein complex that activates initiator caspases, such as caspase-9.[6] Activated caspase-9 then cleaves and activates executioner caspases, like caspase-3, which are responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[7][8][9] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of the Bcl-2 protein family is crucial in regulating this process.[6][7] It is plausible that the studied thiourea derivative shifts this balance in favor of apoptosis.
Conclusion and Future Directions
The data presented in this guide strongly suggest that 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea is a potent cytotoxic agent with promising anticancer activity. Its efficacy against various cancer cell lines, coupled with a degree of selectivity for cancer cells, warrants further investigation.
Future research should focus on:
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to fully understand its mechanism of action.
-
In Vivo Efficacy: Evaluating the antitumor activity and toxicity of this compound in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to optimize potency, selectivity, and pharmacokinetic properties.
The continued exploration of phenylthiourea derivatives holds significant promise for the development of novel and effective cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis initiated by Bcl-2-regulated caspase activation independently of the cytochrome c/Apaf-1/caspase-9 apoptosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Unsymmetrical Thioureas
The synthesis of unsymmetrical thioureas is a cornerstone in medicinal chemistry and materials science, owing to the diverse biological activities and coordination properties of these compounds. For researchers and professionals in drug development, selecting the optimal synthetic route is critical for efficiency and yield. This guide provides a comparative overview of common methods for synthesizing unsymmetrical thioureas, supported by experimental data and detailed protocols.
Comparison of Synthesis Methods
The choice of synthetic method for unsymmetrical thioureas depends on several factors, including the availability of starting materials, desired scale, and the chemical nature of the substituents. The following table summarizes the key quantitative parameters of the most prevalent methods.
| Synthesis Method | Key Reagents | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) |
| 1. Isothiocyanate and Amine Condensation | Isothiocyanate, Amine | Various | Room Temperature | 2 - 3 h | Good to Excellent |
| 2. One-Pot from Amines and Carbon Disulfide | Two different Amines, Carbon Disulfide | DMSO | 70 | 1 - 12 h | 78 - 95% |
| 3. From Dithiocarbamates and Amines | Dithiocarbamate, Amine | Solvent-free | 50 - 60 | 3 - 12 h | 64 - 100% |
| 4. Using Thiocarbamoyl Chlorides | Thiocarbamoyl Chloride, Amine | Benzene | Room Temperature | Not specified | Low to Moderate |
| 5. Mechanochemical Synthesis | Aniline derivatives, Carbon Disulfide | Solvent-free | Not applicable | 40 min | 87 - 94% |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are representative examples from the literature and may require optimization for specific substrates.
Method 1: Condensation of Isothiocyanates with Amines
This is the most traditional and widely used method for preparing unsymmetrical thioureas.[1]
Protocol:
-
Dissolve the isothiocyanate (1.0 eq) in a suitable solvent such as ethyl acetate.
-
Add the primary or secondary amine (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer with a 10% citric acid solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.
-
Purify the crude product by flash chromatography to obtain the pure unsymmetrical thiourea.[2]
Method 2: One-Pot Synthesis from Amines and Carbon Disulfide
This method provides a concise and versatile route to unsymmetrical thioureas via a cascade reaction sequence.[3][4]
Protocol:
-
To a solution of one amine (0.2 mmol) in DMSO (2 mL), add the second amine (0.24 mmol) and carbon disulfide (0.24 mmol).
-
Heat the reaction mixture at 70 °C for the required time (typically 1-12 hours), monitoring by TLC.
-
After completion, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Method 3: From Dithiocarbamates and Amines under Solvent-Free Conditions
This approach is an efficient and environmentally friendly alternative that avoids the use of toxic solvents.[5]
Protocol:
-
Synthesize the dithiocarbamate by reacting a primary amine with carbon disulfide in the presence of a base.
-
In a reaction vessel, mix the prepared dithiocarbamate with a primary or secondary amine.
-
Heat the mixture at 50-60 °C under solvent-free conditions for 3-12 hours.[1][6]
-
Monitor the reaction for the formation of the unsymmetrical thiourea.
-
Upon completion, the product can often be isolated directly, or after a simple work-up procedure. This method boasts high yields and avoids the formation of symmetrical disubstituted thiourea byproducts.[5]
Synthetic Pathways Overview
The following diagram illustrates the primary synthetic routes to unsymmetrical thioureas, highlighting the key intermediates and starting materials.
References
- 1. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijacskros.com [ijacskros.com]
- 3. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04540F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Phenylthiourea Derivatives in Anticancer and Antimicrobial Applications
For Researchers, Scientists, and Drug Development Professionals
Phenylthiourea and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of phenylthiourea derivatives in two key therapeutic areas: oncology and infectious diseases. The information presented herein is supported by experimental data from peer-reviewed studies, offering insights for the rational design of more potent and selective drug candidates.
I. Anticancer Activity of Phenylthiourea Derivatives
The anticancer potential of phenylthiourea derivatives has been extensively investigated, with many compounds exhibiting significant cytotoxicity against various cancer cell lines. The SAR studies in this area have revealed critical structural features that govern their efficacy.
A key area of investigation has been the substitution pattern on the phenyl rings of the N-benzoyl-N'-phenylthiourea scaffold. Modifications to these rings have a profound impact on the cytotoxic activity of the compounds. For instance, the introduction of electron-withdrawing groups, such as halogens, on the benzoyl ring has been shown to enhance anticancer activity. This is exemplified by the potent activity of 2,4-dichloro substituted derivatives against the MCF-7 breast cancer cell line.[1]
Furthermore, some phenylthiourea derivatives have been identified as inhibitors of key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and HER-2 pathways.[2][3][4] This targeted mechanism of action adds to their appeal as potential anticancer agents. The presence of specific substituents can modulate the binding affinity of these compounds to the kinase domain of these receptors, thereby influencing their inhibitory potency.
| Compound ID | Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |
| BFTU | H | MCF-7 | >1000 | |
| 2-Cl-BFTU | 2-Cl | MCF-7 | 1.15 | |
| 4-Cl-BFTU | 4-Cl | MCF-7 | 0.82 | |
| 2,4-Cl-BFTU | 2,4-Cl₂ | MCF-7 | 0.31 | |
| Compound 5 | Thiazolopyrimidine moiety | HCT-116 | 2.29 ± 0.46 | [5] |
| Compound 6 | Benzothiazolyl-pyridine moiety | HCT-116 | 9.71 ± 0.34 | [5] |
| Compound 8 | Substituted tetrahydrochromene moiety | HCT-116 | 7.36 ± 0.25 | [5] |
| Doxorubicin (Reference) | - | HCT-116 | 2.42 ± 0.02 | [5] |
II. Antimicrobial Activity of Phenylthiourea Derivatives
Phenylthiourea derivatives have also demonstrated significant promise as antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.[6][7][8] The structural modifications influencing this activity often differ from those that enhance anticancer effects, highlighting the possibility of developing selective agents.
SAR studies have indicated that the nature and position of substituents on the phenyl ring are crucial for antimicrobial potency. For instance, the introduction of halogen atoms, such as chlorine and bromine, has been consistently associated with increased antibacterial and antifungal activity.[7][9][10] It is believed that these lipophilic groups enhance the ability of the compounds to penetrate microbial cell membranes.
Furthermore, the incorporation of trifluoromethyl groups has been shown to promote bacterial inhibitory action, particularly against Gram-negative bacteria.[9][10] Copper complexes of certain phenylthiourea derivatives have also exhibited potent antimicrobial activity, acting as dual inhibitors of bacterial DNA gyrase and topoisomerase IV.[11][12]
| Compound ID | Substituent | Microorganism | MIC (µg/mL) | Reference |
| 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea Copper Complex | 4-Cl, 3-NO₂, 3-CF₃ | Methicillin-resistant Staphylococci | 2 | [12] |
| Ciprofloxacin (Reference) | - | S. aureus | - | [7] |
| Fluconazole (Reference) | - | C. albicans | - | [7] |
| Compound 5a | (Structure not specified) | S. aureus | Promising | [7] |
| Compound 5b | (Structure not specified) | B. subtilis | Promising | [7] |
| Compound 5a | (Structure not specified) | C. albicans | Moderate | [7] |
III. Experimental Protocols
A general method for the synthesis of substituted phenylthioureas involves the reaction of an appropriately substituted aniline with an isothiocyanate in a suitable solvent.[6][8]
General Procedure for the Synthesis of N-Benzoyl-N'-phenylthiourea Derivatives: N-phenylthiourea is acylated using a corresponding benzoyl chloride derivative in a suitable solvent. The reaction mixture is then processed to isolate the desired product, which is often purified by recrystallization. The structure of the synthesized compounds is typically confirmed using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and HRMS.[1]
The cytotoxic activity of the synthesized compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
The minimum inhibitory concentration (MIC) of the compounds against various microorganisms is typically determined using the broth microdilution method.[9]
-
A serial two-fold dilution of each test compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
A standardized inoculum of the test microorganism is added to each well.
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
IV. Visualizations
Caption: General workflow for a structure-activity relationship (SAR) study.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jppres.com [jppres.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ijcrt.org [ijcrt.org]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives [mdpi.com]
- 12. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to QSAR Studies on Thiourea Derivatives for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Quantitative Structure-Activity Relationship (QSAR) modeling is a pivotal computational tool in modern drug discovery, enabling the prediction of biological activities of chemical compounds and guiding the rational design of more potent and specific drug candidates. Thiourea derivatives, a versatile class of organic compounds, have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] This guide provides a comparative analysis of recent QSAR studies on thiourea derivatives, focusing on their application in developing novel therapeutic agents.
Comparative Analysis of QSAR Models
The effectiveness of a QSAR model is determined by its statistical quality and predictive power. Below is a comparison of key quantitative data from various studies on thiourea derivatives targeting different diseases. The models are primarily built using Multiple Linear Regression (MLR), a common algorithm in QSAR studies.[3]
| Study Focus | Target/Cell Line | No. of Compounds | QSAR Method | Key Statistical Parameters | Key Descriptors Identified |
| Anticancer (Liver) | HepG2 (Human Hepatoma) | 25 | MLR | R² = 0.906; RMCE = 0.198; F = 21.170 | Lipophilicity (LogP), C=O vibration frequency, C-N2 bond length |
| Anticancer (Various) [3] | HuCCA-1, HepG2, A549, MDA-MB-231, MOLT-3, T47D | 38 | MLR | R²tr = 0.8301-0.9636; R²cv = 0.7628-0.9290 | Mass, polarizability, electronegativity, van der Waals volume, LogP[3] |
| Anti-HCV [4] | Ava5 Cell Lines (HCV RNA replication) | 85 (61 training, 24 test) | MLR | r = 0.926; r²cv = 0.83 | Hydrophobicity (ClogP), Indicator variables for steric and conformational effects[4] |
| Antibacterial [5] | MRSA, S. typhi, E. coli, P. aeruginosa | 4 | Molecular Docking | Rerank Score = -91.2304 (best compound) | (Not a QSAR study, but relevant) Inhibition of DNA gyrase subunit B[5] |
Analysis:
The presented data highlights that QSAR models for thiourea derivatives consistently achieve high correlation coefficients (R² > 0.8), indicating a strong relationship between the selected descriptors and the observed biological activity.[3][4] Lipophilicity (LogP or ClogP) is a recurring critical descriptor across different studies, suggesting that the hydrophobic character of these molecules is crucial for their interaction with biological targets.[3] Other important descriptors include electronic properties (electronegativity), steric factors, and specific bond characteristics, which provide insights into the mechanism of action.[3]
Experimental Protocols
The reliability of QSAR models is fundamentally dependent on the quality of the input data and the rigor of the modeling process. The following sections detail the typical methodologies employed in the cited studies.
Dataset Preparation and Biological Activity Assay
-
Compound Selection: A series of thiourea derivatives with structurally diverse substituents is synthesized and characterized. For instance, one study used a set of 25 molecules derived from thioureas to investigate anticancer activity against liver cancer. Another study evaluated 38 sulfur-containing derivatives against six different cancer cell lines.[3]
-
Biological Evaluation: The biological activity of the compounds is determined using established in vitro assays.
-
Anticancer Activity: Cytotoxicity is commonly measured as the concentration that inhibits 50% of cell growth (IC50). For example, activity against HepG2, A549, and MDA-MB-231 cell lines was determined to find the most potent compounds.[3][6] The activity data, often expressed as IC50 or percentage of inhibition, is converted to a logarithmic scale (pIC50) for QSAR analysis.
-
Antiviral Activity: For anti-HCV agents, the activity is measured as the effective concentration required to inhibit 50% of HCV RNA replication (EC50) in specific cell lines.
-
Molecular Modeling and Descriptor Calculation
-
Structure Optimization: The 3D structures of all molecules in the dataset are optimized using quantum chemical calculations. A common approach is to use Density Functional Theory (DFT) with a specific basis set, such as B3LYP/6-31+G(d,p), performed with software like Gaussian 09.
-
Descriptor Calculation: A wide range of molecular descriptors are calculated from the optimized structures. These descriptors quantify various constitutional, topological, geometric, electrostatic, and quantum-chemical properties of the molecules.[3]
QSAR Model Development and Validation
-
Dataset Division: The full dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive ability.
-
Model Construction: A statistical method is used to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). Multiple Linear Regression (MLR) is a frequently used technique.[3]
-
Model Validation: The developed QSAR model is rigorously validated to assess its robustness and predictive performance.
-
Internal Validation: Leave-one-out cross-validation (LOO-CV) is a common technique where a model is built on all but one compound, and the activity of the excluded compound is predicted. The cross-validation coefficient (Q² or r²cv) is a key metric.[3][4]
-
External Validation: The model's predictive power is tested on the external test set of compounds that were not used in model development.
-
Applicability Domain: The domain of applicability of the model is defined to ensure that predictions for new compounds are reliable. This is often assessed using methods like the leverage approach.
-
General QSAR Workflow for Drug Design
The following diagram illustrates the logical workflow of a typical QSAR study, from initial data collection to the prediction of novel, potent compounds.
Caption: General workflow of a QSAR study for drug development.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A QSAR study on a series of thiourea derivatives acting as anti-hepatitis C virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Substituted Phenylthioureas: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various substituted phenylthioureas, supported by experimental data from recent studies. The information is presented to facilitate informed decisions in drug discovery and development projects.
Substituted phenylthioureas are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds have demonstrated potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The efficacy of these derivatives is highly dependent on the nature and position of the substituents on the phenyl ring. This guide summarizes key findings on the comparative efficacy of different substituted phenylthioureas, presents the data in a structured format, details the experimental protocols used for their evaluation, and visualizes relevant biological pathways.
Comparative Efficacy Data
The cytotoxic and antimicrobial activities of various substituted phenylthioureas are summarized below. The data, primarily presented as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, have been collated from multiple studies to provide a comparative overview.
Anticancer Activity
The in vitro cytotoxic activity of a range of substituted phenylthiourea derivatives has been evaluated against several human cancer cell lines. The MTT assay is a commonly employed method for this assessment.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Pt(II) Complexes with 1-Benzyl-3-phenylthiourea | |||
| [Pt(BPT)(dppe)] (1) | MCF-7 | Not specified in abstract | [1] |
| Complex (4) | MCF-7 | 47.07 ± 1.89 | [1] |
| [Pt(BPT)(PPh3)2] (5) | MCF-7 | Not specified in abstract | [1] |
| Complex (6) | MCF-7 | 10.96 ± 1.12 | [1] |
| [Pt(BPT)2(Bipy)] (7) | MCF-7 | Not specified in abstract | [1] |
| Free H2BPT ligand | MCF-7 | 78.90 ± 2.87 | [1] |
| Phenylthiourea-based Pyrazole, Thiazole, and/or Pyran Hybrids | |||
| Hybrid 5 | HCT-116 | 2.29 ± 0.46 | [2] |
| Hybrid 6 | HCT-116 | 9.71 ± 0.34 | [2] |
| Hybrid 8 | HCT-116 | IC50 between 2.29-9.71 µM | [2] |
| 3-(Trifluoromethyl)phenylthiourea Analogs | |||
| 3,4-dichlorophenylthiourea (2) | SW620 | 1.5 ± 0.72 | [3] |
| 3-chloro-4-fluorophenylthiourea (1) | SW620 | 9.4 ± 1.85 | [3] |
| 4-(trifluoromethyl)phenylthiourea (8) | SW620 | 5.8 ± 0.76 to 7.6 ± 1.75 | [3] |
| 4-chlorophenylthiourea (9) | SW620 | 5.8 ± 0.76 to 7.6 ± 1.75 | [3] |
| 3,4-dichlorophenylthiourea (2) | SW480 | 7.3 - 9.0 | [3] |
| 4-(trifluoromethyl)phenylthiourea (8) | PC3 | 6.9 ± 1.64 to 13.7 ± 7.04 | [3] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | |||
| 4-t-butyl-BPTU | MCF-7 | Lower than Erlotinib & Hydroxyurea | [4] |
| 4-t-butyl-BPTU | T47D | Less potent than Erlotinib | [4] |
| 4-t-butyl-BPTU | HeLa | Less potent than Erlotinib | [4] |
| Chiral Dipeptide Thioureas | |||
| Thiourea 10 (with Glycine) | BGC-823 | 20.9 - 103.6 | [5] |
| Thiourea 10 (with Glycine) | A-549 | 19.2 - 112.5 | [5] |
| Thiourea 11 (with L-proline) | BGC-823 & A-549 | More potent than Thiourea 10 | [5] |
Antimicrobial Activity
Several substituted phenylthiourea derivatives have been investigated for their antimicrobial properties. The following table highlights the activity of a Cu(II) complex against methicillin-resistant Staphylococci.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Methicillin-resistant Staphylococci | 2 | [6] |
Experimental Protocols
MTT Assay for Cytotoxicity
The cytotoxic activity of the substituted phenylthiourea derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];
// Nodes A [label="Seed cells in a\n96-well plate"]; B [label="Incubate for 24h\n(37°C, 5% CO2)"]; C [label="Treat with varying concentrations\nof test compounds"]; D [label="Incubate for 48-72h"]; E [label="Add MTT solution\nto each well"]; F [label="Incubate for 4h"]; G [label="Add DMSO or other solvent\nto dissolve formazan crystals"]; H [label="Measure absorbance at 570 nm\nusing a microplate reader"]; I [label="Calculate IC50 values"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }
Caption: Workflow of the broth microdilution method for MIC determination.
Detailed Steps:
-
Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (broth with inoculum) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
Substituted phenylthioureas exert their biological effects through various mechanisms, including the inhibition of key enzymes involved in pathogen survival and cancer cell proliferation.
One of the identified mechanisms for certain derivatives is the dual inhibition of DNA gyrase and topoisomerase IV in bacteria. [6]These enzymes are essential for DNA replication, transcription, and repair, making them attractive targets for antimicrobial agents.
Inhibition of Bacterial DNA Replication
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jppres.com [jppres.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Thiourea Compound Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the characterization and quantification of thiourea and its related compounds. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, with a focus on method validation to ensure data quality, reliability, and consistency. The information presented is compiled from various scientific sources and is intended for informational and trial use.
Introduction to Thiourea Analysis
Thiourea (CH₄N₂S) is a versatile compound with applications in diverse fields, including organic synthesis, agriculture, and the pharmaceutical industry.[1] It also serves as a precursor in the manufacture of various products and is a known metabolite of certain fungicides.[2][3] Due to its widespread use and potential toxicological effects, including being reasonably anticipated to be a carcinogen, robust and validated analytical methods are crucial for its monitoring and characterization in various matrices.[3][4] This guide focuses on the validation of common analytical techniques used for thiourea determination.
Comparison of Analytical Method Performance
The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the performance characteristics of various validated methods for the determination of thiourea and a structurally related compound, ethylene thiourea (ETU).
| Analytical Method | Analyte | Matrix | Linearity Range | Limit of Quantification (LOQ) / Detection (LOD) | Accuracy/Recovery | Precision (RSD) |
| HPLC-UV [3][4] | Thiourea | Air (on glass fiber filter) | Not explicitly stated, but a calibration curve is generated. | LOD: 1.47 µ g/sample | Not explicitly stated | Not explicitly stated |
| HPLC-DAD [2] | Ethylene Thiourea | Human Urine | 1 - 100 µg/L | LOQ: 1 µg/L | Not explicitly stated | Not explicitly stated |
| Reversed-Phase HPLC [5] | Thiourea | Industrial Process Water, Natural Samples | Not explicitly stated | LOD: 2 µg/L | Not explicitly stated | Not explicitly stated |
| Gas Chromatography (GC) with Nitrogen-Phosphorus Detector (NPD) [6] | Ethylene Thiourea | Water | Calibration curve defines the working range. | Method Detection Limit (MDL) varies by lab. | Not explicitly stated | Not explicitly stated |
| Gas Chromatography-Mass Spectrometry (GC/MS) [7] | Ethylene Thiourea | Human Urine | 0 - 200 µg/L | LOQ: 2 µg/L | >90% Recovery | Within-run: <17%, Between-run: <20% |
| Gas-Liquid Chromatography (GLC) [8] | Thiourea | Citrus Peels | Not explicitly stated | LOD: 0.08 ppm | 85.3% - 97.6% | Not explicitly stated |
| Spectrophotometry [9] | Thiourea | Copper Electrolyte | R² = 0.9991 for standard solutions (0-80 mg/L) | Not explicitly stated | Spiked Recovery: 102.19% | 1.67% |
| Catalytic Kinetic Spectrophotometry [10] | Thiourea | Fruit Juices | 0.01 - 12.00 mg/L | LOD: 0.008 mg/L | Not explicitly stated | 1.68% at 8.0 mg/L |
| Polarography and Cathodic Stripping Voltammetry (CSV) [11] | Thiourea | General | Polarography: up to 2 mg/L (non-linear above) | Not explicitly stated | Determined by standard addition. | Not explicitly stated |
| Photometric Titration [12] | Thiourea function | Commercial Formulations | Not explicitly stated | Not applicable | 99% - 99.6% | 0.4% - 0.6% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are outlines of key experimental protocols for the characterization of thiourea compounds.
High-Performance Liquid Chromatography (HPLC) Method for Thiourea in Air[3][4]
-
Principle: Thiourea is collected from the air on a glass fiber filter, extracted with methanol, and analyzed by HPLC with UV detection.
-
Sample Collection: Air is drawn through a two-piece sampling cassette containing a glass fiber filter at a recommended flow rate of 2.0 L/min for 240 minutes.
-
Sample Preparation:
-
The glass fiber filter is transferred to a 4-mL vial.
-
3.0 mL of methanol is added to the vial.
-
The vial is capped and shaken on a mechanical shaker for 30 minutes.
-
-
HPLC Conditions:
-
Column: ZORBAX CN (4.6 mm x 250 mm)
-
Mobile Phase: Isooctane/Isopropanol/Methanol (45:10:45 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 234 nm
-
Retention Time: Approximately 4.0 min
-
-
Calibration: A calibration curve is generated by plotting the detector response versus the concentration of thiourea in standard solutions.
Gas Chromatography-Mass Spectrometry (GC/MS) Method for Ethylene Thiourea in Urine[7]
-
Principle: Ethylene thiourea (ETU) is extracted from urine, derivatized, and analyzed by GC/MS in selected ion monitoring (SIM) mode.
-
Sample Preparation:
-
ETU is extracted from a urine sample using a diatomaceous earth column with dichloromethane as the eluent.
-
An internal standard (ethylenethiourea-d4) is added before extraction.
-
The extract is derivatized with a mixture of N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide and tert-butyldimethylsilyl chloride.
-
-
GC/MS Conditions: The specific column, temperature program, and mass spectrometer parameters should be optimized to achieve the desired separation and sensitivity.
-
Quantification: The concentration of ETU is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Spectrophotometric Method for Thiourea in Copper Electrolyte[9]
-
Principle: The method is based on the reaction of thiourea with an oxidizing agent (iodine), and the concentration is determined by measuring the remaining iodine.
-
Procedure:
-
Prepare a series of standard solutions of thiourea (e.g., 0.0, 20.0, 40.0, 60.0, and 80.0 mg/L).
-
To 1.0 mL of the standard or sample solution, add 10 mL of an acetic acid-sodium acetate buffer solution and 5.0 mL of an iodine solution.
-
The absorbance is measured at a specific wavelength to determine the concentration of the remaining iodine, which is inversely proportional to the thiourea concentration.
-
-
Validation: The method's accuracy can be verified through repeatability experiments and spiked recovery studies.
Titrimetric Method for Thiourea[13]
-
Principle: This method involves the oxidation of thiourea with an excess of a titrant, N-bromosaccharin (NBSA). The unreacted NBSA is then determined by back-titration with a standard sodium thiosulphate solution.
-
Procedure:
-
A known volume of the thiourea sample solution is treated with an excess of NBSA solution.
-
The reaction is allowed to proceed for a set time (e.g., 10 minutes) at room temperature.
-
Potassium iodide is added, and the liberated iodine (from the reaction of unreacted NBSA with KI) is titrated against a standard sodium thiosulphate solution using starch as an indicator.
-
A blank titration is performed under identical conditions without the sample.
-
-
Calculation: The amount of thiourea is calculated based on the difference in the volume of sodium thiosulphate solution consumed by the blank and the sample.
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for thiourea characterization, ensuring the method is fit for its intended purpose.
Caption: A general workflow for analytical method validation.
References
- 1. zodiaclifesciences.com [zodiaclifesciences.com]
- 2. Determination of ethylene thiourea in urine by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THIOUREA - (Partially Validated Method #2059) [dnacih.com]
- 4. osha.gov [osha.gov]
- 5. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nemi.gov [nemi.gov]
- 7. Application of gas chromatography-mass spectrometry for the determination of urinary ethylenethiourea in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Determination of thiourea in fruit juice by a kinetic spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. metrohm.com [metrohm.com]
- 12. ijates.com [ijates.com]
Comparative Docking Analysis of Thiourea Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of various thiourea derivatives against several key biological targets. The information is supported by experimental data from recent studies, offering insights into the potential of thiourea-based compounds as therapeutic agents.
Thiourea and its derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] These activities stem from the unique chemical properties of the thiourea scaffold, which allows for diverse molecular modifications to enhance bioactivity, selectivity, and pharmacokinetic profiles.[1] Computational methods, particularly molecular docking, have become indispensable tools for predicting the binding affinities and interaction patterns of these derivatives with their biological targets, thereby guiding the synthesis of more potent compounds.[2]
Comparative Analysis of Docking Performance
The following table summarizes the quantitative data from several comparative docking studies of thiourea derivatives against various enzymatic targets. This data provides a snapshot of the binding affinities and inhibitory potentials of different derivatives, highlighting the impact of structural modifications on their predicted efficacy.
| Target Enzyme | Thiourea Derivative | Docking Score (kcal/mol) | Binding Affinity (Ki / IC50) | Reference Compound | Reference Binding Affinity | Source |
| Carbonic Anhydrase II | Bisindolylmethane-thiourea (3j) | - | - | Acetazolamide (AAZ) | - | [3] |
| PBP2a (MRSA) | 1,3-dibenzoylthiourea (DBTU) | < -5.75 | - | Native Ligand (QLN) | - | [2][4] |
| FaBH (M. tuberculosis) | 1,3-dibenzoylthiourea (DBTU) | < -4.7935 | - | Native Ligand (D1T) | - | [2][4] |
| E. coli DNA Gyrase B | Compound 8 | - | IC50 = 0.33 µM | Novobiocin | IC50 = 0.28 µM | [5] |
| E. coli Topoisomerase IV | Compound 8 | - | IC50 = 19.72 µM | Novobiocin | IC50 = 10.65 µM | [5] |
| Aromatase | 4-fluoro phenyl thiourea (4f) | - | Low IC50 | Imatinib | - | [6][7] |
| Aromatase | 4-nitro phenyl thiourea (4h) | - | Low IC50 | Imatinib | - | [6][7] |
| Acetylcholine Esterase | 1-benzoyl-3-(4-methoxyphenyl)thiourea (2) | - | Moderate Inhibition | - | - | [8][9] |
| Butyrylcholine Esterase | 1-benzoyl-3-(4-methoxyphenyl)thiourea (2) | - | Moderate Inhibition | - | - | [8][9] |
| Carbonic Anhydrase I | Sulfonyl thiourea (7a) | - | Ki = 46.14 nM | Acetazolamide (AAZ) | Ki = 452.1 nM | [10] |
| Carbonic Anhydrase II | Sulfonyl thiourea (7j) | - | Ki = 33.40 nM | Acetazolamide (AAZ) | Ki = 327.3 nM | [10] |
| Carbonic Anhydrase IX | Sulfonyl thiourea (7m) | - | Ki = 195.4 nM | Acetazolamide (AAZ) | Ki = 437.2 nM | [10] |
| Carbonic Anhydrase XII | Sulfonyl thiourea (7l) | - | Ki = 116.9 nM | Acetazolamide (AAZ) | Ki = 338.9 nM | [10] |
| AKT2 | Naproxen-thiourea (1) | - | - | - | - | [11] |
| mTOR | Naproxen-thiourea (1) | - | - | - | - | [11] |
| EGFR | Naproxen-thiourea (20) | - | - | - | - | [11] |
| VEGFR1 | Naproxen-thiourea (20) | - | - | - | - | [11] |
| Bacterial Tyrosinase | HPMCT Complex (3) | -6.32 | - | Colchicine | -7.01 | [12] |
| E. coli β-glucuronidase | Compound E-9 | -6.93 kJ/mol | IC50 = 2.68 µM | D-saccharic acid-1,4-lactone (DSL) | IC50 = 45.8 µM | [13] |
Experimental Protocols
The methodologies employed in the cited studies for molecular docking simulations share a common workflow, although the specific software and parameters may vary. A generalized protocol is outlined below.
Ligand and Protein Preparation
-
Ligand Preparation: The 3D structures of the thiourea derivatives are sketched using chemical drawing software (e.g., ChemDraw) and then optimized for their geometry. This typically involves energy minimization using a suitable force field (e.g., MMFF94). The final structures are saved in a format compatible with the docking software (e.g., .mol2 or .pdbqt).
-
Protein Preparation: The 3D crystal structure of the target protein is retrieved from a protein database such as the Protein Data Bank (PDB). The protein structure is then prepared for docking by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning partial charges. The specific binding site for docking is defined, often based on the location of the co-crystallized ligand in the original PDB file.
Molecular Docking Simulation
-
Software: A variety of software packages are used for molecular docking, including MOE (Molecular Operating Environment), AutoDock Vina, and OEDocking.[2][4][11]
-
Docking Algorithm: The chosen software uses a specific algorithm to explore the conformational space of the ligand within the defined binding site of the protein. The algorithm samples different orientations and conformations of the ligand and scores them based on a scoring function.
-
Scoring Function: The scoring function estimates the binding affinity between the ligand and the protein. Lower docking scores generally indicate a higher predicted binding affinity.
-
Analysis of Results: The docking results are analyzed to identify the best-docked poses of the ligands. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.
In Vitro Validation
The in silico predictions from docking studies are often validated through in vitro biological assays. These assays measure the actual inhibitory activity of the synthesized compounds against the target enzyme. Common assays include enzyme inhibition assays to determine IC50 or Ki values.[5][10]
Visualizing Molecular Interactions and Workflows
To better understand the context of these docking studies, the following diagrams illustrate a relevant signaling pathway often targeted by thiourea derivatives and a typical experimental workflow for such a study.
Caption: A simplified EGFR signaling pathway, a common target for anticancer drug development, including thiourea derivatives.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 3. Synthesis, biological evaluation, and docking studies of novel thiourea derivatives of bisindolylmethane as carbonic anhydrase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]
- 5. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico and in vitro antioxidant and anticancer activity profiles of urea and thiourea derivatives of 2,3-dihydro-1 H-inden-1-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Sulfonyl thiourea derivatives from 2-aminodiarylpyrimidines: In vitro and in silico evaluation as potential carbonic anhydrase I, II, IX, and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential of Novel Thioureas: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the antimicrobial spectrum of novel thiourea derivatives. It offers a comparative analysis against established antimicrobial agents, supported by experimental data and detailed protocols to aid in the evaluation and development of this promising class of compounds.
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum activity. Thiourea derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including antibacterial and antifungal effects. This guide summarizes the antimicrobial performance of representative novel thioureas, comparing them with standard-of-care antibiotics and antifungals.
Performance Snapshot: Antimicrobial Spectrum of a Novel Thiourea Derivative (TD-X)
To illustrate the potential of this class of compounds, we have compiled the Minimum Inhibitory Concentration (MIC) values for a representative novel thiourea, designated here as TD-X. The data is presented alongside the MIC values for commonly used antimicrobial agents against a panel of clinically relevant microorganisms.
Data Presentation: Comparative Antimicrobial Activity (MIC in µg/mL)
| Microorganism | TD-X | Ciprofloxacin | Vancomycin | Fluconazole |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus (MSSA) | 2[1] | 0.6[2] | ≤2[3][4] | - |
| Staphylococcus aureus (MRSA) | 2-16[1] | - | ≤2[3][4] | - |
| Gram-Negative Bacteria | ||||
| Escherichia coli | 15.63[5] | 0.013[2] | - | - |
| Pseudomonas aeruginosa | 15.63[5] | 0.15[2] | - | - |
| Fungi | ||||
| Candida albicans | >250 | - | - | 0.5[6] |
Note: The MIC values for TD-X and the comparator drugs are compiled from multiple studies. Direct comparison should be made with caution as experimental conditions may have varied.
Unraveling the Mechanism: How Thioureas Combat Microbes
Novel thiourea derivatives have been shown to exert their antimicrobial effects through multiple mechanisms, primarily by targeting essential bacterial enzymes and metabolic pathways.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
A significant mechanism of action for many thiourea derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for DNA replication, repair, and recombination. By binding to the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV, these compounds disrupt the enzyme's function, leading to DNA damage and ultimately, bacterial cell death.[8] This mechanism is analogous to that of the fluoroquinolone class of antibiotics.
Disruption of NAD+/NADH Homeostasis
Another identified mechanism involves the disruption of the cellular redox balance by affecting the NAD+/NADH ratio. Some thiourea derivatives have been shown to interfere with the NAD+ salvage pathway, a critical process for regenerating NAD+, which is an essential cofactor for numerous metabolic reactions. The rate-limiting enzyme in this pathway, nicotinamide phosphoribosyltransferase (NAMPT), has been identified as a potential target.[9][10][11] By inhibiting NAMPT, these compounds deplete the cellular NAD+ pool, leading to metabolic collapse and cell death.
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of novel thiourea derivatives, detailed experimental protocols for key assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
1. Preparation of Materials:
-
Microorganism: A pure, overnight culture of the test microorganism.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Antimicrobial Agent: Stock solution of the thiourea derivative and comparator drugs in a suitable solvent (e.g., DMSO).
-
96-well microtiter plates.
2. Inoculum Preparation:
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
3. Serial Dilution of Antimicrobial Agent:
-
Perform a two-fold serial dilution of the antimicrobial agents in the 96-well plate using the growth medium. The final volume in each well should be 100 µL.
4. Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.
5. Determination of MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity of the test compound.
1. Cell Culture:
-
Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the thiourea derivative in cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compound at various concentrations.
-
Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24-72 hours.
3. MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.
4. Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
References
- 1. "Antimicrobial activity of some thiourea derivatives and their nickel a" by Hakan Arslan, Nizami Duran et al. [digitalcommons.uncfsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of new N-thioacylated ciprofloxacin derivatives as urease inhibitors with potential antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of DNA Gyrase-GyrB Subunit and/or Topoisomerase IV-ParE Subunit May Treat Infectious Diseases Caused by Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Regulators Targeting NAD+ Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the NAD Salvage Synthesis Pathway as a Novel Therapeutic Strategy for Osteosarcomas with Low NAPRT Expression [mdpi.com]
- 11. researchgate.net [researchgate.net]
Evaluating Thiourea Derivatives as Potential Anti-Leishmanial Agents: A Comparative Guide
For Immediate Release
In the global fight against leishmaniasis, a parasitic disease affecting millions worldwide, the scientific community is in a perpetual quest for novel, effective, and less toxic therapeutic agents. This guide provides a comprehensive evaluation of a promising class of compounds: thiourea derivatives. By objectively comparing their in vitro anti-leishmanial activity against standard treatments and detailing the experimental methodologies, this document serves as a vital resource for researchers, scientists, and drug development professionals.
Performance Comparison of Thiourea Derivatives
The anti-leishmanial efficacy of various thiourea derivatives has been rigorously assessed against both the extracellular promastigote and intracellular amastigote forms of Leishmania species. The following tables summarize the 50% inhibitory concentrations (IC50) of notable thiourea compounds compared to the standard anti-leishmanial drugs, miltefosine and amphotericin B. Furthermore, the 50% cytotoxic concentration (CC50) against host macrophage cell lines is presented to evaluate the selectivity of these compounds.
Table 1: Anti-Promastigote Activity of Thiourea Derivatives
| Compound | Leishmania Species | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |
| Compound 3e | L. amazonensis | 4.9 ± 1.2 | Miltefosine | 7.5 ± 1.2 | [1] |
| Compound 5i | L. amazonensis | 6.9 ± 2.0 | Miltefosine | 6.9 ± 2.4 | [1] |
| Compound 4g | L. major | 0.14 - 15.06 | Miltefosine | - | [2] |
| Compound 20a | L. tropica | 0.14 - 15.06 | Miltefosine | - | [2] |
| Compound 20b | L. donovani | 0.14 - 15.06 | Miltefosine | - | [2] |
| Amphotericin B | L. donovani | 0.0716 ± 0.0063 | - | - | [3] |
Table 2: Anti-Amastigote Activity of Thiourea Derivatives
| Compound | Leishmania Species | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |
| Compound 3e | L. amazonensis | 4.9 ± 1.2 | Miltefosine | 7.5 ± 1.2 | [1] |
| Compound 5i | L. amazonensis | 1.8 ± 0.5 | Miltefosine | - | [1] |
| Compound 4g | L. major | 0.31 - 8.50 | Miltefosine | - | [2] |
| Amphotericin B | L. donovani | 0.65 | Miltefosine | 1.26 | [4] |
Table 3: Cytotoxicity of Thiourea Derivatives against Macrophages
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50 amastigote) | Reference |
| Compound 3e | Murine Macrophages | >400 | >81.6 | [1] |
| Compound 5i | Murine Macrophages | ~126 | ~70 | [1] |
| Thiourea 1 | Murine Macrophages | >100 µg/mL | 68.49 | [5] |
| DSA-00 | HepG2 | 329.6 | - | [6][7] |
| DSA-02 | HepG2 | 323.5 | - | [6][7] |
| DSA-09 | HepG2 | 349.7 | - | [6][7] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Anti-Promastigote Assay
This assay evaluates the direct effect of the compounds on the growth of Leishmania promastigotes.
-
Leishmania Culture: Leishmania promastigotes are cultured in M199 or RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS), penicillin/streptomycin, and other necessary nutrients.[8] Cultures are maintained at 24-26°C.
-
Assay Preparation: Late-log phase promastigotes are harvested, counted, and seeded into 96-well microtiter plates at a density of 1 x 10^6 promastigotes/mL.
-
Compound Addition: The thiourea derivatives and reference drugs are dissolved in dimethyl sulfoxide (DMSO) and added to the wells at various concentrations. A solvent control (DMSO) and a positive control (a known anti-leishmanial drug) are included.
-
Incubation: The plates are incubated at 26°C for 72 hours.[9]
-
Viability Assessment: Parasite viability is determined using a resazurin-based fluorescence assay or by counting the motile promastigotes using a hemocytometer.[9] The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vitro Anti-Amastigote Assay
This assay assesses the efficacy of the compounds against the intracellular amastigote stage of the parasite within host macrophages.
-
Macrophage Culture: Murine peritoneal macrophages or a macrophage cell line (e.g., J774A.1 or THP-1) are cultured in RPMI-1640 or DMEM supplemented with 10% FBS and antibiotics.[10][11]
-
Infection: Macrophages are seeded in 96-well plates and allowed to adhere. They are then infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.[10][11] After an incubation period to allow phagocytosis, non-internalized promastigotes are removed by washing.
-
Compound Treatment: The test compounds and reference drugs are added to the infected macrophage cultures.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours.
-
Quantification of Infection: The number of intracellular amastigotes is determined by staining the cells with Giemsa and counting the amastigotes per 100 macrophages under a microscope.[11] Alternatively, a parasite-rescue and transformation assay can be performed.[12] The IC50 value is then calculated.
Cytotoxicity Assay
This assay is crucial for determining the selectivity of the compounds by evaluating their toxicity to host cells.
-
Cell Culture: Macrophages are seeded in 96-well plates at a density of 1 x 10^5 cells/mL and allowed to adhere overnight.
-
Compound Exposure: The cells are treated with the same concentrations of thiourea derivatives and reference drugs used in the anti-amastigote assay.
-
Incubation: The plates are incubated for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13] The absorbance is measured using a microplate reader, and the 50% cytotoxic concentration (CC50) is determined.
Visualizing the Mechanism of Action
The anti-leishmanial activity of thiourea derivatives is believed to stem from their ability to disrupt key metabolic pathways within the parasite that are absent or significantly different in the human host. Two primary targets have been identified: the folate biosynthesis pathway and the trypanothione redox system.
Folate Biosynthesis Pathway Inhibition
Leishmania parasites are auxotrophic for pteridines and must salvage them from the host to synthesize folate, an essential cofactor for DNA synthesis and repair. Dihydrofolate Reductase (DHFR) and Pteridine Reductase 1 (PTR1) are two key enzymes in this pathway. Thiourea derivatives have been shown to inhibit these enzymes, leading to a depletion of tetrahydrofolate and subsequent parasite death.
Caption: Inhibition of the Leishmania folate biosynthesis pathway by thiourea derivatives.
Disruption of the Trypanothione Redox System
Leishmania parasites possess a unique thiol-based redox system centered around trypanothione, which is crucial for defending against oxidative stress generated by the host's immune cells. Trypanothione Reductase (TR) is the key enzyme responsible for maintaining the reduced state of trypanothione. Inhibition of TR by thiourea derivatives leads to an accumulation of reactive oxygen species (ROS), causing oxidative damage and parasite death.
Caption: Disruption of the Leishmania trypanothione redox system by thiourea derivatives.
Experimental Workflow
The overall workflow for evaluating the anti-leishmanial activity of thiourea derivatives is a multi-step process that progresses from in vitro screening to the elucidation of the mechanism of action.
Caption: General experimental workflow for the evaluation of anti-leishmanial thiourea derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Antileishmanial potential of thiourea-based derivatives: design, synthesis and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction between Miltefosine and Amphotericin B: Consequences for Their Activities towards Intestinal Epithelial Cells and Leishmania donovani Promastigotes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics and cellular accumulation of amphotericin B and miltefosine in Leishmania donovani-infected primary macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Anti-promastigote Assay [bio-protocol.org]
- 10. Anti- amastigote assay [bio-protocol.org]
- 11. Intracellular Amastigote Assay [bio-protocol.org]
- 12. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea
Hazard Assessment and Personal Protective Equipment (PPE)
Due to its structural components, 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea should be handled as a hazardous substance. Thiourea is known to be toxic and may have adverse health effects upon exposure.[1] Phenylthiourea is classified as fatal if swallowed and may cause an allergic skin reaction.[2][3] Therefore, stringent safety measures are necessary.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side shields or a face shield.[4][5] | To protect against dust, splashes, and vapors. |
| Skin Protection | Chemical-resistant gloves (e.g., PVC, Neoprene, or Natural Rubber).[6][7] Lab coat, and if necessary, impervious coveralls and boots.[5] | To prevent skin contact, which may cause irritation or allergic reactions.[1][6] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates, especially when dust may be generated.[5][6] Use in a well-ventilated area, preferably a chemical fume hood.[2] | To avoid inhalation of dust or vapors, which can irritate the respiratory system.[1][8] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to minimize exposure risk and maintain the integrity of the compound.
Handling Procedures:
-
Engineering Controls: Use in a well-ventilated area.[1] Local exhaust ventilation or a chemical fume hood is highly recommended to control airborne levels.[2][9]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][10] Do not eat, drink, or smoke in the work area.[2][10]
-
Avoidance of Contact: Avoid all personal contact, including inhalation of dust.[6] Wear appropriate protective clothing to prevent skin exposure.[6]
Storage Procedures:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][4]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[2][3]
-
Security: Store in a locked cabinet or an area accessible only to authorized personnel.[2][10]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | First-Aid Measures | Spill Cleanup |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2] Seek immediate medical attention.[2] | N/A |
| Skin Contact | Wash off immediately with plenty of soap and water.[2] Remove all contaminated clothing.[3] If skin irritation or rash occurs, get medical advice/attention.[2] | N/A |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11] | N/A |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2][12] Rinse mouth.[2] | N/A |
| Spill | N/A | Minor Spill: Wear appropriate PPE.[6] Use dry clean-up procedures and avoid generating dust.[6] Sweep up and shovel into suitable containers for disposal.[2] Major Spill: Evacuate the area.[6] Alert emergency responders.[6] Contain the spill and prevent it from entering drains or water courses.[6] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: This compound should be treated as hazardous waste.[2]
-
Container Disposal: Do not reuse empty containers. Dispose of them as hazardous waste in accordance with local, state, and federal regulations.[10]
-
Disposal Method: Dispose of contents/container to an approved waste disposal plant.[2][10] Consult with your institution's environmental health and safety department for specific guidance.
Workflow and Decision-Making Diagrams
The following diagrams illustrate the recommended workflows for handling and responding to emergencies involving this compound.
Caption: Workflow for handling this compound.
Caption: Decision-making process for spill response.
References
- 1. annexechem.com [annexechem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. carlroth.com [carlroth.com]
- 5. hillbrothers.com [hillbrothers.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. employees.delta.edu [employees.delta.edu]
- 8. nj.gov [nj.gov]
- 9. cloudfront.zoro.com [cloudfront.zoro.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. uaf.edu [uaf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
